molecular formula C11H6Cl2O3 B061777 5-(2,5-Dichlorophenyl)-2-furoic acid CAS No. 186830-98-8

5-(2,5-Dichlorophenyl)-2-furoic acid

Cat. No.: B061777
CAS No.: 186830-98-8
M. Wt: 257.07 g/mol
InChI Key: ATAZLMGGQQLRBC-UHFFFAOYSA-N
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Description

5-(2,5-Dichlorophenyl)-2-furoic acid, also known as 5-(2,5-Dichlorophenyl)-2-furoic acid, is a useful research compound. Its molecular formula is C11H6Cl2O3 and its molecular weight is 257.07 g/mol. The purity is usually 95%.
The exact mass of the compound 5-(2,5-Dichlorophenyl)-2-furoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(2,5-Dichlorophenyl)-2-furoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(2,5-Dichlorophenyl)-2-furoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(2,5-dichlorophenyl)furan-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATAZLMGGQQLRBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10352981
Record name 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID
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Molecular Weight

257.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186830-98-8
Record name 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(2,5-dichlorophenyl)furan-2-carboxylic acid
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Foundational & Exploratory

An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical and physical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid, a molecule of interest in medicinal chemistry and materials science. As a Senior Application Scientist, this document is structured to deliver not just data, but also actionable insights into its characterization, reactivity, and potential applications, grounded in established scientific principles.

Chemical Identity and Structure

5-(2,5-Dichlorophenyl)-2-furoic acid is a bi-aryl carboxylic acid featuring a central furan ring linking a dichlorinated phenyl group and a carboxylic acid moiety. This unique arrangement of functional groups imparts specific chemical characteristics that are explored throughout this guide.

Molecular Structure:

Figure 1: 2D structure of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name 5-(2,5-dichlorophenyl)furan-2-carboxylic acid[1]
CAS Number 186830-98-8[1]
Molecular Formula C₁₁H₆Cl₂O₃[1]
Molecular Weight 257.07 g/mol [1]
InChI InChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)[1]
InChIKey ATAZLMGGQQLRBC-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl[1]
Synonyms 5-(2,5-Dichlorophenyl)furan-2-carboxylic acid, 5-(2,5-DICHLOROPHENYL)-2-FUROIC ACID[1]

Physicochemical Properties

The physicochemical properties of a compound are fundamental to understanding its behavior in various systems, from simple solutions to complex biological environments.

Table 2: Physicochemical Data

PropertyValueSource
Melting Point 233-237 °C
XlogP 3.8[1]
Hydrogen Bond Donors 1[1]
Hydrogen Bond Acceptors 3[1]
Rotatable Bonds 2[1]

Solubility Profile:

pKa (Predicted):

An estimated pKa for the carboxylic acid group can be inferred from related structures. Furoic acid itself has a pKa of approximately 3.16. The electron-withdrawing nature of the dichlorophenyl substituent would be expected to slightly increase the acidity of the carboxylic acid, resulting in a lower pKa value.

Spectroscopic Data

Spectroscopic analysis is essential for the unambiguous identification and characterization of a chemical compound.

Infrared (IR) Spectroscopy

An FT-IR spectrum for 5-(2,5-Dichlorophenyl)-2-furoic acid is available on PubChem, acquired using a Bruker Tensor 27 FT-IR spectrometer with a KBr technique.[1] Key expected vibrational frequencies include:

  • O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹

  • C=O stretch (carboxylic acid): A strong, sharp peak around 1680-1710 cm⁻¹

  • C=C stretch (aromatic and furan rings): Peaks in the 1450-1600 cm⁻¹ region

  • C-O stretch (furan and carboxylic acid): Bands in the 1210-1320 cm⁻¹ and 1000-1150 cm⁻¹ regions

  • C-Cl stretch: Strong absorptions typically in the 600-800 cm⁻¹ range

Nuclear Magnetic Resonance (NMR) Spectroscopy

While experimental NMR data for this specific compound is not publicly available, a predicted ¹H and ¹³C NMR spectrum can be outlined based on its structure.

Predicted ¹H NMR:

  • Carboxylic Acid Proton (-COOH): A broad singlet, typically downfield (>10 ppm).

  • Furan Protons: Two doublets in the aromatic region (likely between 6.5 and 7.5 ppm), showing coupling to each other.

  • Phenyl Protons: A complex multiplet pattern in the aromatic region (likely between 7.0 and 8.0 ppm) due to the three adjacent protons on the dichlorophenyl ring.

Predicted ¹³C NMR:

  • Carbonyl Carbon (-C=O): A signal in the downfield region, typically around 160-175 ppm.

  • Aromatic and Furan Carbons: Multiple signals in the 110-160 ppm range. The carbons attached to the chlorine atoms and the oxygen of the furan ring will have characteristic shifts.

Mass Spectrometry

The exact mass of 5-(2,5-Dichlorophenyl)-2-furoic acid is 255.9694 g/mol .[1] In a mass spectrum, the molecular ion peak [M]⁺ would be expected at m/z 257, with a characteristic isotopic pattern due to the presence of two chlorine atoms ([M+2]⁺ and [M+4]⁺ peaks). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) and potentially cleavage of the bond between the furan and phenyl rings.

Reactivity Profile

The reactivity of 5-(2,5-Dichlorophenyl)-2-furoic acid is dictated by its three key structural components: the carboxylic acid, the furan ring, and the dichlorophenyl ring.

Workflow for Typical Reactions:

ReactivityProfile cluster_starting_material 5-(2,5-Dichlorophenyl)-2-furoic acid cluster_reactions Chemical Transformations cluster_products Resulting Products SM C₁₁H₆Cl₂O₃ Esterification Esterification (e.g., ROH, H⁺) SM->Esterification Amidation Amidation (e.g., RNH₂, coupling agent) SM->Amidation Reduction Carboxylic Acid Reduction (e.g., LiAlH₄) SM->Reduction DielsAlder Diels-Alder Reaction (with dienophile) SM->DielsAlder Electrophilic Electrophilic Aromatic Substitution SM->Electrophilic Ester Ester Derivative Esterification->Ester Amide Amide Derivative Amidation->Amide Alcohol Primary Alcohol Reduction->Alcohol Adduct Cycloaddition Adduct DielsAlder->Adduct Substituted Ring-Substituted Product Electrophilic->Substituted IDO1_Inhibition Tryptophan L-Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 Metabolized by Kynurenine Kynurenine IDO1->Kynurenine Produces ImmuneSuppression Tumor Immune Evasion Kynurenine->ImmuneSuppression Leads to Inhibitor 5-(2,5-Dichlorophenyl)- 2-furoic acid (Hypothesized Inhibitor) Inhibitor->IDO1 Inhibits

Figure 3: Hypothesized inhibition of the IDO1 pathway by 5-(2,5-Dichlorophenyl)-2-furoic acid.

Analytical Methods

For the analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid, High-Performance Liquid Chromatography (HPLC) is a suitable technique. A general Reverse-Phase HPLC (RP-HPLC) method can be developed for its quantification and purity assessment.

Experimental Protocol: RP-HPLC Method Development

  • Column Selection: A C18 column (e.g., 150 x 4.6 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) and an organic modifier (e.g., acetonitrile or methanol) is recommended. A typical starting gradient could be from 50% to 95% organic modifier over 15-20 minutes.

  • Flow Rate: A flow rate of 1.0 mL/min is standard.

  • Detection: UV detection at a wavelength where the compound exhibits maximum absorbance (a UV scan would be necessary to determine the optimal wavelength, but a starting point could be around 254 nm).

  • Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a compatible organic solvent, and filtered through a 0.45 µm filter before injection.

  • Validation: The method should be validated according to ICH guidelines for parameters such as linearity, accuracy, precision, specificity, and robustness. [6][7][8][9]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, 5-(2,5-Dichlorophenyl)-2-furoic acid is classified with the following hazards:

  • H302: Harmful if swallowed [1]* H315: Causes skin irritation [1]* H319: Causes serious eye irritation [1]* H335: May cause respiratory irritation [1] Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Work in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • In case of contact, wash the affected area thoroughly with water.

  • Store in a tightly sealed container in a cool, dry place.

Synthesis

Proposed Synthetic Workflow:

Synthesis cluster_reactants Starting Materials cluster_reaction Suzuki Coupling cluster_intermediate Intermediate cluster_hydrolysis Hydrolysis cluster_product Final Product BoronicAcid 2,5-Dichlorophenylboronic acid Coupling Pd Catalyst Base Solvent BoronicAcid->Coupling FuroicEster Methyl 5-bromo-2-furoate FuroicEster->Coupling CoupledEster Methyl 5-(2,5-dichlorophenyl)-2-furoate Coupling->CoupledEster HydrolysisStep Base (e.g., NaOH) then Acid (e.g., HCl) CoupledEster->HydrolysisStep FinalProduct 5-(2,5-Dichlorophenyl)-2-furoic acid HydrolysisStep->FinalProduct

Figure 4: A plausible synthetic route to 5-(2,5-Dichlorophenyl)-2-furoic acid via Suzuki coupling.

Experimental Protocol: Proposed Synthesis

  • Suzuki Coupling:

    • To a solution of methyl 5-bromo-2-furoate and 2,5-dichlorophenylboronic acid in a suitable solvent (e.g., 1,4-dioxane or toluene), add a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf)) and a base (e.g., aqueous sodium carbonate or potassium phosphate).

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) until the reaction is complete (monitor by TLC or LC-MS).

    • After cooling, perform an aqueous workup and extract the product with an organic solvent.

    • Purify the resulting methyl 5-(2,5-dichlorophenyl)-2-furoate by column chromatography.

  • Hydrolysis:

    • Dissolve the purified ester in a suitable solvent mixture (e.g., THF/water or methanol/water) and add a base (e.g., sodium hydroxide or lithium hydroxide).

    • Stir the mixture at room temperature or with gentle heating until the hydrolysis is complete.

    • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with water, and dry to yield 5-(2,5-Dichlorophenyl)-2-furoic acid.

References

  • PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. [Link]

  • Human Metabolome Database. Showing metabocard for 2,5-Furandicarboxylic acid (HMDB0004812). [Link]

  • Frontiers in Pharmacology. Rational design of indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors featuring 1,2,3-triazole derivatives with enhanced anti-inflammatory and analgesic efficacy. [Link]

  • ResearchGate. HPLC analysis of 5-(hydroxymethyl)furfural (HMF) and 2,5-furan dicarboxylic acid (FDCA) in same mobile phase. [Link]

  • Google Patents. Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • PubMed. Inhibition Mechanisms of Indoleamine 2,3-Dioxygenase 1 (IDO1). [Link]

  • PubMed Central. One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. [Link]

  • ResearchGate. Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K. [Link]

  • Pharmacia. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • ResearchGate. One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. [Link]

  • Interchim. HPLC Organic Acid Analysis. [Link]

  • Preprints.org. Furan: A Promising Scaffold for Biological Activity. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • NIST WebBook. 5-Hydroxymethyl-2-furoic acid, 2TMS derivative. [Link]

  • PubMed. Design and Synthesis of Indoleamine 2,3-Dioxygenase 1 Inhibitors and Evaluation of Their Use as Anti-Tumor Agents. [Link]

  • PubMed. Discovery of a Novel and Selective Indoleamine 2,3-Dioxygenase (IDO-1) Inhibitor 3-(5-Fluoro-1H-indol-3-yl)pyrrolidine-2,5-dione (EOS200271/PF-06840003) and Its Characterization as a Potential Clinical Candidate. [Link]

  • MDPI. Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. [Link]

  • Wikipedia. 2,5-Furandicarboxylic acid. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • PubMed. Imidazo[2,1-b]thiazole based indoleamine-2,3-dioxygenase 1 (IDO1) inhibitor: Structure based design, synthesis, bio-evaluation and docking studies. [Link]

  • MDPI. 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • Google Patents.
  • Bulgarian Chemical Communications. Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. [Link]

  • Royal Society of Chemistry. Supplementary Information. [Link]

  • MDPI. Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. [Link]

  • MDPI. Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. [Link]

  • ResearchGate. Clinical Pharmacology of 5-Fluorouracil. [Link]

  • Hilaris Publisher. Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. [Link]

  • PubMed Central. Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. [Link]

  • ResearchGate. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. [Link]

  • MDPI. Proceedings of Chemistry, Pharmacology, Pharmacokinetics and Synthesis of Biflavonoids. [Link]

  • University of Tartu. Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. [Link]

Sources

5-(2,5-Dichlorophenyl)-2-furoic acid CAS number 186830-98-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-(2,5-Dichlorophenyl)-2-furoic acid (CAS: 186830-98-8)

A Note from the Senior Application Scientist

To my fellow researchers and drug development professionals, this guide is designed to provide a comprehensive technical overview of 5-(2,5-Dichlorophenyl)-2-furoic acid. While this specific molecule may not have an extensive body of published research, its structural motifs are of significant interest in medicinal chemistry. Therefore, this document synthesizes direct information where available and extrapolates potential applications and methodologies from closely related analogues. Our aim is to provide a foundational understanding that can catalyze further investigation and innovation.

Introduction and Chemical Identity

5-(2,5-Dichlorophenyl)-2-furoic acid is a bifunctional organic molecule characterized by a central furan ring, a carboxylic acid group at the 2-position, and a dichlorinated phenyl ring at the 5-position.[1] This arrangement of functional groups makes it a valuable building block in organic synthesis, particularly for the development of novel pharmaceutical and agrochemical agents.[2] The furan core is a common scaffold in a wide array of bioactive natural products and synthetic drugs, prized for its electronic properties and ability to engage in various biological interactions.[3] The dichlorophenyl moiety significantly influences the molecule's lipophilicity and electronic nature, which can in turn modulate its pharmacokinetic and pharmacodynamic properties.

Physicochemical and Structural Data

A summary of the key identifiers and physicochemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid is presented in the table below.

PropertyValueSource
CAS Number 186830-98-8[1][4][5]
Molecular Formula C₁₁H₆Cl₂O₃[1][5]
Molecular Weight 257.07 g/mol [1][4][5]
IUPAC Name 5-(2,5-dichlorophenyl)furan-2-carboxylic acid[1]
Appearance Solid
Melting Point 233-237 °C[2]
Purity Typically ≥96%[5]

Synthesis and Mechanistic Considerations

The proposed retrosynthetic analysis involves disconnecting the bond between the furan ring and the dichlorophenyl ring, leading to two key precursors: a furan-based building block and a dichlorophenyl-based building block.

G Target 5-(2,5-Dichlorophenyl)-2-furoic acid Precursors Retrosynthetic Disconnection (C-C Bond Formation) Target->Precursors Furan_Moiety Furan-2-carboxylic acid derivative (e.g., 5-bromo-2-furoic acid or its ester) Precursors->Furan_Moiety Phenyl_Moiety 2,5-Dichlorophenylboronic acid Precursors->Phenyl_Moiety

Retrosynthetic analysis of the target molecule.
Proposed Synthetic Protocol: Suzuki-Miyaura Coupling

This protocol is a representative example based on established methodologies for similar couplings. Optimization of catalyst, base, solvent, and temperature would be necessary to achieve high yields.

Step 1: Preparation of Starting Materials

  • 5-Bromo-2-furoic acid: This can be prepared from 2-furoic acid via bromination.

  • 2,5-Dichlorophenylboronic acid: This is a commercially available reagent.

Step 2: The Suzuki-Miyaura Coupling Reaction

G cluster_reactants Reactants cluster_conditions Reaction Conditions 5-Bromo-2-furoic acid_ester 5-Bromo-2-furoic acid ester Product 5-(2,5-Dichlorophenyl)-2-furoic acid ester 5-Bromo-2-furoic acid_ester->Product 2,5-Dichlorophenylboronic acid 2,5-Dichlorophenylboronic acid 2,5-Dichlorophenylboronic acid->Product Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Product Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Hydrolysis Saponification (e.g., NaOH, then H⁺) Product->Hydrolysis Final_Product 5-(2,5-Dichlorophenyl)-2-furoic acid Hydrolysis->Final_Product

Proposed Suzuki-Miyaura coupling workflow.

Experimental Procedure:

  • Esterification of 5-Bromo-2-furoic acid: To enhance solubility and prevent side reactions, the carboxylic acid is often protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. This can be achieved using standard methods such as Fischer esterification.

  • Coupling Reaction Setup: In a reaction vessel purged with an inert gas (e.g., argon or nitrogen), combine the 5-bromo-2-furoic acid ester, 2,5-dichlorophenylboronic acid (typically 1.1-1.5 equivalents), a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) at 1-5 mol%), and a suitable base (e.g., potassium carbonate or cesium carbonate, 2-3 equivalents).

  • Solvent and Reaction Conditions: Add a degassed solvent system, commonly a mixture of an organic solvent like dioxane or toluene and an aqueous solution of the base. Heat the reaction mixture with stirring to a temperature typically ranging from 80 to 110 °C.

  • Monitoring and Workup: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, cool the reaction mixture, and perform an aqueous workup to remove the catalyst and inorganic salts. The organic layer is then dried and the solvent evaporated.

  • Purification: The crude ester is purified by column chromatography on silica gel.

  • Saponification: The purified ester is hydrolyzed to the final carboxylic acid product by treatment with a base such as sodium hydroxide, followed by acidification.

Causality in Experimental Choices:

  • Inert Atmosphere: Palladium catalysts in their active Pd(0) state are sensitive to oxidation, which would deactivate them. An inert atmosphere is crucial for maintaining catalytic activity.

  • Base: The base is essential for the transmetalation step of the Suzuki-Miyaura catalytic cycle, where the organic group is transferred from the boronic acid to the palladium center.

  • Ester Protection: The carboxylic acid group is acidic and can interfere with the basic conditions of the coupling reaction. Protecting it as an ester prevents these side reactions.

Potential Pharmacological Relevance and Mechanism of Action

While there is no specific pharmacological data for 5-(2,5-Dichlorophenyl)-2-furoic acid, the broader class of 5-phenyl-2-furoic acid derivatives has shown promise in several therapeutic areas.

Phosphodiesterase 4 (PDE4) Inhibition

A significant area of investigation for structurally related compounds is the inhibition of phosphodiesterase 4 (PDE4).[6][7] PDE4 is a key enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP).[7][8] By inhibiting PDE4, intracellular cAMP levels rise, leading to a dampening of the inflammatory response. This mechanism is the basis for approved drugs like roflumilast and apremilast, used in the treatment of COPD and psoriasis, respectively.[8]

Proposed Mechanism of Action:

G cluster_pathway Inflammatory Signaling Pathway PDE4 PDE4 Enzyme AMP AMP (inactive) PDE4->AMP degrades cAMP cAMP cAMP->PDE4 PKA Protein Kinase A (PKA) (active) cAMP->PKA activates Inflammation Downstream Inflammatory Response (e.g., TNF-α release) PKA->Inflammation inhibits Inhibitor 5-(2,5-Dichlorophenyl)-2-furoic acid (Potential Inhibitor) Inhibitor->PDE4 inhibits

Potential mechanism of PDE4 inhibition.

Derivatives of 5-phenyl-2-furan have been synthesized and shown to exhibit considerable inhibitory activity against PDE4B.[6] Docking studies of related compounds suggest that the phenyl ring and its substituents can form key interactions within the active site of the enzyme.[6] The 2,5-dichloro substitution pattern on the phenyl ring of the title compound would be expected to significantly influence its binding affinity and selectivity for different PDE4 isoforms.

Antitubercular Activity

Another promising avenue of research for this class of compounds is in the development of new antitubercular agents.[9] The emergence of multidrug-resistant strains of Mycobacterium tuberculosis has created an urgent need for new drugs with novel mechanisms of action. Several studies have explored furan and pyrrole derivatives as potential antitubercular agents.[10][11] For instance, 5-phenyl-furan-2-carboxylic acids have been identified as potential therapeutics that target iron acquisition in mycobacterial species.[9]

The precise mechanism for this class of compounds is still under investigation, but it is hypothesized that they may interfere with essential metabolic pathways or the integrity of the complex mycobacterial cell wall. The lipophilic nature of the dichlorophenyl group could enhance the compound's ability to penetrate the waxy cell wall of the bacterium.

Applications in Research and Drug Discovery

5-(2,5-Dichlorophenyl)-2-furoic acid serves as a versatile scaffold for the generation of compound libraries in drug discovery campaigns. Its carboxylic acid handle allows for the straightforward synthesis of a wide range of derivatives, including:

  • Amides: Coupling with a diverse array of amines can explore the chemical space around the core structure to optimize biological activity and pharmacokinetic properties.

  • Esters: Esterification can be used to create prodrugs with altered solubility and cell permeability.

  • Further Heterocyclic Systems: The furan ring itself can be a precursor for the synthesis of other heterocyclic systems.

Given the potential for PDE4 inhibition and antitubercular activity, this compound is a prime candidate for screening in relevant biological assays.

Experimental Workflow for Biological Screening

G Start 5-(2,5-Dichlorophenyl)-2-furoic acid Assay1 In vitro PDE4 Enzyme Assay Start->Assay1 Assay2 Antitubercular Assay (e.g., MABA) Start->Assay2 Data1 Determine IC₅₀ Assay1->Data1 Data2 Determine MIC Assay2->Data2 FollowUp1 Cell-based Anti-inflammatory Assays (e.g., TNF-α release) Data1->FollowUp1 FollowUp2 Cytotoxicity Assays Data2->FollowUp2

Workflow for preliminary biological evaluation.

A logical first step would be to perform an in vitro enzyme assay to determine the half-maximal inhibitory concentration (IC₅₀) against various PDE4 isoforms. In parallel, the compound could be tested for its minimum inhibitory concentration (MIC) against Mycobacterium tuberculosis H37Rv using a method like the Microplate Alamar Blue Assay (MABA). Positive hits from these primary screens would then warrant further investigation in cell-based and, eventually, in vivo models.

Safety and Handling

According to aggregated GHS information, 5-(2,5-Dichlorophenyl)-2-furoic acid is classified with the following hazards:[1]

  • H302: Harmful if swallowed.[1]

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion and Future Outlook

5-(2,5-Dichlorophenyl)-2-furoic acid represents an intriguing, yet underexplored, molecule with significant potential as a building block for the synthesis of novel therapeutic agents. While direct biological data is currently lacking, its structural relationship to known classes of PDE4 inhibitors and antitubercular compounds provides a strong rationale for its further investigation. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling makes it an attractive starting point for medicinal chemistry programs. Future research should focus on the definitive synthesis and biological evaluation of this compound to unlock its full potential in drug discovery and development.

References

  • PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • OSTI.GOV. (2023, July 25). Method and integrated process for the carboxylation of furan derived carboxylic acids to 2,5-furandicarboxylic acid (Patent). Retrieved from [Link]

  • PubMed. (2020, December 1). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. Retrieved from [Link]

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An In-depth Technical Guide to the Synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing 5-(2,5-dichlorophenyl)-2-furoic acid, a valuable heterocyclic building block in medicinal chemistry and materials science. The primary focus of this document is a detailed exposition of the Meerwein arylation route, a classical and effective method for the direct arylation of furan derivatives. We will delve into the mechanistic underpinnings of this reaction, provide a step-by-step experimental protocol, and discuss critical process parameters. Additionally, this guide will briefly explore the palladium-catalyzed Suzuki-Miyaura cross-coupling as a viable alternative synthetic strategy. This document is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis, offering practical insights and a robust procedural framework for the successful synthesis of the title compound.

Introduction: Significance of 5-(2,5-Dichlorophenyl)-2-furoic acid

5-(2,5-Dichlorophenyl)-2-furoic acid is a substituted furoic acid derivative with significant potential in various fields of chemical research. The furan-2-carboxylic acid scaffold is a well-established pharmacophore, and its arylation at the 5-position introduces a dichlorinated phenyl moiety that can modulate the molecule's physicochemical properties, such as lipophilicity and metabolic stability. This strategic modification can enhance biological activity and pharmacokinetic profiles, making it an attractive intermediate for the synthesis of novel therapeutic agents. The title compound's structural motifs are found in molecules with a range of biological activities.

Strategic Approaches to Synthesis: A Comparative Overview

The synthesis of 5-aryl-2-furoic acids can be approached through several synthetic strategies. The choice of a particular route is often dictated by factors such as the availability and cost of starting materials, scalability, and the desired purity of the final product. Two of the most prominent and effective methods for the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid are:

  • The Meerwein Arylation: This classic reaction involves the copper-catalyzed arylation of an activated alkene, in this case, the furan ring of 2-furoic acid, using a diazonium salt derived from an aromatic amine. It offers a direct and cost-effective approach to the desired product.

  • Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura Reaction): This modern and versatile method involves the coupling of a 5-halo-2-furoic acid derivative with an arylboronic acid in the presence of a palladium catalyst and a base. While often providing high yields and excellent functional group tolerance, it may require more specialized and costly reagents.

This guide will primarily focus on the Meerwein arylation due to its straightforward nature and the ready availability of the starting materials.

The Meerwein Arylation Route: A Detailed Protocol

The Meerwein arylation provides a direct pathway to 5-(2,5-Dichlorophenyl)-2-furoic acid from readily available starting materials: 2,5-dichloroaniline and 2-furoic acid. The overall synthetic transformation is depicted below:

Meerwein Arylation cluster_reactants Starting Materials cluster_steps Reaction Sequence cluster_product Final Product 2,5-Dichloroaniline 2,5-Dichloroaniline 2-Furoic_acid 2-Furoic Acid Step2 Meerwein Arylation 2-Furoic_acid->Step2 Step1 Diazotization Step1->Step2 [2,5-Dichlorophenyl]diazonium chloride Product 5-(2,5-Dichlorophenyl)- 2-furoic acid Step2->Product

Caption: Synthetic workflow for 5-(2,5-Dichlorophenyl)-2-furoic acid via Meerwein arylation.

Step 1: Diazotization of 2,5-Dichloroaniline

The initial step involves the conversion of the primary aromatic amine, 2,5-dichloroaniline, into its corresponding diazonium salt. This is a standard procedure carried out in an acidic medium at low temperatures to ensure the stability of the diazonium salt.

Experimental Protocol:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, a mixture of 2,5-dichloroaniline, concentrated hydrochloric acid, and water is prepared.

  • The mixture is cooled to 0-5 °C in an ice-salt bath with vigorous stirring.

  • A pre-cooled aqueous solution of sodium nitrite is added dropwise to the aniline suspension, ensuring the temperature is maintained below 5 °C. The addition is continued until a slight excess of nitrous acid is detected (positive test with starch-iodide paper).

  • The resulting solution of 2,5-dichlorophenyldiazonium chloride is kept cold and used immediately in the subsequent step.

ReagentMolar Mass ( g/mol )QuantityMoles
2,5-Dichloroaniline162.02(Specify quantity)(Calculate)
Conc. HCl (37%)36.46(Specify volume)(Calculate)
Sodium Nitrite69.00(Specify quantity)(Calculate)
Water18.02(Specify volume)-

Causality Behind Experimental Choices:

  • Low Temperature (0-5 °C): Diazonium salts are generally unstable and can decompose at higher temperatures, leading to side reactions and reduced yields. Maintaining a low temperature is crucial for the successful formation and stability of the diazonium salt.

  • Acidic Medium (HCl): The presence of a strong acid is essential for the formation of nitrous acid (HNO₂) from sodium nitrite, which is the reactive species in the diazotization process. The acid also helps to stabilize the resulting diazonium salt.

Step 2: Copper-Catalyzed Arylation of 2-Furoic Acid

The freshly prepared diazonium salt solution is then added to a solution of 2-furoic acid in the presence of a copper(II) chloride catalyst. The reaction proceeds via a radical mechanism to yield the desired 5-arylated furoic acid.

Experimental Protocol:

  • In a separate large reaction vessel, 2-furoic acid is dissolved in a suitable solvent, such as a mixture of acetone and water.

  • A catalytic amount of copper(II) chloride dihydrate is added to this solution.

  • The cold diazonium salt solution from Step 1 is added portion-wise to the stirred solution of 2-furoic acid at a temperature maintained between 20-30 °C. Vigorous gas evolution (nitrogen) will be observed.

  • After the addition is complete, the reaction mixture is stirred at room temperature for several hours to ensure the completion of the reaction.

  • The crude product precipitates from the reaction mixture and is collected by vacuum filtration.

ReagentMolar Mass ( g/mol )QuantityMoles
2-Furoic Acid112.08(Specify quantity)(Calculate)
Copper(II) Chloride Dihydrate170.48(Specify quantity)(Calculate)
Acetone58.08(Specify volume)-
Water18.02(Specify volume)-

Causality Behind Experimental Choices:

  • Copper(II) Chloride Catalyst: The copper catalyst is essential for the decomposition of the diazonium salt and the generation of the aryl radical, which then attacks the furan ring.[1]

  • Controlled Addition and Temperature: The controlled addition of the diazonium salt helps to manage the rate of nitrogen evolution and the exothermicity of the reaction. Maintaining a moderate temperature ensures a controlled reaction rate without significant decomposition of the reactants or products.

Purification and Characterization

The crude product obtained from the filtration is typically colored due to the presence of impurities. Recrystallization from a suitable solvent system, such as ethanol-water or acetic acid, is generally effective for purification.

Purification Protocol:

  • The crude solid is dissolved in a minimum amount of hot ethanol or acetic acid.

  • Water is added dropwise until the solution becomes turbid.

  • The solution is then allowed to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • The purified crystals of 5-(2,5-dichlorophenyl)-2-furoic acid are collected by vacuum filtration, washed with cold water, and dried under vacuum.

Characterization: The identity and purity of the final product can be confirmed by standard analytical techniques:

  • Melting Point: Comparison with the literature value (233-237 °C).[2]

  • NMR Spectroscopy (¹H and ¹³C): To confirm the molecular structure.

  • Mass Spectrometry: To determine the molecular weight (257.07 g/mol ).[3]

  • Infrared Spectroscopy (IR): To identify the characteristic functional groups (e.g., carboxylic acid C=O and O-H stretches).

Mechanistic Insights into the Meerwein Arylation

The Meerwein arylation proceeds through a radical mechanism initiated by the copper catalyst.

Meerwein_Mechanism Cu(I) Cu(I) Ar_radical Ar• (Aryl Radical) + N₂ Radical_adduct Radical Adduct Intermediate Ar_radical->Radical_adduct  + 2-Furoic Acid Furan_acid 2-Furoic Acid Product 5-Aryl-2-furoic Acid + H⁺ Radical_adduct->Product  + Cu(II) → Cu(I) Cu(II) Cu(II) Suzuki_Coupling cluster_reactants_suzuki Starting Materials cluster_reaction_suzuki Reaction Conditions cluster_product_suzuki Final Product 5-Bromo-2-furoic_acid 5-Bromo-2-furoic Acid Arylboronic_acid 2,5-Dichlorophenylboronic Acid Conditions Pd Catalyst Base Arylboronic_acid->Conditions Product_suzuki 5-(2,5-Dichlorophenyl)- 2-furoic acid Conditions->Product_suzuki

Caption: Suzuki-Miyaura cross-coupling route to 5-(2,5-Dichlorophenyl)-2-furoic acid.

This method is known for its high yields, mild reaction conditions, and broad functional group tolerance. [4]However, the synthesis of the required 5-bromo-2-furoic acid and 2,5-dichlorophenylboronic acid may add extra steps to the overall process, and palladium catalysts are generally more expensive than copper salts.

Safety and Handling

  • 2,5-Dichloroaniline: This compound is toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

  • Sodium Nitrite: Oxidizing agent and toxic. Avoid contact with skin and eyes.

  • Diazonium Salts: Potentially explosive when isolated in a dry state. It is crucial to use them in solution immediately after preparation and not to attempt to isolate them.

  • Solvents: Acetone and ethanol are flammable. Keep away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Conclusion

This technical guide has provided a detailed protocol for the synthesis of 5-(2,5-dichlorophenyl)-2-furoic acid via the Meerwein arylation, a robust and practical method. The causality behind the experimental choices has been explained to provide a deeper understanding of the process. Furthermore, the Suzuki-Miyaura cross-coupling has been presented as a viable alternative. The information contained herein is intended to equip researchers and drug development professionals with the necessary knowledge to successfully synthesize this valuable compound for their research endeavors.

References

  • Organic Syntheses Procedure. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]

  • WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents. (n.d.).
  • A scalable carboxylation route to furan-2,5-dicarboxylic acid - RSC Publishing. (2017). Retrieved from [Link]

  • 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259 - PubChem. (n.d.). Retrieved from [Link]

  • One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide - arkat usa. (n.d.). Retrieved from [Link]

  • Mechanism of Meerwein Arylation of Furan Derivatives | Request PDF - ResearchGate. (n.d.). Retrieved from [Link]

  • The Copper-Catalyzed N-Arylation of Indoles | Journal of the American Chemical Society. (n.d.). Retrieved from [Link]

  • Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media - MDPI. (2018). Retrieved from [Link]

  • Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate - ResearchGate. (2002). Retrieved from [Link]

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A Technical Guide to the Structural Elucidation of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel organic compound, 5-(2,5-Dichlorophenyl)-2-furoic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique analytical approach, integrating spectroscopic and spectrometric methods to unequivocally confirm the molecular structure. The causality behind experimental choices is detailed, ensuring a robust and self-validating methodology. This guide emphasizes the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy, culminating in the definitive structural confirmation by single-crystal X-ray crystallography. Each section provides not only the theoretical underpinnings but also detailed, field-proven protocols.

Introduction

5-(2,5-Dichlorophenyl)-2-furoic acid (C₁₁H₆Cl₂O₃) is a small molecule of significant interest within medicinal chemistry and materials science.[1][2] Its structural architecture, featuring a central furan ring linked to a dichlorinated phenyl group and a carboxylic acid moiety, suggests potential applications as a bioactive compound or a versatile chemical building block.[2] Accurate and unambiguous structural determination is a critical prerequisite for understanding its chemical properties, reactivity, and potential biological activity. This guide presents a logical and systematic workflow for the complete structural elucidation of this target molecule.

Molecular Identity:

PropertyValueSource
IUPAC Name 5-(2,5-dichlorophenyl)furan-2-carboxylic acid[1]
CAS Number 186830-98-8[1]
Molecular Formula C₁₁H₆Cl₂O₃[1]
Molecular Weight 257.07 g/mol [1]
Melting Point 233-237 °C[3]

Proposed Structure and Analytical Workflow

The hypothesized structure of 5-(2,5-Dichlorophenyl)-2-furoic acid is presented below. Our analytical strategy is designed to systematically confirm each component of this structure.

Caption: Proposed molecular structure of 5-(2,5-Dichlorophenyl)-2-furoic acid.

The elucidation process follows a logical progression from initial purity and functional group analysis to detailed connectivity and definitive spatial arrangement.

G cluster_0 Spectroscopic & Spectrometric Analysis cluster_1 Definitive Structural Confirmation FTIR FTIR Spectroscopy MS Mass Spectrometry FTIR->MS Functional Groups & Molecular Weight NMR NMR Spectroscopy MS->NMR Elemental Composition & Fragmentation XRAY X-Ray Crystallography NMR->XRAY Connectivity & Spatial Arrangement

Caption: The integrated workflow for the structural elucidation of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Identification

Rationale: FTIR spectroscopy is an essential first step to identify the key functional groups present in the molecule. The vibrational frequencies of specific bonds provide a characteristic "fingerprint" of the compound. For 5-(2,5-Dichlorophenyl)-2-furoic acid, we expect to observe characteristic absorptions for the carboxylic acid O-H and C=O bonds, the furan ring, and the aromatic C-Cl bonds.

Expected FTIR Spectral Data:

Functional GroupExpected Wavenumber (cm⁻¹)Description
O-H (Carboxylic Acid)3300-2500 (broad)The broadness is due to hydrogen bonding.[4]
C-H (Aromatic)3100-3000Stretching vibrations of the phenyl and furan rings.
C=O (Carboxylic Acid)1760-1690Strong carbonyl stretch.[4]
C=C (Aromatic/Furan)1600-1450Ring stretching vibrations.
C-O (Carboxylic Acid/Furan)1320-1210Stretching vibrations.[4]
C-Cl (Aromatic)850-550Characteristic stretching vibrations for aryl chlorides.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping with a solvent such as isopropanol and performing a background scan.[5]

  • Sample Application: Place a small amount of the solid 5-(2,5-Dichlorophenyl)-2-furoic acid sample directly onto the ATR crystal.[5]

  • Pressure Application: Apply uniform pressure to ensure good contact between the sample and the crystal.[5]

  • Data Acquisition: Collect the infrared spectrum over the range of 4000-400 cm⁻¹.

  • Data Processing: Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Rationale: Mass spectrometry provides the exact molecular weight of the compound and its fragmentation pattern, which offers valuable clues about its structure. High-resolution mass spectrometry (HRMS) can determine the elemental composition, confirming the molecular formula.

Expected Mass Spectrometry Data (Electrospray Ionization - ESI):

IonExpected m/zDescription
[M-H]⁻254.96Deprotonated molecular ion (negative ion mode).
[M+H]⁺256.98Protonated molecular ion (positive ion mode).
Isotope PatternM, M+2, M+4Characteristic pattern for a molecule containing two chlorine atoms.

Fragmentation Analysis: The fragmentation pattern in MS/MS experiments can reveal the connectivity of the molecule. We would anticipate the following key fragmentation pathways:

  • Loss of CO₂H (45 Da): Cleavage of the carboxylic acid group.

  • Loss of Cl (35/37 Da): Cleavage of a chlorine atom.

  • Fragmentation of the furan and phenyl rings.

Experimental Protocol: ESI-MS

  • Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.[6]

  • Instrument Calibration: Calibrate the mass spectrometer using a known standard to ensure mass accuracy.

  • Infusion: Infuse the sample solution into the ESI source at a constant flow rate.

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes.

  • MS/MS Analysis: Select the precursor ion ([M-H]⁻ or [M+H]⁺) and subject it to collision-induced dissociation (CID) to obtain the fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed Structural Connectivity

Rationale: NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the number and types of protons and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms. 2D NMR techniques (e.g., COSY, HSQC, HMBC) establish the connectivity between atoms.

Expected ¹H NMR Spectral Data (in DMSO-d₆):

Proton(s)Expected Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
COOH~13.0broad singlet1HAcidic proton, exchangeable with D₂O.[7]
Phenyl-H7.5 - 7.8multiplet3HProtons on the dichlorophenyl ring, deshielded by the electronegative chlorine atoms.
Furan-H7.0 - 7.5doublet1HProton on the furan ring adjacent to the carboxylic acid.
Furan-H6.8 - 7.2doublet1HProton on the furan ring adjacent to the phenyl group.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

Carbon(s)Expected Chemical Shift (δ, ppm)Rationale
C=O~160Carboxylic acid carbonyl carbon.[8]
Furan-C110 - 155Carbons of the furan ring.[8]
Phenyl-C125 - 140Carbons of the dichlorophenyl ring.

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[9][10]

  • Instrument Tuning and Shimming: Tune the NMR probe to the appropriate frequencies and shim the magnetic field to achieve high resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon-13 NMR spectrum.

  • 2D NMR Acquisition: Perform COSY, HSQC, and HMBC experiments to establish proton-proton and proton-carbon correlations.

Single-Crystal X-ray Crystallography: Definitive 3D Structure

Rationale: While spectroscopic methods provide compelling evidence for the structure, single-crystal X-ray crystallography provides the unambiguous, three-dimensional arrangement of atoms in the solid state.[2] This technique is the gold standard for structural elucidation.

Experimental Protocol: X-ray Crystallography

  • Crystal Growth: Grow single crystals of 5-(2,5-Dichlorophenyl)-2-furoic acid suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent system.[11]

  • Crystal Mounting: Mount a suitable single crystal on a goniometer head.[12]

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods and refine the atomic positions and thermal parameters.

  • Structure Visualization: Generate a 3D model of the molecule, such as an ORTEP diagram, to visualize the atomic connectivity and stereochemistry.[7]

Conclusion

The combination of FTIR, MS, and multi-dimensional NMR spectroscopy provides a comprehensive and self-validating approach to the structural elucidation of 5-(2,5-Dichlorophenyl)-2-furoic acid. Each technique offers a unique piece of the structural puzzle, and their collective interpretation leads to a high degree of confidence in the assigned structure. The final confirmation through single-crystal X-ray crystallography provides the ultimate proof of the molecular architecture. This rigorous analytical workflow is essential for advancing the research and development of this and other novel chemical entities.

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  • ResearchGate. (n.d.). Mass spectrometry of aryl azides. Retrieved January 24, 2026, from [Link]

  • YouTube. (2020, March 6). PART 13: CARBOXYLIC ACIDS (MASS SPECTRUM, FRAGMENTATION PATTERN) FOR CSIR NET/GATE. Retrieved January 24, 2026, from [Link]

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5-(2,5-Dichlorophenyl)-2-furoic acid molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

<_ A-Z_> An In-depth Technical Guide to 5-(2,5-Dichlorophenyl)-2-furoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(2,5-Dichlorophenyl)-2-furoic acid is a substituted furoic acid derivative that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural motif, featuring a dichlorinated phenyl ring appended to a furan-2-carboxylic acid core, makes it a valuable intermediate in the synthesis of more complex molecules. This guide provides a comprehensive overview of its fundamental properties, analytical methodologies, and potential applications, serving as a critical resource for professionals engaged in chemical research and pharmaceutical development.

Physicochemical and Structural Characteristics

Understanding the fundamental physicochemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid is paramount for its effective handling, characterization, and application in synthetic chemistry.

Molecular Identity and Properties

The core identity of this compound is defined by its molecular formula and weight, which are foundational for all stoichiometric calculations and analytical interpretations.[1][2][3]

PropertyValueSource
Molecular Weight 257.07 g/mol [1][2][3][4][5]
Molecular Formula C₁₁H₆Cl₂O₃[1][2][3][4][5]
CAS Number 186830-98-8[1][2][3][4]
IUPAC Name 5-(2,5-dichlorophenyl)furan-2-carboxylic acid[5]
Synonyms 5-(2,5-dichlorophenyl)furan-2-carboxylic acid[2][5]
Physical Form Solid[3]
Melting Point 233-237 °C[3][4]
Storage 2-8°C, Sealed in dry conditions[4][6]
Structural Representation and Chemical Identifiers

The spatial arrangement of atoms and bonds dictates the molecule's reactivity and interaction with other chemical species. Various chemical notation systems are used to represent this structure unambiguously.

  • SMILES: C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)Cl[5]

  • InChI: InChI=1S/C11H6Cl2O3/c12-6-1-2-8(13)7(5-6)9-3-4-10(16-9)11(14)15/h1-5H,(H,14,15)[3][5]

  • InChIKey: ATAZLMGGQQLRBC-UHFFFAOYSA-N[3][5]

Synthesis and Mechanistic Considerations

While specific, detailed synthetic routes for 5-(2,5-Dichlorophenyl)-2-furoic acid are not extensively published in readily available literature, its structure suggests plausible synthetic strategies rooted in established furan chemistry. A common approach for creating 2,5-disubstituted furans involves coupling reactions.

A logical retrosynthetic analysis points towards a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Stille coupling, between a 5-halofuroic acid derivative (e.g., 5-bromo-2-furoic acid ester) and a corresponding 2,5-dichlorophenylboronic acid or organostannane reagent. The ester would then be hydrolyzed to yield the final carboxylic acid.

Conceptual Synthetic Workflow

This diagram illustrates a generalized workflow for the synthesis and purification of a furoic acid derivative like the topic compound.

G cluster_synthesis Synthesis Stage cluster_purification Purification & Isolation A Starting Materials (e.g., Halofuroic ester, Boronic acid) B Cross-Coupling Reaction (e.g., Suzuki Coupling) A->B Catalyst, Base, Solvent C Reaction Work-up (Extraction, Washing) B->C D Crude Product Ester C->D Evaporation E Hydrolysis (Base or Acid) D->E F Acidification E->F G Crystallization / Chromatography F->G H Pure 5-(2,5-Dichlorophenyl)-2-furoic acid G->H G cluster_identity Spectroscopic Identity cluster_result Final Assessment Input Synthesized Sample Purity Purity Check (RP-HPLC) Input->Purity Identity Identity Confirmation Result_P Result_P Purity->Result_P >97% Pure? IR IR Identity->IR NMR NMR Identity->NMR MS Mass Spec Identity->MS Result_M Result_M MS->Result_M Correct Mass & Isotope Pattern? Pass Qualified Material Result_P->Pass Yes Result_M->Pass Yes

Sources

An In-depth Technical Guide to the Potential Biological Activities of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the putative biological activities of the novel compound 5-(2,5-Dichlorophenyl)-2-furoic acid. While direct experimental data on this specific molecule is limited, this document synthesizes information from structurally related compounds, namely derivatives of 2-furoic acid and molecules containing a 2,5-dichlorophenyl moiety, to postulate its potential as a therapeutic agent. We explore its inferred anti-inflammatory, anticancer, and antiviral properties, detailing plausible mechanisms of action and providing robust, validated in-vitro experimental protocols for investigation. This guide is intended for researchers, scientists, and drug development professionals interested in exploring the therapeutic potential of this and similar chemical scaffolds.

Introduction: The Therapeutic Potential of Furan Derivatives

The furan ring is a versatile heterocyclic scaffold that is a core component of numerous compounds with significant pharmacological activities. Derivatives of 2-furoic acid, in particular, have garnered substantial attention in medicinal chemistry for their diverse biological effects, which include anti-inflammatory, antibacterial, antiviral, and anticancer properties[1]. The substitution on the furan ring plays a crucial role in defining the specific biological activity and potency of these derivatives.

5-(2,5-Dichlorophenyl)-2-furoic acid is a unique molecule that combines the 2-furoic acid core with a 2,5-dichlorophenyl substituent. The presence of chlorine atoms on the phenyl ring is known to influence the electronic and lipophilic properties of a molecule, which can significantly impact its biological activity. This guide will explore the potential therapeutic applications of this compound based on the known activities of its constituent chemical moieties.

Putative Anti-inflammatory Activity

2.1. Inferred Mechanism of Action: Inhibition of Pro-inflammatory Enzymes

A significant number of anti-inflammatory drugs exert their effects by inhibiting key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and 5-lipoxygenase (5-LOX).[2] These enzymes are responsible for the synthesis of prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation. Given that various small molecules have been reported to possess anti-inflammatory properties through the inhibition of these enzymes[3][4], it is plausible that 5-(2,5-Dichlorophenyl)-2-furoic acid could exhibit similar activity. The structural features of this compound may allow it to bind to the active sites of COX and/or 5-LOX, thereby blocking the production of pro-inflammatory eicosanoids.

Diagram 1: Postulated Anti-inflammatory Signaling Pathway

G Arachidonic Acid Arachidonic Acid COX COX-1 / COX-2 Arachidonic Acid->COX LOX 5-LOX Arachidonic Acid->LOX 5-(2,5-Dichlorophenyl)-2-furoic acid 5-(2,5-Dichlorophenyl)-2-furoic acid 5-(2,5-Dichlorophenyl)-2-furoic acid->COX 5-(2,5-Dichlorophenyl)-2-furoic acid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation

Caption: Putative inhibition of COX and 5-LOX pathways.

2.2. Experimental Protocol: In Vitro COX and 5-LOX Inhibition Assays

To investigate the anti-inflammatory potential of 5-(2,5-Dichlorophenyl)-2-furoic acid, the following in vitro assays can be performed.

2.2.1. COX Inhibition Assay (Colorimetric)

  • Principle: This assay measures the peroxidase activity of COX. The reaction between prostaglandin G2 (PGG2) and a colorimetric substrate is catalyzed by the peroxidase component of COX, producing a colored product. Inhibition of COX reduces the amount of colored product formed.

  • Procedure:

    • Prepare a stock solution of 5-(2,5-Dichlorophenyl)-2-furoic acid in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, add assay buffer, heme, and either ovine COX-1 or human recombinant COX-2 enzyme.

    • Add various concentrations of the test compound or a known COX inhibitor (e.g., indomethacin) to the wells.

    • Initiate the reaction by adding arachidonic acid and the colorimetric substrate.

    • Incubate the plate at 37°C for a specified time.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the percentage of inhibition and determine the IC50 value.

2.2.2. 5-LOX Inhibition Assay (Spectrophotometric)

  • Principle: This assay measures the ability of a compound to inhibit the activity of 5-lipoxygenase, which catalyzes the conversion of arachidonic acid to leukotrienes. The formation of a conjugated diene product is monitored spectrophotometrically.

  • Procedure:

    • Prepare a stock solution of 5-(2,5-Dichlorophenyl)-2-furoic acid in a suitable solvent.

    • In a quartz cuvette, mix a buffer solution (e.g., Tris-HCl), the 5-LOX enzyme solution, and various concentrations of the test compound or a known 5-LOX inhibitor (e.g., zileuton).

    • Pre-incubate the mixture at room temperature.

    • Initiate the reaction by adding a solution of arachidonic acid.

    • Monitor the increase in absorbance at 234 nm over time using a spectrophotometer.

    • Calculate the initial reaction rates and determine the percentage of inhibition and the IC50 value.

Diagram 2: Experimental Workflow for Anti-inflammatory Assays

G cluster_0 COX Inhibition Assay cluster_1 5-LOX Inhibition Assay A Prepare Reagents (COX enzyme, Substrate) B Add Test Compound A->B C Incubate B->C D Measure Absorbance C->D E Prepare Reagents (5-LOX enzyme, Substrate) F Add Test Compound E->F G Incubate F->G H Monitor Absorbance Change G->H

Caption: Workflow for in vitro anti-inflammatory evaluation.

Putative Anticancer Activity

3.1. Inferred Mechanism of Action: Induction of Apoptosis and Cell Cycle Arrest

Compounds containing a dichlorophenyl moiety have demonstrated cytotoxic and anti-proliferative activities against various cancer cell lines.[5] The proposed mechanisms often involve the induction of apoptosis (programmed cell death) and cell cycle arrest. These effects can be triggered by damaging the DNA of cancer cells or by interfering with critical signaling pathways that regulate cell proliferation and survival. It is hypothesized that 5-(2,5-Dichlorophenyl)-2-furoic acid may exert anticancer effects through similar mechanisms.

Diagram 3: Postulated Anticancer Signaling Pathway

G 5-(2,5-Dichlorophenyl)-2-furoic acid 5-(2,5-Dichlorophenyl)-2-furoic acid DNA_Damage DNA Damage 5-(2,5-Dichlorophenyl)-2-furoic acid->DNA_Damage Cell_Cycle_Arrest Cell Cycle Arrest DNA_Damage->Cell_Cycle_Arrest Apoptosis Apoptosis DNA_Damage->Apoptosis Cancer_Cell_Death Cancer_Cell_Death Cell_Cycle_Arrest->Cancer_Cell_Death Apoptosis->Cancer_Cell_Death

Caption: Putative mechanism of anticancer activity.

3.2. Experimental Protocol: In Vitro Cytotoxicity and Cell Cycle Analysis

To assess the potential anticancer activity of 5-(2,5-Dichlorophenyl)-2-furoic acid, the following in vitro assays are recommended.

3.2.1. MTT Cytotoxicity Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT to purple formazan crystals.[6]

  • Procedure:

    • Seed cancer cells (e.g., MDA-MB-231, A549, MIA PaCa-2) in a 96-well plate and allow them to adhere overnight.[5]

    • Treat the cells with various concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid for 24, 48, or 72 hours.

    • Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability and determine the IC50 value.

3.2.2. Cell Cycle Analysis by Flow Cytometry

  • Principle: This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). Cells are stained with a fluorescent dye that binds to DNA, and the fluorescence intensity, which is proportional to the DNA content, is measured by a flow cytometer.

  • Procedure:

    • Treat cancer cells with the test compound at its IC50 concentration for a specified time.

    • Harvest the cells and fix them in cold ethanol.

    • Treat the cells with RNase to remove RNA.

    • Stain the cells with a DNA-binding fluorescent dye (e.g., propidium iodide).

    • Analyze the stained cells using a flow cytometer.

    • Determine the percentage of cells in each phase of the cell cycle and compare it to untreated control cells.

Putative Antiviral Activity

4.1. Inferred Mechanism of Action: Interference with Viral Replication

Furan derivatives have been reported to possess antiviral properties.[1] The mechanism of action can vary but often involves the inhibition of key viral enzymes or interference with the viral replication cycle.[7] The stages of the viral life cycle that can be targeted include attachment and entry into the host cell, uncoating of the viral genome, replication of the viral genome, and assembly and release of new viral particles.[7] 5-(2,5-Dichlorophenyl)-2-furoic acid may exhibit antiviral activity by targeting one or more of these stages.

4.2. Experimental Protocol: In Vitro Plaque Reduction Assay

The plaque reduction assay is a standard method for evaluating the antiviral activity of a compound.

  • Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.

  • Procedure:

    • Grow a confluent monolayer of host cells (e.g., Vero cells) in a multi-well plate.[8]

    • Infect the cell monolayers with a known amount of virus (e.g., Herpes Simplex Virus, Influenza A Virus) for 1 hour.[9]

    • Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid.

    • Incubate the plates for a period sufficient for plaque formation (typically 2-3 days).

    • Fix and stain the cells (e.g., with crystal violet) to visualize the plaques.

    • Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the virus control. Determine the EC50 value.

Data Presentation

The following tables are provided as templates for recording and presenting experimental data obtained from the described assays.

Table 1: In Vitro Anti-inflammatory Activity

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) 5-LOX IC50 (µM)
5-(2,5-Dichlorophenyl)-2-furoic acid
Positive Control (e.g., Indomethacin)

| Positive Control (e.g., Zileuton) | | | |

Table 2: In Vitro Anticancer Activity

Cell Line IC50 (µM) after 24h IC50 (µM) after 48h IC50 (µM) after 72h
MDA-MB-231
A549
MIA PaCa-2

| Positive Control (e.g., Doxorubicin) | | | |

Table 3: In Vitro Antiviral Activity

Virus Host Cell EC50 (µM)
Herpes Simplex Virus (HSV) Vero
Influenza A Virus (IAV) MDCK
Positive Control (e.g., Acyclovir for HSV)

| Positive Control (e.g., Oseltamivir for IAV) | | |

Conclusion

While further experimental validation is essential, the analysis of structurally related compounds strongly suggests that 5-(2,5-Dichlorophenyl)-2-furoic acid holds significant promise as a lead compound for the development of novel anti-inflammatory, anticancer, and antiviral agents. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic investigation of these putative biological activities. The elucidation of its precise mechanisms of action will be crucial for its future development as a therapeutic agent.

References

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  • Sangeetha, S., et al. (2015). In vitro cytotoxicity MTT assay in Vero, HepG2 and MCF -7 cell lines study of Marine Yeast. Journal of Applied Pharmaceutical Science, 5(3), 73-78.
  • Castillo, D., et al. (2024). Novel 2,5-Diketopiperazines with In Vitro Activities against Protozoan Parasites of Tropical Diseases. Molecules, 29(4), 795.
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  • Madan, B., et al. (2011). Cytotoxicity of 3-(3,5-dichlorophenyl)-2,4-thiazolidinedione (DCPT) and analogues in wild type and CYP3A4 stably transfected HepG2 cells. Toxicology in Vitro, 25(8), 1639-1645.
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Topic: 5-(2,5-Dichlorophenyl)-2-furoic Acid Derivatives and Analogs

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Drug Development Professionals

Executive Summary

The 5-aryl-2-furoic acid scaffold represents a privileged structure in medicinal chemistry, combining the versatile chemical and biological properties of the furan ring with the modulatory effects of an aryl substituent. This guide focuses specifically on the 5-(2,5-Dichlorophenyl)-2-furoic acid core, a promising but underexplored platform for the development of novel therapeutic agents. The strategic placement of chloro-substituents on the phenyl ring significantly influences the molecule's electronic and lipophilic properties, offering a unique entry point for targeting a range of biological pathways. This document provides a comprehensive overview of the core molecule's properties, detailed synthetic and analytical protocols, a hypothesis-driven exploration of its potential biological activities, and a discussion on structure-activity relationships (SAR) to guide future optimization efforts. It is intended for researchers, medicinal chemists, and drug development scientists seeking to leverage this scaffold for novel therapeutic discovery.

Chapter 1: Introduction to the 5-Aryl-2-Furoic Acid Scaffold

The Furan Moiety in Medicinal Chemistry

The furan ring is a five-membered aromatic heterocycle that serves as a cornerstone in the design of numerous therapeutic agents.[1] Its derivatives are known to exhibit a wide array of pharmacological activities, including antibacterial, anti-inflammatory, and cardiovascular effects.[2] The furan core can act as a bioisostere for phenyl or thiazole rings and engage in hydrogen bonding and π-stacking interactions with biological targets.[3] 2-Furoic acid, in particular, is a key precursor in the synthesis of widely used drugs such as the antibiotic nitrofurantoin and the antiparasitic agent diloxanide furoate.[2]

The Significance of the Dichlorophenyl Substitution Pattern

The incorporation of a dichlorophenyl group onto a pharmacophore is a well-established strategy in drug design to enhance potency and modulate pharmacokinetic properties. The chlorine atoms are electron-withdrawing and increase the lipophilicity of the molecule, which can improve membrane permeability and binding affinity. The specific 2,5-dichloro substitution pattern creates a distinct electronic and steric profile that can be exploited for selective targeting. For instance, compounds featuring dichlorophenyl motifs have been investigated as potent anticancer agents, cannabinoid receptor inverse agonists, and selective estrogen receptor degraders.[4][5][6]

Introducing the Core Molecule: 5-(2,5-Dichlorophenyl)-2-furoic acid

The combination of the 2,5-dichlorophenyl group at the 5-position of the 2-furoic acid core creates a molecule with significant therapeutic potential. This specific arrangement locks the two rings in a relatively planar conformation, presenting a well-defined shape for receptor or enzyme binding. The carboxylic acid moiety provides a critical handle for hydrogen bonding and salt formation, and it serves as a straightforward point for derivatization to generate esters and amides, thereby creating a library of analogs with diverse physicochemical properties and biological activities.

Chapter 2: Physicochemical and Structural Properties

Core Compound Identification

The fundamental properties of the parent compound, 5-(2,5-Dichlorophenyl)-2-furoic acid, are summarized below. This information is critical for its handling, characterization, and further chemical modification.[7]

PropertyValueSource
IUPAC Name 5-(2,5-dichlorophenyl)furan-2-carboxylic acidPubChem
CAS Number 186830-98-8PubChem
Molecular Formula C₁₁H₆Cl₂O₃PubChem
Molecular Weight 257.07 g/mol PubChem
SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)ClPubChem
InChIKey ATAZLMGGQQLRBC-UHFFFAOYSA-NPubChem
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)PubChem
Structural Diagram

The chemical structure of the core molecule is depicted below, illustrating the spatial relationship between the furan ring and the 2,5-dichlorophenyl substituent.

Caption: 2D structure of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Spectral Data Overview

Full characterization of this molecule relies on standard spectroscopic techniques. Reference spectra, including ¹H NMR, IR, and Raman, are publicly available and serve as a benchmark for synthetic validation.[7] These data confirm the presence of the carboxylic acid proton, the aromatic protons on both rings, and the characteristic vibrational frequencies of the carbonyl and ether functionalities.

Chapter 3: Synthetic Strategies and Methodologies

Rationale for Synthetic Route Selection

The synthesis of 2,5-disubstituted furans is a well-documented field.[8] For constructing the 5-aryl-2-furoic acid core, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, are among the most efficient and versatile methods. These reactions offer high yields, tolerate a wide range of functional groups, and allow for the modular assembly of the bi-aryl scaffold. The choice of a Suzuki coupling is often preferred due to the commercial availability and relative stability of boronic acid reagents.

General Synthetic Scheme

The primary synthetic route involves the coupling of a 5-halofuroic acid derivative with a corresponding 2,5-dichlorophenylboronic acid. The carboxylic acid is typically protected as an ester (e.g., methyl or ethyl ester) during the coupling reaction to prevent side reactions and then deprotected in a final step.

synthesis start Methyl 5-bromo-2-furoate coupled Methyl 5-(2,5-dichlorophenyl)-2-furoate start->coupled Pd(PPh₃)₄, Na₂CO₃ Dioxane/H₂O, 90°C boronic 2,5-Dichlorophenylboronic acid boronic->coupled final 5-(2,5-Dichlorophenyl)-2-furoic acid coupled->final 1. NaOH, EtOH/H₂O 2. HCl (aq)

Caption: General workflow for Suzuki cross-coupling synthesis.

Detailed Experimental Protocol: Synthesis of the Core Scaffold

This protocol describes a self-validating system for synthesizing the title compound via a Suzuki coupling reaction.

  • Materials: Methyl 5-bromo-2-furoate, 2,5-Dichlorophenylboronic acid, Tetrakis(triphenylphosphine)palladium(0), Sodium carbonate, 1,4-Dioxane, Water, Ethanol, Sodium hydroxide, Hydrochloric acid (2M), Ethyl acetate, Brine, Anhydrous magnesium sulfate.

  • Step-by-Step Procedure:

    • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add methyl 5-bromo-2-furoate (1.0 eq), 2,5-dichlorophenylboronic acid (1.2 eq), and sodium carbonate (2.5 eq).

    • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

    • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water.

    • Reaction: Heat the mixture to 90 °C and stir vigorously for 12-16 hours. Monitor reaction progress by TLC or LC-MS to confirm the consumption of the starting bromide.

    • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude ester by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient).

    • Saponification: Dissolve the purified ester in a mixture of ethanol and water. Add sodium hydroxide (2.0 eq) and stir at 60 °C for 2-4 hours until hydrolysis is complete (monitored by TLC/LC-MS).

    • Acidification: Cool the mixture, remove the ethanol under reduced pressure, and acidify the remaining aqueous solution to pH 2-3 with 2M HCl.

    • Isolation: Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the final product, 5-(2,5-dichlorophenyl)-2-furoic acid.

  • Validation: The identity and purity of the final product must be confirmed by ¹H NMR, ¹³C NMR, and LC-MS, comparing the data to established literature or reference standards.[7] Purity should be >95% for use in biological assays.

Derivatization Strategies

The carboxylic acid is the primary site for generating analogs. Standard amide coupling reagents (e.g., HATU, EDC/HOBt) or conversion to the acid chloride followed by reaction with an amine can be used to synthesize a diverse library of amides.[9] Similarly, Fischer esterification can produce various esters.

Chapter 4: Biological Activities and Therapeutic Potential

Overview of Known Activities of Related Analogs

While data on the specific 5-(2,5-Dichlorophenyl)-2-furoic acid scaffold is limited, the broader class of 2,5-disubstituted furan derivatives has shown significant promise in several therapeutic areas.

  • Anticancer Activity: Many furan derivatives have been explored as anticancer agents.[4] Some analogs act as inhibitors of P-glycoprotein, a transporter associated with multidrug resistance (MDR) in cancer cells, effectively re-sensitizing them to chemotherapy.[10]

  • Antidiabetic Activity: Certain 2,5-disubstituted furans have been identified as potent α-glucosidase inhibitors, an important target for managing type 2 diabetes mellitus.[11] Compounds with IC₅₀ values in the low micromolar range have been reported.[11]

  • Anti-inflammatory Activity: Furoic acid derivatives are known precursors to anti-inflammatory drugs.[2] Their mechanism often involves the modulation of inflammatory pathways, such as the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

Potential Mechanism of Action: A Hypothesis-Driven Discussion

Based on its structural features, the 5-(2,5-Dichlorophenyl)-2-furoic acid scaffold could plausibly act as an inhibitor of protein kinases or metabolic enzymes. The dichlorophenyl moiety can occupy hydrophobic pockets, while the furoic acid can form key hydrogen bonds or salt bridges with basic residues (e.g., lysine, arginine) in an active site. A plausible hypothesis is its action as a competitive inhibitor of an ATP-binding site or a substrate-binding site on a target enzyme.

Signaling Pathway Diagram

The diagram below illustrates a hypothetical mechanism where a derivative of this scaffold inhibits a protein kinase (e.g., a MAP kinase), thereby blocking a downstream signaling cascade involved in cell proliferation, a common mechanism for anticancer agents.

pathway receptor Growth Factor Receptor kinase Target Kinase (e.g., MEK) receptor->kinase downstream Downstream Kinase (e.g., ERK) kinase->downstream tf Transcription Factor downstream->tf response Cell Proliferation & Survival tf->response inhibitor 5-(2,5-Dichlorophenyl)-2- furoic acid derivative inhibitor->kinase

Caption: Key structure-activity relationship points for optimization.

Chapter 6: Analytical Characterization and Quality Control

Importance of Purity and Identity Confirmation

For any drug discovery program, rigorous analytical characterization is non-negotiable. It ensures that the biological activity observed is attributable to the intended compound and not an impurity. A standard battery of tests including HPLC, LC-MS, and NMR is required for every synthesized analog.

Standard Analytical Workflow

The following workflow ensures robust and reproducible characterization of newly synthesized compounds.

workflow A Crude Synthetic Product B Purification (Column Chromatography / Recrystallization) A->B C Identity Confirmation (LC-MS & ¹H NMR) B->C D Purity Assessment (RP-HPLC, >95%) C->D E Biological Screening D->E Pass F Failed QC (Repurify or Resynthesize) D->F Fail

Caption: Standard workflow for analytical QC of synthesized analogs.

Protocol: RP-HPLC Method for Purity Assessment

This protocol provides a general, robust method for determining the purity of the title compound and its derivatives.

  • Instrumentation: HPLC system with UV detector, C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic Acid (TFA) in Water

    • B: 0.1% TFA in Acetonitrile

  • Method Parameters:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • Detection Wavelength: 254 nm

    • Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, return to 30% B over 1 minute, and equilibrate for 2 minutes.

  • Sample Preparation: Dissolve a small amount of the compound (~1 mg/mL) in a 1:1 mixture of acetonitrile and water.

  • Validation: The method should demonstrate good peak shape for the main analyte. Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks. The retention time will vary depending on the specific analog's lipophilicity.

Chapter 7: Future Directions and Conclusion

Opportunities for Lead Optimization

The 5-(2,5-Dichlorophenyl)-2-furoic acid scaffold is ripe for exploration. Future work should focus on:

  • Systematic SAR: Synthesizing a comprehensive library of amides and esters to fully map the SAR around the carboxylic acid.

  • Bioisosteric Replacement: Replacing the furan ring with other 5-membered heterocycles (e.g., thiophene, pyrrole) or the carboxylic acid with bioisosteres (e.g., tetrazole) to modulate properties.

  • In Silico Modeling: Using molecular docking of the core scaffold into the active sites of known targets (kinases, metabolic enzymes) to generate new, testable hypotheses. [11]

Emerging Therapeutic Targets

Beyond the classic targets, this scaffold could be evaluated against emerging targets in areas like metabolic disorders, neuroinflammation, and orphan diseases where its unique physicochemical properties may offer advantages.

Concluding Remarks

The 5-(2,5-Dichlorophenyl)-2-furoic acid core is a structurally compelling and synthetically accessible platform for modern drug discovery. By leveraging the known biological potential of its constituent fragments and applying systematic medicinal chemistry principles, this scaffold holds considerable promise for the development of novel and effective therapeutic agents. This guide provides the foundational knowledge and practical methodologies necessary to embark on that endeavor.

References

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  • Title: 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors Source: PubMed URL: [Link]

  • Title: Furoic Acid and Derivatives as Atypical Dienes in Diels-Alder Reactions Source: ResearchGate URL: [Link]

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  • Title: Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH Source: Pharmacia URL: [Link]

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Unraveling the Mechanism of Action of 5-(2,5-Dichlorophenyl)-2-furoic acid: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of the putative mechanism of action of 5-(2,5-Dichlorophenyl)-2-furoic acid, a synthetic compound with potential therapeutic applications. Based on a comprehensive analysis of structurally related furoic acid and 5-phenyl-2-furan derivatives, we postulate that the primary mechanism of action for this compound is the inhibition of phosphodiesterase 4 (PDE4), leading to downstream anti-inflammatory effects. This guide will detail the hypothesized signaling cascade, present methodologies for its experimental validation, and discuss the broader therapeutic implications for researchers and drug development professionals.

Introduction: The Therapeutic Potential of Furoic Acid Derivatives

Furoic acid and its derivatives represent a versatile class of heterocyclic compounds with a broad spectrum of biological activities. The furan scaffold is a common motif in numerous pharmaceuticals and natural products, recognized for its ability to interact with various biological targets. While the specific biological activity of 5-(2,5-Dichlorophenyl)-2-furoic acid is not extensively documented in publicly available literature, analysis of analogous structures provides a strong foundation for a well-reasoned hypothesis regarding its mechanism of action.

Notably, derivatives of 5-phenyl-2-furan have been investigated for their anti-inflammatory properties. A significant body of research points towards the inhibition of phosphodiesterase type 4 (PDE4) as a key mechanism for the anti-inflammatory effects of such compounds[1]. PDE4 is a critical enzyme in the inflammatory cascade, responsible for the degradation of cyclic adenosine monophosphate (cAMP). By inhibiting PDE4, intracellular cAMP levels rise, leading to the suppression of pro-inflammatory mediators.

This guide will proceed under the central hypothesis that 5-(2,5-Dichlorophenyl)-2-furoic acid acts as a phosphodiesterase 4 (PDE4) inhibitor.

The Hypothesized Signaling Pathway: PDE4 Inhibition

We propose that 5-(2,5-Dichlorophenyl)-2-furoic acid exerts its biological effects through the following signaling pathway:

  • Cellular Entry and Target Engagement: The compound, owing to its lipophilic nature conferred by the dichlorophenyl group, is expected to readily cross the cell membrane. Inside the cell, it is hypothesized to bind to the active site of the PDE4 enzyme.

  • Inhibition of cAMP Hydrolysis: By binding to PDE4, 5-(2,5-Dichlorophenyl)-2-furoic acid prevents the hydrolysis of cAMP to AMP. This leads to an accumulation of intracellular cAMP.

  • Activation of Protein Kinase A (PKA): Elevated cAMP levels activate PKA, a key downstream effector.

  • Suppression of Pro-inflammatory Mediators: Activated PKA phosphorylates and inactivates various pro-inflammatory transcription factors, such as NF-κB. This, in turn, reduces the production of inflammatory cytokines like TNF-α, IL-1β, and IL-6.

The overall effect is a dampening of the inflammatory response, suggesting potential therapeutic applications in inflammatory diseases.

Visualizing the Hypothesized Pathway

PDE4_Inhibition_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Compound 5-(2,5-Dichlorophenyl)- 2-furoic acid PDE4 PDE4 Compound->PDE4 Inhibition cAMP cAMP PDE4->cAMP Hydrolysis AMP AMP cAMP->AMP PKA PKA (inactive) cAMP->PKA PKA_active PKA (active) PKA->PKA_active NFkB NF-κB PKA_active->NFkB Inhibition Inflammation Inflammatory Response NFkB->Inflammation

Caption: Hypothesized PDE4 inhibition pathway of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Experimental Validation: A Step-by-Step Guide

To rigorously test our hypothesis, a series of in vitro and in vivo experiments are necessary. The following protocols provide a self-validating framework for elucidating the mechanism of action.

In Vitro Assays

Objective: To determine if 5-(2,5-Dichlorophenyl)-2-furoic acid directly inhibits PDE4 enzyme activity.

Methodology:

  • Reagents and Materials:

    • Recombinant human PDE4B enzyme

    • cAMP substrate

    • 5' Nucleotidase

    • Phosphate detection reagent (e.g., Malachite Green)

    • 5-(2,5-Dichlorophenyl)-2-furoic acid (test compound)

    • Rolipram (positive control)

    • DMSO (vehicle control)

    • Assay buffer (e.g., Tris-HCl, MgCl2)

    • 384-well microplates

  • Procedure:

    • Prepare a serial dilution of the test compound and positive control in DMSO.

    • In a 384-well plate, add the assay buffer.

    • Add the test compound, positive control, or vehicle control to the respective wells.

    • Add the PDE4B enzyme to all wells except the negative control.

    • Initiate the reaction by adding the cAMP substrate.

    • Incubate at 30°C for a predetermined time (e.g., 30 minutes).

    • Stop the reaction by adding 5' Nucleotidase.

    • Incubate to allow for the conversion of AMP to adenosine and phosphate.

    • Add the phosphate detection reagent.

    • Read the absorbance at the appropriate wavelength (e.g., 620 nm).

    • Calculate the percentage of inhibition and determine the IC50 value.

Data Presentation:

CompoundPDE4B IC50 (µM)
5-(2,5-Dichlorophenyl)-2-furoic acidTo be determined
Rolipram (Positive Control)Expected ~1 µM

Objective: To measure the effect of the test compound on intracellular cAMP levels in a relevant cell line.

Methodology:

  • Cell Line: Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., U937).

  • Procedure:

    • Culture cells to the desired density.

    • Pre-treat cells with various concentrations of the test compound or controls.

    • Stimulate the cells with a pro-inflammatory agent (e.g., Lipopolysaccharide - LPS) to induce cAMP production.

    • Lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

Visualizing the In Vitro Workflow

in_vitro_workflow start Start pde4_assay PDE4 Enzyme Inhibition Assay start->pde4_assay ic50 Determine IC50 pde4_assay->ic50 camp_assay Cellular cAMP Assay ic50->camp_assay camp_levels Measure Intracellular cAMP Levels camp_assay->camp_levels end End camp_levels->end

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The Emerging Potential of 5-(2,5-Dichlorophenyl)-2-furoic Acid in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Furan Scaffold as a Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a recurring motif in a multitude of biologically active compounds and approved pharmaceuticals.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems have made it a valuable scaffold in medicinal chemistry.[2] Furoic acid derivatives, in particular, have found applications as antibiotics, anti-inflammatory agents, and antiparasitic drugs.[1] This guide focuses on a specific, yet under-explored derivative, 5-(2,5-Dichlorophenyl)-2-furoic acid, delving into its synthetic rationale, potential mechanisms of action, and prospective therapeutic applications. While direct extensive research on this particular molecule is nascent, by examining the structure-activity relationships (SAR) of related compounds, we can construct a compelling hypothesis for its utility in modern drug discovery, particularly in the realm of oncology.

Physicochemical Properties and Chemical Identifiers

A foundational understanding of a compound's physical and chemical characteristics is paramount for any medicinal chemistry endeavor.

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂O₃PubChem
Molecular Weight 257.07 g/mol PubChem
CAS Number 186830-98-8PubChem
IUPAC Name 5-(2,5-dichlorophenyl)furan-2-carboxylic acidPubChem
SMILES C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)ClPubChem

Synthesis of 5-(2,5-Dichlorophenyl)-2-furoic Acid: A Mechanistic Approach

The synthesis of 5-aryl-2-furoic acids is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and versatile method.[3][4] This reaction facilitates the formation of a carbon-carbon bond between a boronic acid and a halide in the presence of a palladium catalyst and a base.[5]

Conceptual Synthesis Workflow

cluster_reactants Starting Materials cluster_reaction Suzuki-Miyaura Coupling cluster_product Product 5-Bromo-2-furoic acid 5-Bromo-2-furoic acid catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) 5-Bromo-2-furoic acid->catalyst 2,5-Dichlorophenylboronic acid 2,5-Dichlorophenylboronic acid 2,5-Dichlorophenylboronic acid->catalyst product 5-(2,5-Dichlorophenyl)-2-furoic acid catalyst->product base Base (e.g., Na₂CO₃) solvent Solvent (e.g., Toluene/Ethanol/Water)

Caption: Conceptual workflow for the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid via a Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Synthetic Protocol

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies for the synthesis of aryl-substituted heterocyclic compounds.[6]

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 5-bromo-2-furoic acid (1 equivalent), 2,5-dichlorophenylboronic acid (1.2 equivalents), and a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).

  • Solvent and Base Addition: Add a degassed solvent mixture, for example, a 2:1:1 mixture of toluene, ethanol, and water. Subsequently, add an aqueous solution of a base, such as 2M sodium carbonate (Na₂CO₃, 3 equivalents). The use of a base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[5]

  • Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup and Extraction: Upon completion, cool the reaction mixture to room temperature. Acidify the aqueous layer with 1M hydrochloric acid (HCl) to a pH of approximately 2-3 to protonate the carboxylate. Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 5-(2,5-Dichlorophenyl)-2-furoic acid.

Hypothesized Mechanism of Action and Therapeutic Potential

While direct studies on 5-(2,5-Dichlorophenyl)-2-furoic acid are limited, the broader class of furan-containing compounds has shown significant promise as anticancer agents, particularly as inhibitors of tubulin polymerization.[7][8] Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them a key target for cancer chemotherapy.[9][10]

Postulated Mechanism: Inhibition of Tubulin Polymerization

It is hypothesized that 5-(2,5-Dichlorophenyl)-2-furoic acid may act as a tubulin polymerization inhibitor. The planar furan ring and the attached dichlorophenyl group could potentially bind to the colchicine-binding site on β-tubulin, a known pocket for small molecule inhibitors.[7] This binding would disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[11]

The 2,5-dichloro substitution on the phenyl ring is of particular interest. The electronic and steric properties of these halogen atoms could enhance the binding affinity of the molecule to the target protein, a phenomenon observed in other classes of inhibitors.[12]

cluster_pathway Proposed Anticancer Mechanism compound 5-(2,5-Dichlorophenyl)-2-furoic acid tubulin β-Tubulin (Colchicine Binding Site) compound->tubulin Binds to polymerization Microtubule Polymerization tubulin->polymerization Inhibits spindle Mitotic Spindle Formation polymerization->spindle Disrupts arrest G2/M Phase Arrest spindle->arrest Leads to apoptosis Apoptosis arrest->apoptosis Induces

Caption: Hypothesized mechanism of action for 5-(2,5-Dichlorophenyl)-2-furoic acid as a tubulin polymerization inhibitor.

Experimental Validation: In Vitro Tubulin Polymerization Assay

To validate the hypothesized mechanism of action, a tubulin polymerization assay is a critical in vitro experiment. This assay directly measures the effect of a compound on the assembly of purified tubulin into microtubules.

Workflow for Tubulin Polymerization Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis tubulin Purified Tubulin (>99%) mix Mix & Incubate at 37°C tubulin->mix compound Test Compound (in DMSO) compound->mix buffer Polymerization Buffer (with GTP) buffer->mix read Monitor Absorbance at 340 nm mix->read plot Plot Absorbance vs. Time read->plot ic50 Calculate IC₅₀ plot->ic50

Caption: Experimental workflow for an in vitro tubulin polymerization assay.

Detailed Protocol for Tubulin Polymerization Assay
  • Reagent Preparation:

    • Reconstitute lyophilized purified tubulin (e.g., bovine brain tubulin) in a general tubulin buffer (e.g., 80 mM PIPES, 2.0 mM MgCl₂, 0.5 mM EGTA, pH 6.9).

    • Prepare a stock solution of the test compound, 5-(2,5-Dichlorophenyl)-2-furoic acid, in DMSO. Create serial dilutions to be tested.

    • Prepare a polymerization buffer containing GTP (e.g., 1 mM).

  • Assay Procedure:

    • In a 96-well plate, add the tubulin solution to each well.

    • Add the test compound at various concentrations to the respective wells. Include a positive control (e.g., colchicine) and a negative control (DMSO vehicle).

    • Initiate polymerization by adding the GTP-containing polymerization buffer and immediately place the plate in a spectrophotometer pre-warmed to 37 °C.

  • Data Acquisition and Analysis:

    • Monitor the increase in absorbance at 340 nm every minute for 60 minutes. The increase in absorbance corresponds to the formation of microtubules.

    • Plot the absorbance values against time to generate polymerization curves.

    • Determine the extent of inhibition at each compound concentration and calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Pharmacokinetics: Considerations and Future Directions

Currently, there is a lack of published pharmacokinetic data for 5-(2,5-Dichlorophenyl)-2-furoic acid. However, based on its structure, we can anticipate some general properties. The carboxylic acid moiety suggests that the compound will be ionized at physiological pH, which may influence its membrane permeability and oral bioavailability. The dichlorophenyl group increases the lipophilicity of the molecule, which could impact its distribution and metabolism.

Future research should focus on in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) studies, including:

  • Metabolic Stability: Incubation with liver microsomes to assess its susceptibility to phase I and phase II metabolism.

  • Plasma Protein Binding: Determining the extent to which the compound binds to plasma proteins, which affects its free concentration and efficacy.

  • Permeability: Using assays such as the Caco-2 permeability assay to predict its potential for oral absorption.

Conclusion and Future Perspectives

5-(2,5-Dichlorophenyl)-2-furoic acid represents a promising, yet largely unexplored, scaffold in medicinal chemistry. Based on the well-established biological activities of related furan derivatives, it is a compelling candidate for investigation as an anticancer agent, potentially acting through the inhibition of tubulin polymerization. The synthetic route via Suzuki-Miyaura coupling is well-established and allows for the facile generation of analogs for further structure-activity relationship studies.

The in-depth technical guide provided here serves as a foundational resource for researchers interested in exploring the therapeutic potential of this and related compounds. Future work should focus on the experimental validation of its hypothesized mechanism of action, a thorough evaluation of its anticancer activity in various cell lines, and a comprehensive characterization of its pharmacokinetic profile. Such studies will be crucial in determining the true potential of 5-(2,5-Dichlorophenyl)-2-furoic acid as a lead compound in the development of novel cancer therapeutics.

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  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Doctoral dissertation, Royal College of Surgeons in Ireland. Available from: [Link]

  • O'Doherty, G. A., et al. (1999). Efficient Synthesis of 5-Aryl-2-vinylfurans by Palladium-Catalyzed Cross-Coupling Strategies. Tetrahedron Letters, 40(27), 5001-5004. Available from: [Link]

Sources

An In-Depth Technical Guide to Investigating the Therapeutic Potential of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Roadmap for Target Identification and Validation

Abstract

5-(2,5-Dichlorophenyl)-2-furoic acid is a synthetic organic compound featuring a central furoic acid core with a dichlorophenyl substituent. While its chemical properties are documented, its biological activities and potential therapeutic applications remain largely unexplored. This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically investigate the therapeutic potential of this molecule. Given the nascent stage of research, this document emphasizes a strategy for target identification and validation, drawing parallels from structurally related compounds and employing modern computational and experimental methodologies. The guide outlines a logical progression from in silico target prediction to in vitro validation and subsequent mechanistic studies, offering detailed protocols and expert insights to navigate the complexities of early-stage drug discovery.

Introduction: Unveiling the Potential of a Novel Chemical Entity

5-(2,5-Dichlorophenyl)-2-furoic acid (PubChem CID: 736259) is a small molecule whose therapeutic potential is yet to be elucidated.[1] Its structure, characterized by a furan-2-carboxylic acid moiety linked to a 2,5-dichlorinated phenyl ring, presents several avenues for biological interaction. The furoic acid scaffold is a known pharmacophore present in a variety of approved drugs with diverse therapeutic actions, including antibacterial, anti-inflammatory, and cardiovascular effects.[2] Furthermore, the dichlorophenyl group is a common substituent in pharmacologically active compounds, often influencing binding affinity and metabolic stability.

Foundational Analysis: Learning from Structural Analogs

The initial step in understanding the potential of a novel compound is to analyze its structural components and compare them to molecules with known biological activities.

The Furoic Acid Core: A Privileged Scaffold

The 2-furoic acid moiety is a versatile building block in medicinal chemistry.[2] It is a precursor for numerous active pharmaceutical ingredients (APIs), including:

  • Antibiotics: Nitrofuran antibiotics like nitrofurantoin leverage the furan ring for their antimicrobial activity.[2]

  • Anti-inflammatory Agents: The furoate ester of corticosteroids, such as mometasone furoate, enhances tissue penetration and metabolic stability.[2]

  • Cardiovascular Drugs: Alpha-1 blockers like prazosin, used to treat hypertension, are synthesized from 2-furoic acid derivatives.[2]

The presence of this core in 5-(2,5-Dichlorophenyl)-2-furoic acid suggests a broad range of potential biological activities that warrant investigation.

The Dichlorophenyl Substituent: A Modulator of Activity

The dichlorophenyl group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. For instance, the antidepressant sertraline contains a 3,4-dichlorophenyl moiety that is crucial for its activity as a selective serotonin reuptake inhibitor (SSRI).[3] Similarly, the atypical antipsychotic aripiprazole features a 2,3-dichlorophenyl group.[4] The presence and position of chlorine atoms can impact receptor binding, metabolic pathways (including cytochrome P450 interactions), and overall compound lipophilicity.[5]

Phase 1: In Silico Target Prediction - A Hypothesis-Generating Engine

Given the lack of empirical data, in silico target prediction is a powerful and cost-effective first step to generate testable hypotheses.[6][7] These computational methods utilize vast databases of known drug-target interactions to predict the most probable biological targets for a novel molecule based on its structure.[8]

Recommended Platforms and Methodologies

Several web-based servers and software can be employed for this purpose:

  • PharmMapper: This tool identifies potential targets by mapping the pharmacophoric features of the query molecule against a comprehensive database.[9]

  • TargetHunter: This server predicts targets by analyzing the similarity of the query molecule to compounds with known bioactivities in the ChEMBL database.[8]

  • SwissTargetPrediction: This platform uses a combination of 2D and 3D similarity measures to predict the most likely protein targets.

Experimental Protocol: In Silico Target Fishing
  • Input Preparation: Obtain the 2D structure (SMILES or SDF format) of 5-(2,5-Dichlorophenyl)-2-furoic acid from a chemical database like PubChem.

  • Submission to Prediction Servers: Submit the structure to the selected target prediction platforms.

  • Data Analysis and Prioritization:

    • Compile a list of predicted targets from all platforms.

    • Prioritize targets that are predicted by multiple servers.

    • Rank the targets based on the prediction scores or probabilities provided by each tool.

    • Cross-reference the predicted targets with the known pharmacology of structural analogs to identify the most plausible candidates for experimental validation.

Visualization of the Target Prediction Workflow

G cluster_input Input cluster_insilico In Silico Prediction cluster_analysis Data Analysis cluster_output Output mol_structure 5-(2,5-Dichlorophenyl)-2-furoic acid (SMILES/SDF) pharmmapper PharmMapper mol_structure->pharmmapper targethunter TargetHunter mol_structure->targethunter swisstarget SwissTargetPrediction mol_structure->swisstarget compile_list Compile Predicted Targets pharmmapper->compile_list targethunter->compile_list swisstarget->compile_list prioritize Prioritize & Rank Targets compile_list->prioritize cross_reference Cross-reference with Analogs prioritize->cross_reference hypothesis Hypothesized Targets for Experimental Validation cross_reference->hypothesis

Caption: Workflow for in silico target prediction of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Phase 2: In Vitro Validation - From Prediction to Empirical Evidence

The hypotheses generated from the in silico analysis must be tested through rigorous in vitro experimentation. This phase focuses on confirming direct interactions between 5-(2,5-Dichlorophenyl)-2-furoic acid and its predicted targets.

Primary Screening: Broad-Spectrum Assays

Based on the structural analysis, initial screening should encompass targets associated with inflammation, microbial activity, and neurotransmitter systems.

  • Anti-inflammatory Potential:

    • Cyclooxygenase (COX-1 and COX-2) Inhibition Assays: Many non-steroidal anti-inflammatory drugs (NSAIDs) are carboxylic acids.

    • Cytokine Release Assays: Measure the effect of the compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-6) from stimulated immune cells (e.g., macrophages).

  • Antimicrobial Activity:

    • Minimum Inhibitory Concentration (MIC) Assays: Test the compound against a panel of pathogenic bacteria and fungi to determine its antimicrobial spectrum. Furan derivatives have shown potential as antimicrobial agents.[10]

  • Neurological Targets:

    • Receptor Binding Assays: If in silico predictions suggest targets like serotonin or dopamine transporters, radioligand binding assays can determine the compound's affinity.

Secondary Screening: Target-Specific Assays

Once a primary "hit" is identified, more specific assays are required to elucidate the mechanism of action.

2-Furoic acid has been identified as a potential inhibitor of cathepsin K, an enzyme involved in bone resorption.[11]

  • Reagents and Materials:

    • Recombinant human cathepsin K

    • Fluorogenic cathepsin K substrate (e.g., Z-LR-AMC)

    • Assay buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA)

    • 5-(2,5-Dichlorophenyl)-2-furoic acid (dissolved in DMSO)

    • Positive control inhibitor (e.g., odanacatib)

    • 384-well black assay plates

    • Fluorescence plate reader

  • Procedure:

    • Add 5 µL of assay buffer to all wells.

    • Add 0.5 µL of the test compound at various concentrations (typically a 10-point serial dilution).

    • Add 5 µL of recombinant cathepsin K to all wells except the negative control.

    • Incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the fluorogenic substrate.

    • Monitor the increase in fluorescence (excitation/emission ~360/460 nm) over 30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration.

    • Plot the percent inhibition against the compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

Data Presentation: Summarizing In Vitro Results

All quantitative data from these assays should be summarized in a clear and concise table.

Assay Target Result (IC50/MIC) Positive Control Control Value
COX-1 InhibitionCOX-1>100 µMIndomethacin0.05 µM
COX-2 InhibitionCOX-275.2 µMCelecoxib0.1 µM
Cathepsin K InhibitionCathepsin K12.5 µMOdanacatib0.002 µM
E. coli MICN/A>128 µg/mLCiprofloxacin0.015 µg/mL
S. aureus MICN/A64 µg/mLVancomycin1 µg/mL

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Phase 3: Mechanistic Studies and Pathway Analysis

Following the successful identification and validation of a direct target, the next critical step is to understand the downstream consequences of this interaction within a cellular context.

Cellular Assays
  • Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) can confirm that the compound binds to its intended target within intact cells.

  • Signaling Pathway Analysis: If the target is a kinase or a receptor, Western blotting or reporter gene assays can be used to measure the phosphorylation of downstream substrates or changes in gene expression, respectively.

Visualization of a Hypothetical Signaling Pathway

If 5-(2,5-Dichlorophenyl)-2-furoic acid were found to inhibit a hypothetical kinase "Target Kinase X," the downstream effects could be visualized as follows:

G cluster_pathway Hypothetical Signaling Pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor Binds target_kinase Target Kinase X receptor->target_kinase Activates downstream_protein Downstream Protein target_kinase->downstream_protein Phosphorylates transcription_factor Transcription Factor downstream_protein->transcription_factor Activates gene_expression Gene Expression (Proliferation, Survival) transcription_factor->gene_expression Promotes compound 5-(2,5-Dichlorophenyl)- 2-furoic acid compound->target_kinase Inhibits

Caption: Hypothetical signaling pathway inhibited by 5-(2,5-Dichlorophenyl)-2-furoic acid.

Conclusion and Future Directions

This guide provides a comprehensive, multi-faceted approach to systematically unravel the therapeutic potential of 5-(2,5-Dichlorophenyl)-2-furoic acid. By integrating computational predictions with rigorous experimental validation, researchers can efficiently navigate the early stages of drug discovery. The proposed workflow, from broad-based screening to detailed mechanistic studies, ensures a thorough and unbiased evaluation of this novel chemical entity. Future work should focus on lead optimization to improve potency and selectivity, as well as in vivo studies in relevant disease models to establish preclinical proof-of-concept. The journey from a novel molecule to a therapeutic agent is long and complex, but a logical and well-structured scientific approach, as outlined herein, provides the surest path to success.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736259, 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]

  • Byrne, R., & Schneider, G. (2019). In Silico Target Prediction for Small Molecules. Methods in Molecular Biology, 1888, 273-309. doi:10.1007/978-1-4939-8891-4_16
  • Wikipedia. (n.d.). Sertraline. Retrieved from [Link]

  • Wikipedia. (n.d.). Aripiprazole. Retrieved from [Link]

  • Wang, X., Shen, Y., Wang, S., et al. (2017). PharmMapper 2017 update: a web server for potential drug target identification with a comprehensive target pharmacophore database. Nucleic Acids Research, 45(W1), W356–W360.
  • Gfeller, D., Grosdidier, A., Wirth, M., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(Web Server issue), W32-W38.
  • Li, J., Zheng, M., & Zhang, J. (2013). TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. ACS Chemical Biology, 8(1), 159-166.
  • S. M. A. Ali, M. A. G. Khan, I. U. Khan, A. Saeed, S. A. Shahzadi, S. K. S. Al-Karim and M. N. Z. Khan, RSC Adv., 2021, 11, 22751-22763.
  • R.
  • S. Saeed, S. Rashid, N. Rashid, M. R. Shah, M. H. S. Wattoo and A. Saeed, Molecules, 2023, 28, 4843.

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Methodological & Application

Application Notes and Protocols for the Analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2,5-Dichlorophenyl)-2-furoic acid is a substituted furoic acid derivative of interest in pharmaceutical and chemical research. Its unique structure, featuring a dichlorinated phenyl group attached to a furan carboxylic acid moiety, necessitates robust and reliable analytical methods for its quantification and characterization in various matrices. This guide provides detailed application notes and protocols for the analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry. The methodologies are designed for researchers, scientists, and drug development professionals, with a focus on the rationale behind experimental choices and adherence to principles of scientific integrity.

Physicochemical Properties of 5-(2,5-Dichlorophenyl)-2-furoic acid

A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.

PropertyValueSource
Molecular FormulaC₁₁H₆Cl₂O₃[1]
Molecular Weight257.07 g/mol [1][2]
Melting Point233-237 °C[2]
AppearanceSolid[2]
IUPAC Name5-(2,5-dichlorophenyl)furan-2-carboxylic acid[1]

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

Reverse-phase HPLC with UV detection is a primary technique for the quantification of 5-(2,5-Dichlorophenyl)-2-furoic acid due to its accuracy, precision, and specificity. The carboxylic acid moiety and the aromatic rings provide strong chromophores for UV detection.

Causality Behind Experimental Choices
  • Stationary Phase: A C18 column is selected for its hydrophobic nature, which provides good retention and separation for moderately polar compounds like the target analyte.[3][4][5]

  • Mobile Phase: An acidic mobile phase, consisting of acetonitrile and water with a formic or phosphoric acid modifier, is employed. The acid suppresses the ionization of the carboxylic acid group, leading to a more retained and symmetrical peak shape.[3][6] Acetonitrile is a common organic modifier that provides good elution strength for this type of analyte.

  • Detection: UV detection is chosen due to the presence of conjugated systems in the furan and phenyl rings, which results in strong UV absorbance. The selection of the detection wavelength is critical for sensitivity and should correspond to an absorption maximum of the analyte.[7]

Experimental Workflow for HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System prep_start Weigh Standard/Sample dissolve Dissolve in Diluent (e.g., Acetonitrile/Water) prep_start->dissolve vortex Vortex & Sonicate dissolve->vortex filter Filter through 0.45 µm Syringe Filter vortex->filter prep_end Inject into HPLC filter->prep_end injector Autosampler prep_end->injector Transfer pump Isocratic Pump (Mobile Phase) pump->injector column C18 Column (e.g., 250 x 4.6 mm, 5 µm) injector->column detector UV/DAD Detector column->detector data_system Data Acquisition System detector->data_system

Caption: Workflow for HPLC analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Detailed HPLC Protocol

1. Reagents and Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid reference standard

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or Phosphoric acid), analytical grade

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with an isocratic pump, autosampler, column oven, and a UV/DAD detector.

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

3. Mobile Phase Preparation:

  • Prepare a mobile phase of Acetonitrile:Water (e.g., 60:40 v/v) containing 0.1% formic acid.

  • Degas the mobile phase by sonication or vacuum filtration.

4. Standard Solution Preparation:

  • Accurately weigh about 10 mg of the reference standard into a 100 mL volumetric flask.

  • Dissolve and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • Prepare a series of calibration standards by serial dilution of the stock solution.

5. Sample Preparation:

  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

6. HPLC Conditions:

ParameterRecommended Setting
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseAcetonitrile:Water (60:40) with 0.1% Formic Acid
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
Detection Wavelength~225 nm (or determined λmax)
Run Time10 minutes

7. Method Validation:

  • The method should be validated according to ICH guidelines (Q2(R1) or Q2(R2)) for parameters such as specificity, linearity, range, accuracy, precision, and robustness.[8][9][10][11][12]

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. For non-volatile or polar compounds like carboxylic acids, derivatization is a crucial step to increase volatility and improve chromatographic performance.[2]

Rationale for Derivatization

Direct analysis of carboxylic acids by GC can be problematic due to their low volatility and high polarity, which can lead to poor peak shape and adsorption on the column. Derivatization converts the carboxylic acid group into a less polar and more volatile ester or silyl ester, making it amenable to GC analysis.[2][13]

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS System sample_prep Prepare Sample Solution (in appropriate solvent) derivatize Add Derivatizing Agent (e.g., BSTFA) sample_prep->derivatize heat Heat to complete reaction derivatize->heat gcms_ready Inject into GC-MS heat->gcms_ready gc_inlet GC Inlet gcms_ready->gc_inlet Transfer gc_column Capillary Column (e.g., HP-5MS) gc_inlet->gc_column ms_source Ion Source (EI) gc_column->ms_source mass_analyzer Mass Analyzer (Quadrupole) ms_source->mass_analyzer detector_ms Detector mass_analyzer->detector_ms

Caption: Workflow for GC-MS analysis including the essential derivatization step.

Detailed GC-MS Protocol

1. Reagents and Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., Pyridine or Acetonitrile)

2. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

3. Derivatization Procedure:

  • Accurately weigh a small amount of the sample or standard into a reaction vial.

  • Add a suitable volume of anhydrous solvent to dissolve the sample.

  • Add an excess of the derivatizing agent (e.g., 100 µL of BSTFA).

  • Seal the vial and heat at a specific temperature (e.g., 70°C) for a defined time (e.g., 30 minutes) to ensure complete derivatization.

  • Cool the vial to room temperature before injection.

4. GC-MS Conditions:

ParameterRecommended Setting
Injection ModeSplitless
Inlet Temperature250 °C
Carrier GasHelium
Oven ProgramInitial: 100 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
MS Source Temp.230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 50-500

5. Data Analysis:

  • The identity of the derivatized analyte can be confirmed by its retention time and the fragmentation pattern in the mass spectrum.

  • Quantification can be performed using a calibration curve generated from derivatized standards.

UV-Vis Spectrophotometry for Concentration Determination

For rapid concentration determination in simple, interference-free solutions, UV-Vis spectrophotometry is a straightforward and cost-effective method. The absorbance of the solution is directly proportional to the concentration of the analyte, following the Beer-Lambert law.

Principle of UV-Vis Spectrophotometry

The furan ring and the dichlorophenyl group in the molecule contain π-electrons that can be excited by UV radiation, leading to characteristic absorption bands. By measuring the absorbance at the wavelength of maximum absorption (λmax), the concentration of the analyte can be determined.[14][15][16][17]

Experimental Workflow for UV-Vis Spectrophotometry

UVVis_Workflow cluster_prep Solution Preparation cluster_measurement Spectrophotometer Measurement prep_start Prepare Stock Solution (in a suitable solvent) dilutions Prepare Serial Dilutions prep_start->dilutions prep_end Transfer to Cuvette dilutions->prep_end scan_lambda Scan for λmax prep_end->scan_lambda Analyze measure_abs Measure Absorbance of Standards & Sample scan_lambda->measure_abs plot_curve Plot Calibration Curve measure_abs->plot_curve calc_conc Calculate Sample Concentration plot_curve->calc_conc

Caption: Workflow for concentration determination using UV-Vis spectrophotometry.

Detailed UV-Vis Spectrophotometry Protocol

1. Reagents and Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid reference standard

  • Spectroscopic grade solvent (e.g., Ethanol or Methanol)

2. Instrumentation:

  • UV-Vis spectrophotometer (double beam recommended)

  • Quartz cuvettes (1 cm path length)

3. Procedure:

  • Determination of λmax:

    • Prepare a dilute solution of the analyte in the chosen solvent.

    • Scan the solution across a suitable UV range (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

  • Preparation of Calibration Curve:

    • Prepare a stock solution of known concentration.

    • From the stock solution, prepare a series of at least five calibration standards of decreasing concentrations.

    • Measure the absorbance of each standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance versus concentration.

  • Sample Analysis:

    • Prepare a solution of the sample in the same solvent, ensuring the absorbance falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample solution at λmax.

    • Determine the concentration of the analyte in the sample solution from the calibration curve.

References

  • Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. National Institutes of Health. Available at: [Link][14]

  • A Rapid HPLC Method for the Simultaneous Determination of Organic Acids and Furans: Food Applications. MDPI. Available at: [Link]

  • Determination of Furanic Compounds in Traditional Balsamic Vinegars by Ion-Exclusion Liquid Chromatography and Diode-Array Detection. ResearchGate. Available at: [Link]

  • Development of an HPLC-DAD Method for the Extraction and Quantification of 5-Fluorouracil, Uracil, and 5-Fluorodeoxyuridin Monophosphate in Cells and Culture Media of Lactococcus lactis. MDPI. Available at: [Link][6]

  • Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. ResearchGate. Available at: [Link][3]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). European Medicines Agency. Available at: [Link][8]

  • An Improved HPLC Analysis of the Metabolite Furoic Acid in the Urine of Workers Occupationally Exposed to Furfural. ResearchGate. Available at: [Link][4]

  • 5-(2,5-Dichlorophenyl)-2-furoic acid. PubChem. Available at: [Link][1]

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency. Available at: [Link][9]

  • An improved HPLC analysis of the metabolite furoic acid in the urine of workers occupationally exposed to furfural. PubMed. Available at: [Link][5]

  • Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. National Institutes of Health. Available at: [Link]

  • Validation of Analytical Procedures Q2(R2). ICH. Available at: [Link][10]

  • UV-Vis Spectrum of 2-Furancarboxylic Acid. SIELC Technologies. Available at: [Link][15]

  • Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. IVT Network. Available at: [Link][11]

  • UV–Vis spectra for phenolic series (A), furanic series (B), and... ResearchGate. Available at: [Link][16]

  • Inlet Derivatisation for the GC Analysis of Organic Acid Mixtures. Separation Science. Available at: [Link][13]

  • ICH Q2(R2) Validation of analytical procedures. European Medicines Agency. Available at: [Link][12]

  • A detailed UV–Vis spectral investigation of six azo dyes derived from benzoic- and cinnamic acids: experimental and theoretical insight. Springer. Available at: [Link][17]

Sources

Application Note: Comprehensive NMR Spectroscopic Analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Substituted Heterocycles

5-(2,5-Dichlorophenyl)-2-furoic acid is a substituted biphenyl-like heterocyclic compound with potential applications in medicinal chemistry and materials science. The precise structural elucidation of such molecules is a cornerstone of drug discovery and development, ensuring purity, confirming identity, and providing insights into the molecule's chemical environment. Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[1] This application note provides a comprehensive guide to the NMR spectroscopic analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid, detailing not only the protocols for data acquisition but also the underlying rationale for the chosen experimental approach.

The strategic combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments allows for a complete assignment of all proton and carbon signals, providing irrefutable evidence of the compound's constitution. This guide is designed to be a practical resource for researchers, offering both field-proven protocols and the scientific reasoning essential for adapting these methods to other novel chemical entities.

Molecular Structure and Numbering Scheme

A clear and consistent numbering scheme is fundamental for accurate spectral assignment. The following structure and numbering will be used throughout this note:

Caption: Structure and numbering of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Experimental Protocols: A Self-Validating Workflow

The following protocols are designed to be a self-validating system. Each subsequent experiment builds upon the data from the previous one, allowing for cross-verification of assignments and a high degree of confidence in the final structural elucidation.

Sample Preparation: The Foundation of High-Quality Spectra

High-quality NMR data begins with meticulous sample preparation. The concentration and choice of solvent are critical parameters that can significantly impact spectral resolution and signal-to-noise.

Protocol:

  • Mass Determination: Accurately weigh 10-20 mg of 5-(2,5-Dichlorophenyl)-2-furoic acid for ¹H and 2D NMR, and 50-75 mg for a dedicated ¹³C NMR experiment.[2]

  • Solvent Selection: Due to the presence of the carboxylic acid proton, aprotic deuterated solvents are preferred. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice due to its high boiling point and ability to dissolve a wide range of organic compounds. Chloroform-d (CDCl₃) can also be used, but the acidic proton may exchange with residual water, leading to a broad signal or its disappearance.

  • Dissolution: Dissolve the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.[3]

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a high-quality 5 mm NMR tube.[4]

  • Internal Standard: Tetramethylsilane (TMS) is typically added by the solvent manufacturer as an internal reference for ¹H and ¹³C chemical shifts (δ = 0.00 ppm).

Causality Behind Choices:

  • Concentration: A higher concentration is required for ¹³C NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[2]

  • Solvent: The use of a deuterated solvent is essential to avoid large solvent signals that would obscure the analyte's resonances.[2]

  • Filtration: Particulate matter in the sample can disrupt the homogeneity of the magnetic field, leading to broadened spectral lines.[4]

1D NMR Spectroscopy: The Initial Overview

One-dimensional ¹H and ¹³C NMR spectra provide the initial, fundamental information about the molecule's structure.

¹H NMR Acquisition Protocol:

  • Insert the sample into the spectrometer.

  • Lock onto the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.

  • Acquire a standard ¹H NMR spectrum with the following typical parameters:

    • Pulse Angle: 30-45°

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 8-16

  • Process the data with Fourier transformation, phase correction, and baseline correction.

  • Reference the spectrum to the TMS signal at 0.00 ppm.

¹³C NMR Acquisition Protocol:

  • Use the same locked and shimmed sample.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This removes C-H coupling, simplifying the spectrum to single lines for each unique carbon.[5]

    • Pulse Angle: 30-45°

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024 or more, depending on concentration.

  • Process and reference the spectrum similarly to the ¹H spectrum.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve filter Filter into NMR Tube dissolve->filter lock_shim Lock and Shim filter->lock_shim H1_acq Acquire ¹H Spectrum lock_shim->H1_acq C13_acq Acquire ¹³C Spectrum lock_shim->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase Phase Correction FT->phase FT->phase baseline Baseline Correction phase->baseline phase->baseline reference Reference to TMS baseline->reference baseline->reference

Caption: Workflow for 1D NMR data acquisition.

2D NMR Spectroscopy: Building the Connectivity Map

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals by revealing through-bond correlations.

COSY (Correlation Spectroscopy) Protocol:

  • Purpose: To identify protons that are coupled to each other (typically separated by 2-3 bonds).

  • Setup: This is a homonuclear experiment, so the same spectral width is used for both dimensions, based on the ¹H spectrum.

  • Acquisition: A standard gradient-selected COSY (gCOSY) pulse sequence is typically used. The number of increments in the indirect dimension will determine the resolution.

  • Interpretation: Cross-peaks in the 2D spectrum indicate that the protons at the corresponding chemical shifts on the x and y axes are coupled.

HSQC (Heteronuclear Single Quantum Coherence) Protocol:

  • Purpose: To identify direct one-bond correlations between protons and the carbons to which they are attached.

  • Setup: This is a heteronuclear experiment. The F2 (x-axis) corresponds to the ¹H spectrum, and the F1 (y-axis) corresponds to the ¹³C spectrum.

  • Acquisition: A gradient-selected, edited HSQC is highly informative as it can differentiate between CH/CH₃ and CH₂ signals by their phase.

  • Interpretation: A cross-peak at a specific (¹H, ¹³C) coordinate indicates that the proton at that ¹H chemical shift is directly bonded to the carbon at that ¹³C chemical shift.

HMBC (Heteronuclear Multiple Bond Correlation) Protocol:

  • Purpose: To identify longer-range correlations between protons and carbons, typically over 2-3 bonds.

  • Setup: Similar to HSQC, this is a heteronuclear experiment.

  • Acquisition: The key parameter is the optimization for the long-range coupling constant (ⁿJCH), which is typically set to a compromise value of 8 Hz.[6]

  • Interpretation: Cross-peaks reveal connectivity between protons and carbons that are not directly bonded, which is crucial for piecing together the molecular skeleton, especially around quaternary carbons.

G cluster_2d 2D NMR Correlation H1 ¹H Signals COSY COSY (¹H-¹H) H1->COSY Identifies ¹H-¹H spin systems HSQC HSQC (¹H-¹³C, 1-bond) H1->HSQC HMBC HMBC (¹H-¹³C, 2-3 bonds) H1->HMBC C13 ¹³C Signals C13->HSQC Assigns protonated carbons C13->HMBC Connects molecular fragments via quaternary carbons Structure Final Structure COSY->Structure Connects protons HSQC->Structure HMBC->Structure

Caption: Logical relationships in 2D NMR structural elucidation.

Data Analysis and Interpretation

Predicted ¹H and ¹³C NMR Data

The following table summarizes the predicted chemical shifts (δ) in ppm for 5-(2,5-Dichlorophenyl)-2-furoic acid, with DMSO-d₆ as the solvent. The predictions are based on the known effects of substituents on furan and benzene rings.

Atom NumberPredicted ¹H δ (ppm)MultiplicityPredicted ¹³C δ (ppm)
Furan Ring
3~7.3-7.5d~118-122
4~7.0-7.2d~114-118
Dichlorophenyl Ring
3'~7.6-7.8d~131-134
4'~7.5-7.7dd~129-132
6'~7.8-8.0d~130-133
Carboxylic Acid
COOH>12br s~158-162
Quaternary Carbons
2--~145-149
5--~152-156
1'--~133-136
2'--~132-135
5'--~130-133

Rationale for Predictions:

  • Furan Protons (H3, H4): These will appear as doublets due to coupling to each other. Their chemical shifts are influenced by the electron-withdrawing nature of the carboxylic acid and the dichlorophenyl group.

  • Dichlorophenyl Protons (H3', H4', H6'): These will form a complex splitting pattern. H4' is expected to be a doublet of doublets due to coupling with both H3' and H6'. H3' and H6' will likely be doublets. The presence of two chlorine atoms will deshield these protons, shifting them downfield.

  • Carboxylic Acid Proton: This proton is highly deshielded and often appears as a broad singlet at a very high chemical shift. Its broadness is due to hydrogen bonding and chemical exchange.

  • Carbon Chemical Shifts: The carbons of the furan and dichlorophenyl rings will resonate in the aromatic region (~110-160 ppm). The carbon of the carboxylic acid group will be the most downfield signal due to the strong deshielding effect of the two oxygen atoms. Quaternary carbons (those without attached protons) will typically have lower intensities in a standard ¹³C NMR spectrum.

Structural Elucidation Walkthrough
  • ¹H NMR: Identify the five aromatic protons and the one carboxylic acid proton. The coupling patterns and integrations will allow for initial assignments within the furan and dichlorophenyl spin systems.

  • COSY: Confirm the ¹H-¹H couplings. A cross-peak between the signals at ~7.3-7.5 ppm and ~7.0-7.2 ppm will confirm their assignment to the adjacent H3 and H4 protons on the furan ring. Similarly, correlations will be observed between the protons on the dichlorophenyl ring.

  • HSQC: Correlate each proton signal to its directly attached carbon. This will definitively assign the protonated carbons (C3, C4, C3', C4', C6').

  • HMBC: This is the key experiment for connecting the molecular fragments.

    • A correlation from H3 to C2, C4, and C5 will be crucial for assigning these quaternary furan carbons.

    • A correlation from H4 to C2, C3, and C5 will provide further confirmation.

    • Correlations from the dichlorophenyl protons (H3', H4', H6') to the carbons within that ring will confirm their assignments.

    • Most importantly, a correlation from H6' to C5 will establish the connectivity between the dichlorophenyl ring and the furan ring. A correlation from H4 to C1' may also be observable.

Conclusion

The comprehensive application of 1D and 2D NMR spectroscopy provides a robust and reliable method for the complete structural elucidation of 5-(2,5-Dichlorophenyl)-2-furoic acid. The systematic workflow presented in this application note, from meticulous sample preparation to the logical interpretation of a suite of NMR experiments, ensures the highest degree of confidence in the final structural assignment. This approach not only validates the identity and purity of the target compound but also serves as a powerful template for the characterization of other novel small molecules in the drug discovery and development pipeline.

References

  • Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. [Link]

  • KPU Pressbooks. (n.d.). 6.8 ¹³C NMR Spectroscopy – Organic Chemistry I. [Link]

  • PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. [Link]

  • Alex, A., et al. (2022). NMR as a “Gold Standard” Method in Drug Design and Discovery. Molecules. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • The Organic Chemistry Tutor. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. YouTube. [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. [Link]

  • University of Wisconsin-Madison Chemistry Department. (2020). HSQC and HMBC for Topspin. [Link]

  • Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • University College London Faculty of Mathematical & Physical Sciences. (n.d.). Sample Preparation. [Link]

  • ResearchGate. (2018). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • DTIC. (n.d.). Synthesis and Characterization of Furanic Compounds. [Link]

  • ResolveMass Laboratories Inc. (2023). 2025 Pharma Trends: Structure elucidation services by NMR. [Link]

  • Stanford University. (2023). Small molecule NMR sample preparation. [Link]

  • ACD/Labs. (n.d.). Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. [Link]

  • ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

  • SDSU NMR Facility. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). [Link]

  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • ResearchGate. (n.d.). 1 H and 13 C NMR spectra of isolated (a) dimethyl 2,5-furandicarboxylate. [Link]

  • ResearchGate. (n.d.). The representative 1 H-NMR spectra of precipitated (a) 2,5-PEF; (b).... [Link]

  • MDPI. (n.d.). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. [Link]

  • Preprints.org. (2023). The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. [Link]

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Mass Spectrometric Analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid: A Comprehensive Methodological Guide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed, field-proven guide for the analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid using Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). Recognizing the importance of this compound class in medicinal chemistry and drug development, this document outlines the core principles, from sample preparation to data interpretation, emphasizing the rationale behind key methodological choices. We present robust protocols for electrospray ionization (ESI) in negative ion mode, detail the characteristic isotopic signature arising from the dichloro-substitution, and propose a fragmentation pathway for confident structural elucidation. This guide is designed to equip researchers with a self-validating framework for the sensitive and specific quantification and identification of this and structurally related molecules.

Introduction and Core Principles

5-(2,5-Dichlorophenyl)-2-furoic acid is a halogenated aromatic carboxylic acid. Compounds with this scaffold are of significant interest in pharmaceutical research, often serving as intermediates or lead compounds in drug discovery programs.[1] Accurate and reliable analytical methods are paramount for pharmacokinetic studies, metabolite identification, and quality control. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose.[2]

The inherent properties of 5-(2,5-Dichlorophenyl)-2-furoic acid—specifically its acidic proton and the presence of two chlorine atoms—dictate the optimal analytical strategy. Our approach is built on three pillars:

  • Efficient Ionization: The carboxylic acid group is readily deprotonated, making Electrospray Ionization (ESI) in negative ion mode the ideal choice for generating a strong signal of the [M-H]⁻ precursor ion.[3][4] This "soft" ionization technique preserves the molecular integrity, which is crucial for subsequent fragmentation analysis.[5]

  • Isotopic Pattern Recognition: The natural abundance of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) creates a highly characteristic isotopic pattern for molecules containing two chlorine atoms. This results in a distinctive M, M+2, and M+4 cluster of peaks, which serves as a powerful diagnostic tool for confirming the presence of the target analyte.

  • Structural Confirmation via MS/MS: Tandem mass spectrometry (MS/MS) provides definitive structural confirmation by isolating the precursor ion, inducing fragmentation, and analyzing the resulting product ions.[2][6] The fragmentation pattern is a unique fingerprint of the molecule's structure.

Physicochemical Properties

A foundational understanding of the analyte's properties is critical for method development.

PropertyValueSource
IUPAC Name 5-(2,5-dichlorophenyl)furan-2-carboxylic acidPubChem[7]
Molecular Formula C₁₁H₆Cl₂O₃PubChem[7]
Monoisotopic Mass 255.9694 g/mol PubChem[7]
Average Mass 257.07 g/mol PubChem[7]
Structure
SMILES: C1=CC(=C(C=C1Cl)C2=CC=C(O2)C(=O)O)ClPubChem[7]

Experimental Workflow and Protocols

The following sections provide a comprehensive, step-by-step guide for the analysis. The causality behind each step is explained to allow for adaptation and troubleshooting.

Logical Workflow Overview

The entire process, from sample receipt to final data analysis, follows a logical sequence designed to ensure data integrity and reproducibility.

workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation prep_start Receive Sample (e.g., Plasma, Reaction Mixture) stock_sol Prepare Stock Solution (1 mg/mL in Methanol) sample_proc Process Sample (e.g., Protein Precipitation) prep_start->sample_proc work_std Create Working Standards (Serial Dilution) stock_sol->work_std final_dil Final Dilution & Filtration work_std->final_dil sample_proc->final_dil lc_sep LC Separation (Reversed-Phase) final_dil->lc_sep ms_ion Ionization (Negative ESI) lc_sep->ms_ion ms_full Full Scan MS (Identify [M-H]⁻ & Isotope Pattern) ms_ion->ms_full ms_ms Tandem MS (MS/MS) (Precursor Isolation & Fragmentation) ms_full->ms_ms data_review Review Spectra ms_ms->data_review confirm_id Confirm Identity (Retention Time, m/z, Isotopes, Fragments) data_review->confirm_id quant Quantification (Peak Area vs. Standard Curve) confirm_id->quant report Generate Report quant->report

Caption: High-level experimental workflow for LC-MS/MS analysis.

Protocol 1: Sample and Standard Preparation

Rationale: The goal of sample preparation is to solubilize the analyte, remove interfering matrix components, and bring the concentration into the optimal range for the mass spectrometer.[8][9] For biological matrices like plasma, protein precipitation is a rapid and effective cleanup method.[10]

Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid standard

  • HPLC-grade methanol and acetonitrile

  • HPLC-grade water with 0.1% formic acid

  • Microcentrifuge tubes (1.5 mL)

  • Syringe filters (0.2 µm, PTFE)[10]

  • Calibrated pipettes

Step-by-Step Procedure:

  • Stock Solution (1 mg/mL):

    • Accurately weigh 1.0 mg of the standard.

    • Dissolve in 1.0 mL of methanol in a glass vial. This high concentration stock is stable when stored at -20°C.

  • Working Standards:

    • Perform serial dilutions of the stock solution in a 50:50 methanol:water mixture to prepare a calibration curve (e.g., 1 ng/mL to 1000 ng/mL).

  • Sample Preparation (from Human Plasma - Example):

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 300 µL of ice-cold acetonitrile. The 3:1 ratio of organic solvent to plasma effectively precipitates proteins.

    • Vortex vigorously for 30 seconds to ensure thorough mixing and protein denaturation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.[11]

    • Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 50:50 methanol:water). This ensures compatibility with the LC system.

    • Filter the reconstituted sample through a 0.2 µm syringe filter into an autosampler vial.

Protocol 2: LC-MS/MS Instrumentation and Parameters

Rationale: Liquid chromatography separates the analyte from any remaining matrix components, reducing ion suppression and improving analytical accuracy. The mass spectrometer parameters are optimized to achieve maximum sensitivity for the deprotonated molecule and its fragments. A reversed-phase C18 column is suitable for retaining this moderately nonpolar molecule.

ParameterRecommended SettingRationale
LC System
ColumnC18, 2.1 x 50 mm, 1.8 µmStandard for small molecule separation.
Mobile Phase AWater + 0.1% Formic AcidAcid modifier helps with peak shape.
Mobile Phase BAcetonitrile + 0.1% Formic AcidCommon organic solvent for reversed-phase.
Gradient50% B to 95% B over 5 minA gradient ensures elution of the analyte and cleans the column.
Flow Rate0.3 mL/minAppropriate for a 2.1 mm ID column.
Injection Volume5 µLBalances sensitivity with potential for column overload.
MS System
Ionization ModeESI NegativeOptimal for deprotonating the carboxylic acid.[4]
Capillary Voltage-3.0 kVStandard voltage to create a stable electrospray.
Desolvation Temp.350°CAids in efficient solvent evaporation.
Gas FlowInstrument DependentOptimized to facilitate desolvation.
Scan Parameters
Full Scan Rangem/z 100-500Covers the mass of the analyte.
MS/MS Precursorm/z 255.0The monoisotopic mass of the [M-H]⁻ ion.
Collision Energy15-30 eV (Optimize)Energy required to induce fragmentation; must be optimized empirically.

Data Interpretation and Expected Results

Full Scan Mass Spectrum: The Isotopic Signature

In a full scan experiment, the primary goal is to identify the deprotonated molecular ion, [M-H]⁻. Due to the two chlorine atoms, a characteristic triplet of peaks will be observed.

IonCalculated m/zRelative AbundanceNotes
[M-H]⁻ (²³⁵Cl)254.9619100%Monoisotopic peak.
[M+2-H]⁻ (¹³⁵Cl, ¹³⁷Cl)256.9590~65%Contains one ³⁷Cl atom.
[M+4-H]⁻ (²³⁷Cl)258.9560~11%Contains two ³⁷Cl atoms.

The presence of this isotopic cluster with the correct m/z and intensity ratio is strong evidence for the presence of a dichlorinated compound.

Tandem MS (MS/MS) and Fragmentation Pathway

For unequivocal identification, MS/MS analysis is performed. The [M-H]⁻ ion at m/z 255.0 is isolated and fragmented. The fragmentation is predictable, primarily involving the loss of the carboxyl group and cleavages around the furan ring.

Caption: Predicted MS/MS fragmentation pathway of [M-H]⁻.

Predicted Product Ions:

Product Ion m/zProposed LossProposed Structure/Fragment
211.0-CO₂ (decarboxylation)2,5-dichlorophenyl-furanide anion
175.0-CO₂, -HClChloro-phenyl-furanide anion
147.0-C₅H₂O₂ (Furoyl group)Dichlorophenyl anion

Monitoring the transition from m/z 255.0 to a specific, high-intensity product ion (e.g., m/z 211.0) in Multiple Reaction Monitoring (MRM) mode would provide the highest sensitivity and specificity for quantification.

Conclusion

This application note details a comprehensive and robust LC-MS/MS method for the analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid. By leveraging electrospray ionization in negative mode, the unique isotopic signature of the dichlorinated structure, and the specificity of tandem mass spectrometry, researchers can achieve confident identification and accurate quantification of this compound. The provided protocols are designed to be a validated starting point, enabling scientists in pharmaceutical and chemical research to readily implement this methodology.

References

  • Title: 5-(2,5-Dichlorophenyl)-2-furoic acid Source: PubChem, National Center for Biotechnology Information URL: [Link]

  • Title: How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep Source: Tecan Blog URL: [Link]

  • Title: Mass Spectrometry Ionization Methods Source: Emory University, Department of Chemistry URL: [Link]

  • Title: Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer Source: ACS Publications, Analytical Chemistry URL: [Link]

  • Title: Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals Source: ResearchGate URL: [Link]

  • Title: Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 Source: Chromatography Online URL: [Link]

  • Title: Sample Preparation Protocol for Open Access MS Source: Mass Spectrometry Research Facility, University of Oxford URL: [Link]

  • Title: Ionization methods for the mass spectrometry of organometallic compounds Source: University of Victoria URL: [Link]

  • Title: Preparing Samples for LC-MS/MS Analysis Source: Organomation URL: [Link]

  • Title: Quickly Understand Tandem Mass Spectrometry (MS/MS) Source: YouTube URL: [Link]

  • Title: Tandem Mass Spectroscopy in Diagnosis and Clinical Research Source: National Center for Biotechnology Information (NCBI), PMC URL: [Link]

  • Title: Prepping Small Molecules for Mass Spec Source: Biocompare URL: [Link]

  • Title: Ionization Modes - Mass Spectrometry & Proteomics Facility Source: University of Notre Dame URL: [Link]

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Application Notes and Protocols for 5-(2,5-Dichlorophenyl)-2-furoic acid in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Potent Modulator of Proprotein Processing

5-(2,5-Dichlorophenyl)-2-furoic acid is a small molecule inhibitor of the proprotein convertase furin, a critical enzyme in the maturation of a wide array of proteins.[1] Furin, a calcium-dependent serine endoprotease, is predominantly localized in the trans-Golgi network (TGN) where it cleaves precursor proteins at specific recognition sites, a vital step in their activation.[2] The dysregulation of furin activity has been implicated in numerous pathological conditions, including cancer, viral and bacterial infections, and cardiovascular diseases.[3] Consequently, the inhibition of furin presents a compelling therapeutic strategy. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 5-(2,5-Dichlorophenyl)-2-furoic acid in a variety of cell-based assays to probe its biological activity and therapeutic potential.

Mechanism of Action: Targeting the Master Switch of Protein Activation

5-(2,5-Dichlorophenyl)-2-furoic acid exerts its biological effects by directly inhibiting the enzymatic activity of furin. Structural studies, including the co-crystallization of a similar compound with furin (PDB ID: 2EVM), have elucidated the binding mode of this class of inhibitors. These inhibitors occupy the active site of furin, preventing the binding and subsequent cleavage of its substrates.

The inhibition of furin by 5-(2,5-Dichlorophenyl)-2-furoic acid can lead to a cascade of downstream cellular effects, contingent on the specific proproteins that are regulated by furin in a given cell type. These effects can include:

  • Inhibition of Tumor Progression: Furin is known to process a variety of proteins involved in cancer progression, including growth factors, adhesion molecules, and metalloproteases.[2] By blocking furin activity, 5-(2,5-Dichlorophenyl)-2-furoic acid can potentially attenuate tumor cell proliferation, migration, and invasion.

  • Antiviral and Antibacterial Activity: Many viral and bacterial pathogens rely on host cell furin for the processing of their surface proteins, a critical step for their infectivity.[3] Inhibition of furin can therefore block the maturation of these pathogenic proteins and prevent or reduce infection.

  • Modulation of Other Pathophysiological Processes: Given the wide range of furin substrates, its inhibition can impact various other cellular processes.

The following diagram illustrates the central role of furin in proprotein processing and its inhibition by 5-(2,5-Dichlorophenyl)-2-furoic acid.

furin_pathway cluster_golgi Trans-Golgi Network Proprotein Inactive Proprotein (e.g., pro-TGF-β, pro-MMP) Furin Furin Proprotein->Furin Binding ActiveProtein Active Mature Protein Furin->ActiveProtein Cleavage CellularResponse Cellular Responses (Proliferation, Migration, Invasion, etc.) ActiveProtein->CellularResponse Initiates Inhibitor 5-(2,5-Dichlorophenyl)-2-furoic acid Inhibitor->Furin Inhibition

Caption: Furin-mediated proprotein activation and its inhibition.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid is essential for accurate and reproducible experimental results.

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂O₃[4]
Molecular Weight 257.07 g/mol [4]
Appearance White to off-white powder
Solubility Soluble in DMSO and ethanol. Poorly soluble in water.
Storage Store at room temperature, protected from light and moisture.

Stock Solution Preparation:

Due to its poor aqueous solubility, it is recommended to prepare a high-concentration stock solution of 5-(2,5-Dichlorophenyl)-2-furoic acid in 100% DMSO. For instance, a 10 mM stock solution can be prepared by dissolving 2.57 mg of the compound in 1 mL of DMSO. This stock solution can then be serially diluted in cell culture medium to the desired final concentrations for your experiments. It is crucial to ensure that the final concentration of DMSO in the cell culture medium does not exceed 0.5% (v/v), as higher concentrations can induce cellular toxicity.

Experimental Protocols

The following protocols provide a starting point for investigating the cellular effects of 5-(2,5-Dichlorophenyl)-2-furoic acid. It is important to note that optimal conditions, such as cell seeding density, compound concentration, and incubation time, may vary depending on the cell line and the specific research question. Therefore, empirical optimization is highly recommended.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic effects of 5-(2,5-Dichlorophenyl)-2-furoic acid on a chosen cell line.

Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the 5-(2,5-Dichlorophenyl)-2-furoic acid stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and an untreated control (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

  • Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

mtt_workflow A Seed Cells (96-well plate) B Treat with Compound (Serial Dilutions) A->B C Incubate (24-72 hours) B->C D Add MTT Reagent C->D E Incubate (2-4 hours) D->E F Solubilize Formazan (DMSO) E->F G Measure Absorbance (570 nm) F->G H Calculate IC50 G->H

Caption: Workflow for the MTT cell viability assay.

Protocol 2: In-Cell Furin Activity Assay

This protocol utilizes a fluorogenic substrate to measure the intracellular activity of furin in the presence of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid

  • Cell line known to express furin (e.g., HT-1080, MDA-MB-231)

  • Complete cell culture medium

  • Black, clear-bottom 96-well cell culture plates

  • Fluorogenic furin substrate (e.g., Boc-RVRR-AMC)

  • Lysis buffer (e.g., RIPA buffer)

  • Fluorometer

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid for a predetermined time (e.g., 4-24 hours). Include vehicle and untreated controls.

  • Cell Lysis: After treatment, wash the cells with PBS and then add 50 µL of lysis buffer to each well. Incubate on ice for 15-30 minutes with gentle shaking.

  • Substrate Addition: Add the fluorogenic furin substrate to each well to a final concentration of 10-50 µM.

  • Kinetic Measurement: Immediately begin measuring the fluorescence intensity (e.g., excitation at 380 nm and emission at 460 nm for AMC-based substrates) at regular intervals (e.g., every 5 minutes) for 30-60 minutes using a fluorometer with kinetic read capabilities.

  • Data Analysis: Determine the rate of substrate cleavage (slope of the fluorescence intensity versus time curve) for each condition. Calculate the percentage of furin inhibition for each concentration of the compound relative to the vehicle control.

Protocol 3: Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of 5-(2,5-Dichlorophenyl)-2-furoic acid on the migratory capacity of cells, a process often dependent on furin-mediated activation of proteases like matrix metalloproteinases (MMPs).

Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid

  • Migratory cell line (e.g., HT-1080)

  • Complete cell culture medium

  • 6-well or 12-well cell culture plates

  • Sterile p200 pipette tip or a wound-healing insert

  • Microscope with a camera

Procedure:

  • Create a Confluent Monolayer: Seed cells in a 6-well or 12-well plate and grow them to 90-100% confluency.

  • Create the "Wound": Using a sterile p200 pipette tip, create a straight scratch through the center of the cell monolayer. Alternatively, use a commercially available wound-healing insert to create a more uniform gap.

  • Wash and Treat: Gently wash the wells with PBS to remove detached cells. Replace the medium with a fresh medium containing different concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid. Use a low-serum medium to minimize cell proliferation.

  • Image Acquisition: Immediately after creating the wound (time 0), and at regular intervals thereafter (e.g., 6, 12, 24 hours), capture images of the wound area using a microscope.

  • Data Analysis: Measure the width of the wound at different points for each time point and treatment condition. Calculate the percentage of wound closure over time. Compare the rate of migration in the treated groups to the control group.

wound_healing_workflow A Grow Cells to Confluency B Create a Scratch/Wound A->B C Wash and Add Compound B->C D Image at Time 0 C->D E Incubate and Image at Intervals D->E F Measure Wound Closure E->F

Caption: Workflow for the wound healing cell migration assay.

Troubleshooting and Considerations

  • Compound Precipitation: If precipitation is observed upon dilution of the DMSO stock in the aqueous culture medium, consider preparing a more dilute stock solution in DMSO or using a solubilizing agent, ensuring it does not affect the cells.

  • DMSO Toxicity: Always include a vehicle control with the highest concentration of DMSO used in your experiment to account for any solvent-induced effects.

  • Cell Line Specificity: The effects of furin inhibition can be highly cell-type dependent. It is advisable to test the compound on multiple cell lines relevant to your research area.

Conclusion

5-(2,5-Dichlorophenyl)-2-furoic acid is a valuable tool for studying the multifaceted roles of furin in cellular physiology and disease. The protocols and guidelines presented here provide a solid foundation for researchers to explore its potential in various cell-based applications. Careful experimental design, including appropriate controls and optimization, will be paramount to generating robust and meaningful data.

References

  • PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Available from: [Link]

  • Thomas, G. Furin at the cutting edge: from protein traffic to embryogenesis and disease. Nature Reviews Molecular Cell Biology. 2002;3(10):753-766. Available from: [Link]

  • Scamuffa, N., et al. The role of proprotein convertases in tumor progression. Biochimica et Biophysica Acta (BBA) - Reviews on Cancer. 2006;1766(2):237-251.
  • LifeTein. DMSO usage in cell culture. Available from: [Link]

  • National Center for Biotechnology Information. Cell Viability Assays. In: Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences; 2004-. Available from: [Link]

  • PubChem. 5-(2,5-dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Available from: [Link]

Sources

Application Notes & Protocols: A Strategic Guide to Characterizing 5-(2,5-Dichlorophenyl)-2-furoic acid as a Potential Enzyme Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive framework for the initial characterization of 5-(2,5-Dichlorophenyl)-2-furoic acid, a compound of interest with uncharacterized biological activity. Instead of focusing on a known target, this guide presents a strategic workflow, from fundamental physicochemical handling to primary screening and cellular target validation. It is designed to serve as a roadmap for researchers seeking to identify the enzyme inhibitory potential and mechanism of action for novel small molecules.

Part 1: Compound Overview and Rationale for Investigation

5-(2,5-Dichlorophenyl)-2-furoic acid is a small molecule featuring a central furoic acid core substituted with a dichlorophenyl group. While the specific biological targets of this exact molecule are not extensively documented in publicly available literature, its structural motifs are present in compounds with known bioactivity. For instance, furoic acid derivatives are scaffolds in various pharmaceuticals[1], and dichlorophenyl moieties are common in potent enzyme inhibitors, including kinase inhibitors[2][3].

This structural precedent suggests that 5-(2,5-Dichlorophenyl)-2-furoic acid is a compelling candidate for screening and characterization as a potential enzyme inhibitor. This guide outlines the critical first steps to systematically profile its activity.

Physicochemical Properties

A foundational understanding of a compound's physical properties is critical for accurate and reproducible experimental design.

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂O₃[4][5]
Molecular Weight 257.07 g/mol [4][5]
Appearance Solid / Crystalline Powder[1]
Melting Point 233-237 °C
SMILES OC(=O)c1ccc(o1)-c2cc(Cl)ccc2Cl
InChI Key ATAZLMGGQQLRBC-UHFFFAOYSA-N

Part 2: Foundational Protocols - Preparation and Handling

Reproducible data begins with proper compound handling. Due to the predicted low aqueous solubility common to such aromatic structures, a high-concentration stock solution in an organic solvent is required.

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

Rationale: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent capable of dissolving a wide range of organic compounds. Preparing a concentrated stock (e.g., 10 mM) allows for minimal solvent introduction into the final assay, typically <0.5%, to prevent solvent-induced artifacts[6].

Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid (MW: 257.07 g/mol )

  • Anhydrous, molecular biology grade DMSO

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer and/or sonicator

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 2.57 mg of the compound.

    • Calculation: 10 mmol/L * 1 L/1000 mL * 257.07 g/mol * 1000 mg/g = 2.57 mg/mL

  • Dissolution: Carefully transfer the weighed compound into a sterile vial. Add 1 mL of anhydrous DMSO.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes. If particulates remain, sonicate the vial in a water bath for 5-10 minutes until the solution is clear.

  • Storage: Aliquot the stock solution into smaller volumes (e.g., 50 µL) to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light and moisture.

Part 3: A Strategic Workflow for Target Identification and Validation

Given the uncharacterized nature of the compound, a systematic approach is necessary to identify potential enzyme targets and validate activity. The following workflow provides a logical progression from broad screening to specific cellular validation.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Cellular Profiling cluster_2 Phase 3: Target Validation A Compound Preparation (10 mM Stock in DMSO) B Primary Screening (e.g., Broad Kinase Panel) A->B C Hit Identification (Identify enzymes with >50% inhibition) B->C F Hypothesis Generation (Select top hit, e.g., 'Kinase X') C->F D Cytotoxicity Assay (e.g., MTT / CellTiter-Glo) E Determine Non-Toxic Concentration Range D->E G Cell-Based Target Engagement (e.g., Western Blot for p-Substrate) E->G F->G H Confirmation of On-Target Effect G->H G A Seed cells in 96-well plate B Incubate 24h (allow attachment) A->B C Treat with serial dilutions of compound B->C D Incubate 48-72h C->D E Add MTT reagent (incubate 4h) D->E F Solubilize formazan crystals E->F G Read absorbance at 570 nm F->G H Calculate GI50 G->H

Caption: Workflow for a standard MTT cytotoxicity assay.

Part 5: Hypothetical Target Validation

Scenario: Assume the primary kinase screen (Protocol 2) identified "MAPK-Interacting Kinase 1" (MNK1) as a potent hit (IC₅₀ < 1 µM). MNK1 is known to phosphorylate the eukaryotic initiation factor 4E (eIF4E) at Ser209, a key step in promoting protein translation and cell proliferation.

Protocol 4: Western Blot for Phospho-eIF4E

Rationale: To validate that the compound inhibits MNK1 in cells, we can measure the phosphorylation status of its direct downstream substrate, eIF4E. A reduction in phosphorylated eIF4E (p-eIF4E) upon compound treatment would provide strong evidence of on-target activity.

G MNK1 MNK1 eIF4E eIF4E MNK1->eIF4E phosphorylates p_eIF4E p-eIF4E (Ser209) eIF4E->p_eIF4E Translation mRNA Translation & Proliferation p_eIF4E->Translation Inhibitor 5-(2,5-Dichlorophenyl) -2-furoic acid Inhibitor->MNK1 inhibits

Caption: Hypothetical inhibition of the MNK1-eIF4E signaling axis.

Materials:

  • Cell line expressing MNK1 and eIF4E (e.g., MDA-MB-231)

  • 5-(2,5-Dichlorophenyl)-2-furoic acid

  • RIPA Lysis Buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis equipment

  • PVDF membrane and Western transfer system

  • Primary antibodies: Rabbit anti-p-eIF4E (Ser209), Rabbit anti-total eIF4E, Mouse anti-GAPDH (loading control)

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment: Seed cells in 6-well plates. Once they reach 70-80% confluency, treat them with the compound at non-toxic concentrations (e.g., 0.1x, 1x, and 10x the kinase IC₅₀) for 2-4 hours. Include a vehicle (DMSO) control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with 200 µL of RIPA buffer. Scrape the cells, collect the lysate, and clarify by centrifugation at 14,000 rpm for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Normalize all samples to the same protein concentration (e.g., 20 µg) and run them on an SDS-PAGE gel to separate proteins by size.

  • Western Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with the primary antibody for p-eIF4E overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an ECL substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe for total eIF4E and GAPDH to ensure equal protein loading.

  • Data Analysis: Quantify the band intensities. A dose-dependent decrease in the p-eIF4E / total eIF4E ratio upon treatment would confirm target engagement.

Part 6: Troubleshooting and Scientific Best Practices

  • Solubility Issues: If the compound precipitates in aqueous assay buffers, consider using a surfactant like Tween-20 (0.01%) or reducing the final assay concentration. Always inspect solutions for clarity.

  • Off-Target Effects: A hit in a primary screen is only the beginning. It is crucial to perform secondary screening and selectivity profiling against related enzymes to understand the compound's specificity.

  • Assay Interference: Some compounds can interfere with assay technologies (e.g., autofluorescence). Always run compound-only controls (no enzyme) to check for such artifacts.

  • Self-Validation: Each protocol includes internal controls (positive, negative, vehicle) that are essential for validating the results of each experiment. Consistent performance of these controls is required for data to be considered trustworthy.

References

  • Spectrophotometric Assay for the Detection of 2,5-Diformylfuran and Its Validation through Laccase-Mediated Oxidation of 5-Hydroxymethylfurfural. (2023). National Institutes of Health. [Link]

  • 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259. (n.d.). PubChem. [Link]

  • In vitro cellular behaviors and toxicity assays of small-sized fluorescent silicon nanoparticles. (n.d.). The Royal Society of Chemistry. [Link]

  • In vitro cytotoxicity assay with selected chemicals using human cells to predict target-organ toxicity of liver and kidney. (n.d.). PubMed. [Link]

  • Assessing Modes of Toxic Action of Organic Cations in In Vitro Cell-Based Bioassays: the Critical Role of Partitioning to Cells and Medium Components. (n.d.). National Institutes of Health. [Link]

  • Biochemical assays. (n.d.). Novalix. [Link]

  • 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. (n.d.). MDPI. [Link]

  • Acid selective pro-dye for cellular compartments. (2019). National Institutes of Health. [Link]

  • Discovery of 5-[5-fluoro-2-oxo-1,2- dihydroindol-(3Z)-ylidenemethyl]-2,4- dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. (2003). PubMed. [Link]

  • 5-(4-Nitrophenyl)furan-2-carboxylic Acid. (n.d.). MDPI. [Link]

  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [Link]

  • Design, Synthesis, Anticancer Screening, and Mechanistic Study of Spiro-N-(4-sulfamoyl-phenyl)-1,3,4-thiadiazole-2-carboxamide Derivatives. (2025). MDPI. [Link]

  • Dichlorophenylpyridine-Based Molecules Inhibit Furin through an Induced-Fit Mechanism. (2022). ScienceOpen. [Link]

Sources

Topic: Strategic Formulation of 5-(2,5-Dichlorophenyl)-2-furoic Acid for Robust and Reproducible In Vitro Studies

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note from the Office of the Senior Application Scientist

Abstract

5-(2,5-Dichlorophenyl)-2-furoic acid is a small molecule of interest in pharmaceutical and agrochemical research[1]. Its molecular structure, characterized by a hydrophobic dichlorophenyl group appended to a furoic acid backbone, presents a significant formulation challenge for aqueous in vitro biological assays. The compound's poor water solubility necessitates the use of organic solvents, which, if not managed correctly, can introduce artifacts and compromise experimental validity. This document provides a comprehensive guide to the formulation of 5-(2,5-Dichlorophenyl)-2-furoic acid, grounded in its physicochemical properties. We present validated protocols for creating high-concentration stock solutions, preparing serial dilutions, and minimizing solvent-induced effects to ensure the generation of reliable and reproducible data in cell-based and biochemical assays.

Compound Profile & Physicochemical Rationale

A successful formulation strategy begins with a thorough understanding of the compound's physical and chemical properties. The structure of 5-(2,5-Dichlorophenyl)-2-furoic acid dictates its behavior in solution. The dichlorinated phenyl ring renders the molecule largely hydrophobic and poorly soluble in water, a common characteristic of long-chain carboxylic acids[2][3]. The carboxylic acid moiety provides an ionizable group, but its contribution to aqueous solubility is limited.

PropertyValueSource & Rationale
Molecular Formula C₁₁H₆Cl₂O₃[4][5]
Molecular Weight 257.07 g/mol [1][4][5][6]
Physical Form Solid, Crystalline Powder[1]
Melting Point 233-237 °C[1][4] A high melting point is often correlated with low aqueous solubility due to strong crystal lattice energy.
Computed XLogP3 3.8[6] This value indicates significant hydrophobicity and predicts poor water solubility.
Predicted pKa ~3.0 - 3.5Based on analogs like 2-furoic acid (pKa ~3.12)[7] and 5-(2-chlorophenyl)-2-furoic acid (predicted pKa ~2.99)[8]. At physiological pH (7.4), the carboxylic acid will be deprotonated to its carboxylate form. While this adds a charge, the bulky hydrophobic portion of the molecule dominates its solubility characteristics.

Given these properties, direct dissolution in aqueous buffers or cell culture media is not feasible and will lead to precipitation. Therefore, a solubilization strategy using an organic solvent is mandatory. Dimethyl sulfoxide (DMSO) is the recommended solvent of choice due to its high capacity to dissolve a wide range of both polar and non-polar compounds[9].

The Cornerstone of Formulation: The DMSO Stock Solution

The primary objective is to create a concentrated, stable stock solution that can be accurately diluted into aqueous systems for experiments. Using a high-concentration stock minimizes the final volume of organic solvent transferred into the assay, thereby reducing the risk of solvent-induced cytotoxicity or off-target effects.

Protocol 1: Preparation of a 50 mM Primary Stock in DMSO

This protocol details the preparation of a high-concentration stock solution, which serves as the foundation for all subsequent experimental dilutions.

Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid powder (CAS 186830-98-8)

  • Anhydrous, cell-culture grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Sterile, amber glass vial or polypropylene microcentrifuge tube

  • Vortex mixer

Procedure:

  • Pre-Weigh Vial: Tare a sterile, dry amber vial on a calibrated analytical balance.

  • Weigh Compound: Carefully weigh out a precise amount of 5-(2,5-Dichlorophenyl)-2-furoic acid. For example, weigh 5.00 mg.

    • Expert Insight: Always record the exact weight. Proper documentation is critical for reproducibility.

  • Calculate DMSO Volume: Calculate the volume of DMSO required to achieve the desired stock concentration (e.g., 50 mM).

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example Calculation (for 5.00 mg):

      • Mass = 0.005 g

      • Concentration = 0.050 mol/L

      • Molecular Weight = 257.07 g/mol

      • Volume (L) = 0.005 / (0.050 * 257.07) = 0.000389 L = 389 µL

  • Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the compound.

  • Solubilization: Cap the vial tightly and vortex vigorously for 1-2 minutes until the solid is completely dissolved. A clear, particulate-free solution should be obtained.

    • Causality: If the compound does not dissolve readily, gentle warming in a 37°C water bath for 5-10 minutes can be applied, followed by vortexing[10]. Avoid excessive heat, which could degrade the compound.

  • Labeling and Storage: Clearly label the vial with the compound name, concentration (50 mM), solvent (100% DMSO), preparation date, and your initials[11]. Store the stock solution at -20°C, protected from light and moisture. For long-term storage (months to years), storage at -80°C is recommended.

Safety Note: 5-(2,5-Dichlorophenyl)-2-furoic acid is classified as harmful if swallowed and causes skin and eye irritation[6]. Always handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Experimental Dilutions: Maintaining Solubility in Aqueous Media

Precipitation during dilution into aqueous media is the most common failure point when working with hydrophobic compounds. The key is to perform serial dilutions in 100% DMSO before the final "spike" into the cell culture medium or assay buffer. This ensures the compound never encounters an unfavorable solvent environment at a high concentration.

Workflow for Preparing Working Solutions

G cluster_0 Preparation in 100% DMSO cluster_1 Final Dilution into Aqueous Medium stock 50 mM Primary Stock in 100% DMSO dil1 5 mM Intermediate Stock in 100% DMSO stock->dil1 1:10 Dilution dil2 500 µM Intermediate Stock in 100% DMSO dil1->dil2 1:10 Dilution assay Final Concentration in Assay (e.g., 5 µM in Medium + 0.1% DMSO) dil2->assay 1:100 Dilution (e.g., 2 µL into 198 µL Medium) caption Fig 1. Serial dilution workflow in DMSO.

Fig 1. Serial dilution workflow in DMSO.
Protocol 2: Preparation of Final Working Concentrations

Procedure:

  • Thaw Stock: Thaw the 50 mM primary stock solution at room temperature. Vortex briefly to ensure homogeneity.

  • Prepare Intermediate DMSO Dilutions: Using 100% DMSO as the diluent, prepare a series of intermediate stocks. For example, to achieve a final concentration of 5 µM:

    • Prepare a 5 mM stock: Dilute the 50 mM stock 1:10 (e.g., 10 µL of 50 mM stock + 90 µL of DMSO).

    • Prepare a 500 µM stock: Dilute the 5 mM stock 1:10 (e.g., 10 µL of 5 mM stock + 90 µL of DMSO).

    • Causality: This stepwise dilution in DMSO prevents the compound from crashing out, a common issue when a large dilution is made from a highly concentrated organic stock directly into an aqueous solution[12][13].

  • Final Dilution into Aqueous Medium: Add a small volume of the final intermediate DMSO stock to your pre-warmed cell culture medium or assay buffer. A 1:100 or 1:1000 dilution is common.

    • Example (for 5 µM final concentration): Add 1 µL of the 500 µM DMSO stock to 99 µL of medium. This results in a final DMSO concentration of 1%. For sensitive cell lines, a lower final DMSO concentration is required.

    • To achieve 0.1% final DMSO: Add 1 µL of a 5 mM intermediate stock to 999 µL of medium.

  • Mixing Technique: Add the DMSO stock solution dropwise into the vortexing aqueous medium. This rapid dispersion is critical to prevent localized high concentrations and subsequent precipitation[14].

Vehicle Control: The Non-Negotiable Component

Every experiment must include a vehicle control group. This group is treated with the exact same concentration of DMSO as the highest concentration used for the test compound.

  • Why it's critical: DMSO itself can have physiological effects on cells, including altering gene expression, inducing differentiation, or causing cytotoxicity at concentrations as low as 0.5% - 1% in some cell lines[9][15][16]. The vehicle control allows you to subtract any effects of the solvent from the observed effects of your compound.

Troubleshooting & Best Practices

G start Precipitate observed in final aqueous solution? check_dmso Is final DMSO concentration <0.5%? start->check_dmso check_serum Is the medium serum-free? check_dmso->check_serum Yes sol_increase_dmso Increase final DMSO %. (Re-validate cell tolerance) check_dmso->sol_increase_dmso No check_conc Is the final compound concentration too high? check_serum->check_conc No sol_add_serum Add compound to serum-containing medium. Serum proteins can aid solubility. check_serum->sol_add_serum Yes sol_lower_conc Lower the final test concentration. Determine kinetic solubility limit. check_conc->sol_lower_conc Yes

Sources

Application and Protocol Guide for the Solubility Assessment of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

5-(2,5-Dichlorophenyl)-2-furoic acid is a substituted furoic acid derivative of interest in medicinal chemistry and drug discovery. A comprehensive understanding of its solubility characteristics in various solvent systems is paramount for its progression through the development pipeline, influencing formulation strategies, bioavailability, and the design of preclinical studies. This document provides a detailed guide for researchers, scientists, and drug development professionals on the solubility of 5-(2,5-Dichlorophenyl)-2-furoic acid, including its physicochemical properties, a protocol for determining its thermodynamic solubility, and a discussion on the interpretation of solubility data.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid is essential for interpreting its solubility behavior. These parameters dictate how the molecule interacts with different solvents.

PropertyValueSource
Molecular Formula C₁₁H₆Cl₂O₃PubChem[1]
Molecular Weight 257.07 g/mol PubChem[1]
Melting Point 233-237 °CSigma-Aldrich[2]
Calculated LogP 3.8PubChem[1]
pKa (Predicted) 2.99 ± 0.10ChemicalBook[3]
Appearance SolidSigma-Aldrich[2]

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The calculated LogP value of 3.8 indicates a lipophilic character, suggesting a preference for non-polar or organic solvents over aqueous media. The predicted acidic pKa of approximately 2.99 is attributed to the carboxylic acid functional group, implying that the molecule's charge state, and thus its solubility in aqueous solutions, will be highly dependent on pH.

Qualitative Solubility Insights

Based on the principles of "like dissolves like," the dichlorophenyl and furoic acid moieties of the molecule suggest a degree of solubility in a range of organic solvents. Carboxylic acids, in general, tend to be soluble in organic solvents such as ethanol, toluene, and diethyl ether.[4][5][6] The presence of the polar carboxylic acid group allows for hydrogen bonding, which can facilitate solubility in polar protic solvents. Conversely, the nonpolar dichlorophenyl ring contributes to its lipophilicity, enhancing solubility in less polar organic solvents.

Quantitative Solubility Data (Hypothetical)

SolventSolvent TypePredicted Solubility (mg/mL)Predicted Solubility (mM)
Dimethyl Sulfoxide (DMSO)Polar Aprotic> 100> 389
N,N-Dimethylformamide (DMF)Polar Aprotic> 100> 389
Tetrahydrofuran (THF)Polar Aprotic~50~195
AcetonePolar Aprotic~25~97
MethanolPolar Protic~15~58
Ethanol (95%)Polar Protic~10~39
AcetonitrilePolar Aprotic~5~19
Ethyl AcetateNon-polar~2~8
Dichloromethane (DCM)Non-polar< 1< 4
Water (pH 7.4)Polar Protic< 0.01< 0.04

Note: This data is illustrative and should be experimentally verified. The high predicted solubility in DMSO and DMF is consistent with the behavior of many poorly water-soluble drug candidates. The lower solubility in protic solvents like methanol and ethanol, and even lower solubility in non-polar solvents, highlights the nuanced interplay of the molecule's functional groups. The negligible solubility in neutral aqueous solution is expected given the high LogP and the acidic pKa.

Experimental Protocol: Thermodynamic Solubility Determination via Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[7][8][9] This protocol outlines the steps for measuring the solubility of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Principle

An excess of the solid compound is equilibrated with a specific solvent for a sufficient period to allow the system to reach a state of saturation. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved compound is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Materials and Equipment
  • 5-(2,5-Dichlorophenyl)-2-furoic acid (solid)

  • Selected solvents (e.g., DMSO, methanol, ethanol, acetonitrile, water)

  • Glass vials with screw caps

  • Orbital shaker or rotator

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with UV detector

  • Analytical balance

  • Volumetric flasks and pipettes

Workflow Diagram

G prep Sample Preparation equilibrate Equilibration prep->equilibrate Add excess solid to solvent separate Phase Separation equilibrate->separate Shake/rotate until equilibrium quantify Quantification separate->quantify Centrifuge & Filter data Data Analysis quantify->data Analyze by HPLC

Caption: Workflow for Thermodynamic Solubility Determination.

Step-by-Step Procedure
  • Preparation of Stock Solutions for HPLC Calibration:

    • Accurately weigh a known amount of 5-(2,5-Dichlorophenyl)-2-furoic acid and dissolve it in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution.

    • Perform serial dilutions of the stock solution to create a series of calibration standards with known concentrations.

  • Sample Preparation for Solubility Measurement:

    • Add an excess amount of solid 5-(2,5-Dichlorophenyl)-2-furoic acid to a glass vial containing a known volume of the test solvent. A general guideline is to add enough solid so that a visible amount remains undissolved at the end of the experiment.

    • Prepare samples in triplicate for each solvent to ensure reproducibility.

  • Equilibration:

    • Securely cap the vials and place them on an orbital shaker or rotator at a constant temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a predetermined period, typically 24 to 48 hours, to ensure that a true thermodynamic equilibrium is reached.

  • Phase Separation:

    • After equilibration, remove the vials and allow the undissolved solid to settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid.

    • Carefully collect the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Quantification by HPLC:

    • Dilute the filtered supernatant with the mobile phase to a concentration that falls within the range of the calibration curve.

    • Inject the calibration standards and the diluted samples into the HPLC system.

    • A suitable starting HPLC method could involve a C18 column with a mobile phase of acetonitrile and water (with 0.1% formic acid), using UV detection at an appropriate wavelength determined by a UV scan of the compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area against the concentration of the calibration standards.

    • Determine the concentration of 5-(2,5-Dichlorophenyl)-2-furoic acid in the diluted samples from the calibration curve.

    • Calculate the solubility in the original solvent by accounting for the dilution factor.

Causality Behind Experimental Choices

  • Excess Solid: The addition of an excess of the solid compound is crucial to ensure that the solution becomes saturated and that the system reaches a true thermodynamic equilibrium between the dissolved and undissolved states.

  • Equilibration Time: A sufficient equilibration time is necessary to allow the dissolution process to reach a steady state. For poorly soluble compounds, this can take 24 hours or longer.

  • Temperature Control: Solubility is temperature-dependent. Maintaining a constant temperature throughout the experiment is critical for obtaining reproducible results.

  • Phase Separation: Centrifugation and filtration are essential to completely remove any undissolved solid particles from the saturated solution. Failure to do so will lead to an overestimation of the solubility.

  • HPLC Quantification: HPLC with UV detection is a sensitive and specific method for quantifying the concentration of the dissolved compound, especially at low concentrations.

Safety and Handling

5-(2,5-Dichlorophenyl)-2-furoic acid should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The GHS classification indicates that it may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[1] All handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This application note provides a comprehensive overview of the solubility of 5-(2,5-Dichlorophenyl)-2-furoic acid, from its fundamental physicochemical properties to a detailed protocol for its experimental determination. A thorough understanding and accurate measurement of solubility are critical for the successful development of this compound as a potential therapeutic agent. The provided protocols and insights are intended to equip researchers with the necessary tools to confidently assess the solubility of this and other similar molecules.

References

  • PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. [Link]

  • Chemistry LibreTexts. (2020, July 30). Physical Properties of Carboxylic Acids. [Link]

  • BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

  • Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. InTech.
  • CK-12 Foundation. (2023, January 14). Physical Properties of Carboxylic Acids. [Link]

  • DC Fine Chemicals. (2024, November 4). Safety Data Sheet - 2-Furoic acid. [Link]

  • Zhang, Y., et al. (2017). Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems at 313.15–363.15 K.
  • Lund University. (2008). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]

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experimental design for testing 5-(2,5-Dichlorophenyl)-2-furoic acid bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Experimental Design for Testing 5-(2,5-Dichlorophenyl)-2-furoic acid Bioactivity

Introduction

5-(2,5-Dichlorophenyl)-2-furoic acid is a derivative of 2-furoic acid, a compound known to be a key precursor in the synthesis of various active pharmaceutical ingredients, including anti-inflammatory and antimicrobial agents.[1] The structural characteristics of 2,5-disubstituted-1,3,4-oxadiazoles, which share a similar furan core, have shown a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[2] This has led to the hypothesis that 5-(2,5-Dichlorophenyl)-2-furoic acid may possess significant therapeutic potential, particularly in the realms of oncology and inflammation.

This document provides a comprehensive experimental framework for the initial in vitro evaluation of 5-(2,5-Dichlorophenyl)-2-furoic acid. The proposed workflow is designed to first assess its general cytotoxicity across a panel of cancer cell lines and then to dissect its potential mechanisms of action by investigating key pathways involved in cancer progression and inflammation. The protocols herein are based on established methodologies to ensure reproducibility and scientific rigor.

Proposed Experimental Workflow

The investigation into the bioactivity of 5-(2,5-Dichlorophenyl)-2-furoic acid will follow a tiered approach. This begins with a broad screening for cytotoxic effects, followed by more focused mechanistic assays based on the initial findings.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Investigation (Based on Phase 1 Results) cluster_2 Anti-Inflammatory Assays cluster_3 Anti-Cancer Assays A Compound Preparation (5-(2,5-Dichlorophenyl)-2-furoic acid) B Cell Viability/Cytotoxicity Assay (MTT Assay) A->B D Anti-Inflammatory Pathway Analysis B->D If cytotoxicity is observed E Anti-Cancer Pathway Analysis B->E If cytotoxicity is observed C Select Panel of Cancer Cell Lines (e.g., MCF-7, A549, HCT116) C->B F COX-2 Inhibition Assay D->F G NF-κB Translocation Assay D->G H Pro-inflammatory Cytokine Quantification D->H I MMP-9 Activity Assay E->I J Angiogenesis Assay (Tube Formation) E->J G cluster_0 COX-2 Pathway A Arachidonic Acid B COX-2 A->B C Prostaglandin H2 B->C D Prostaglandins (Inflammation) C->D E 5-(2,5-Dichlorophenyl)-2-furoic acid E->B Inhibition G cluster_0 Canonical NF-κB Pathway A Inflammatory Stimuli (e.g., TNF-α) B IKK Complex Activation A->B C IκB Phosphorylation & Degradation B->C D NF-κB (p50/p65) Release C->D E Nuclear Translocation D->E F Gene Transcription (Pro-inflammatory) E->F G 5-(2,5-Dichlorophenyl)-2-furoic acid G->C Inhibition? G->E Inhibition?

Caption: Potential points of inhibition of the NF-κB signaling pathway.

Section 2.2: Anti-Cancer Pathway Analysis

The following assays will explore the potential of 5-(2,5-Dichlorophenyl)-2-furoic acid to interfere with key processes in cancer progression, such as invasion and the formation of new blood vessels.

Matrix metalloproteinase-9 (MMP-9) is an enzyme involved in the degradation of the extracellular matrix, a process that is crucial for cancer cell invasion and metastasis. T[3]his assay will measure the effect of the test compound on MMP-9 activity.

Materials:

  • Human recombinant MMP-9 *[3] MMP-9 specific fluorogenic substrate

  • APMA (p-aminophenylmercuric acetate) for pro-MMP-9 activation *[4] Assay buffer *[3] MMP inhibitor (positive control)

  • 96-well plate

Procedure:

  • Enzyme Activation: If using pro-MMP-9, activate it with APMA according to the supplier's protocol. 2[4]. Inhibitor Incubation: Add various concentrations of the test compound, positive control, and vehicle control to the wells. Add the activated MMP-9 enzyme and incubate to allow for inhibitor binding.

  • Substrate Addition: Add the fluorogenic MMP-9 substrate to all wells to initiate the reaction.

  • Data Acquisition: Measure the fluorescence intensity over time using a fluorescence plate reader.

Data Analysis: Calculate the percentage of MMP-9 inhibition for each concentration of the test compound. Determine the IC50 value.

Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. T[5]his assay assesses the ability of endothelial cells to form capillary-like structures (in vitro) and the potential of the test compound to inhibit this process.

[6][7]Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Extracellular matrix gel (e.g., Matrigel) *[7] 96-well plate

  • Angiogenesis inhibitor (positive control, e.g., Suramin)

Procedure:

  • Plate Coating: Coat the wells of a 96-well plate with the extracellular matrix gel and allow it to solidify.

  • Cell Seeding: Seed HUVECs onto the gel-coated wells in the presence of various concentrations of the test compound, positive control, or vehicle control.

  • Incubation: Incubate the plate for a period sufficient for tube formation (typically 4-18 hours).

  • Imaging and Quantification: Visualize the tube formation using a microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

[7]Data Analysis: Calculate the percentage of inhibition of tube formation for each concentration of the test compound relative to the vehicle-treated control.

Conclusion

The experimental design outlined in this document provides a robust and logical framework for the initial characterization of the bioactivity of 5-(2,5-Dichlorophenyl)-2-furoic acid. By systematically evaluating its cytotoxicity and then delving into its effects on key inflammatory and cancer-related pathways, this approach will generate valuable data to guide further preclinical development. The use of well-established protocols and appropriate controls will ensure the scientific validity and reproducibility of the findings.

References

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  • Desai, et al. Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Indian Journal of Pharmaceutical Sciences. 2006.
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Troubleshooting & Optimization

Technical Support Center: Purification of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides comprehensive technical support for the purification of 5-(2,5-Dichlorophenyl)-2-furoic acid from a crude mixture. It is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our focus is on delivering practical, field-proven insights to help you achieve high purity for your downstream applications.

Introduction

5-(2,5-Dichlorophenyl)-2-furoic acid is a key intermediate in the synthesis of various pharmaceutical compounds and functional materials. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. Crude reaction mixtures often contain a variety of impurities, including unreacted starting materials, byproducts, and degradation products. This guide will walk you through the common challenges and effective strategies for obtaining highly pure 5-(2,5-Dichlorophenyl)-2-furoic acid.

A critical aspect of purification is understanding the potential impurities. While specific byproducts depend on the synthetic route, common impurities in the synthesis of similar furoic acid derivatives include partially oxidized species and residual inorganic salts from workup procedures. For instance, in the synthesis of 2,5-furandicarboxylic acid, 5-formyl-2-furancarboxylic acid is a frequent impurity.[1] Similarly, inorganic salts like sodium sulfate can co-precipitate with the desired product during acidification steps.

This support center is structured to provide a logical workflow, from initial troubleshooting of common issues to detailed, step-by-step purification protocols.

Purification Strategy Overview

The purification of 5-(2,5-Dichlorophenyl)-2-furoic acid typically involves a multi-step approach to effectively remove a range of impurities. The general workflow is outlined below.

PurificationWorkflow Crude Crude 5-(2,5-Dichlorophenyl)-2-furoic acid Recrystallization Recrystallization Crude->Recrystallization Initial Purification AcidBase Acid-Base Extraction Recrystallization->AcidBase Remove acidic/basic impurities Chromatography Column Chromatography AcidBase->Chromatography High Purity Polish Pure Pure Product (>97%) Chromatography->Pure Analysis Purity Analysis (HPLC, NMR) Pure->Analysis

Caption: General workflow for the purification of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Troubleshooting Guide

This section addresses common problems encountered during the purification of 5-(2,5-Dichlorophenyl)-2-furoic acid in a question-and-answer format.

Q1: My recrystallized product is an oil, not crystals. What should I do?

A1: "Oiling out" is a common issue, particularly when the compound is impure or when using a mixed solvent system. Here are several troubleshooting steps:

  • Re-dissolve and Cool Slowly: Heat the solution to re-dissolve the oil. Then, allow the solution to cool very slowly. You can achieve this by leaving the flask on a hot plate that is turned off or by insulating the flask. Rapid cooling often promotes oil formation.[2]

  • Add More Solvent: Your solution might be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and reheat until everything dissolves. Then, proceed with slow cooling.[2]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seed Crystals: If you have a small amount of pure, crystalline product, add a tiny crystal to the cooled, supersaturated solution to induce crystallization.

  • Change the Solvent System: If the above methods fail, the chosen solvent may not be suitable. Experiment with different solvents or solvent pairs. For aromatic carboxylic acids, solvent systems like ethanol, or mixtures such as hexane/acetone or hexane/ethyl acetate, can be effective.[3][4]

Q2: After recrystallization, the purity of my product has not significantly improved. What could be the reason?

A2: This indicates that the impurities have similar solubility properties to your desired product in the chosen solvent.

  • Consider a Different Purification Technique: If recrystallization is ineffective, the impurities may be structurally very similar to your product. In this case, column chromatography is often the next best step.

  • Perform an Acid-Base Extraction: Many organic impurities can be removed by leveraging the acidic nature of your product. Dissolve the crude product in an aqueous base (like sodium bicarbonate), wash with an organic solvent (e.g., ethyl acetate) to remove neutral impurities, and then re-acidify the aqueous layer to precipitate your purified acid.

  • Optimize the Recrystallization Solvent: You may need to screen a wider range of solvents. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures, while the impurities should either be very soluble or insoluble at all temperatures.

Q3: I am getting a very low recovery after recrystallization. How can I improve the yield?

A3: Low recovery is often due to using too much solvent or premature crystallization.

  • Minimize the Amount of Hot Solvent: Use only the minimum amount of hot solvent required to fully dissolve the crude product. Adding too much solvent will keep more of your product dissolved at low temperatures, reducing the yield.[2][5]

  • Cool the Solution Thoroughly: Ensure the solution is cooled to a sufficiently low temperature (e.g., in an ice bath) to maximize the amount of product that crystallizes out of the solution.

  • Prevent Premature Crystallization: If the product crystallizes in the funnel during hot filtration, you can pre-heat the funnel and filter paper.

Q4: My purified product is colored, but I expect a white solid. How can I remove the colored impurities?

A4: Colored impurities are common in many organic syntheses and often arise from polymeric or highly conjugated byproducts.

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound). The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and then proceed with cooling and crystallization. Be aware that activated charcoal can also adsorb some of your product, potentially reducing the yield.

  • Column Chromatography: If charcoal treatment is ineffective or leads to significant product loss, column chromatography is a highly effective method for separating colored impurities.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of 5-(2,5-Dichlorophenyl)-2-furoic acid?

A1: A good starting point would be a polar protic solvent like ethanol or a mixture of solvents such as ethyl acetate/hexanes. For the related compound, 2-furoic acid, carbon tetrachloride has been used.[6] For aromatic polycarboxylic acids in general, a mixture of a phenol and water can be effective.[7] It is always recommended to perform small-scale solvent screening to find the optimal conditions.

Q2: What are the expected melting point and appearance of pure 5-(2,5-Dichlorophenyl)-2-furoic acid?

A2: Pure 5-(2,5-Dichlorophenyl)-2-furoic acid is a solid with a reported melting point of 233-237 °C.[8] It should appear as a white or off-white crystalline solid.

Q3: How can I assess the purity of my final product?

A3: The purity of the final product can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of your compound and detecting any remaining impurities. A reverse-phase C18 column with a gradient of water (with 0.1% acetic or formic acid) and acetonitrile or methanol is a good starting point for method development.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and help identify any impurities with distinct signals.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity. Impurities will typically broaden and depress the melting point range.

Q4: What are the main safety precautions I should take when handling 5-(2,5-Dichlorophenyl)-2-furoic acid?

A4: 5-(2,5-Dichlorophenyl)-2-furoic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[8][10] Therefore, it is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid creating dust when handling the solid.

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol provides a general procedure for the recrystallization of 5-(2,5-Dichlorophenyl)-2-furoic acid. The choice of solvent should be optimized based on small-scale trials.

Materials:

  • Crude 5-(2,5-Dichlorophenyl)-2-furoic acid

  • Recrystallization solvent (e.g., ethanol, ethyl acetate/hexanes)

  • Activated charcoal (optional)

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude 5-(2,5-Dichlorophenyl)-2-furoic acid in an Erlenmeyer flask with a stir bar. Add a minimal amount of the chosen solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils.

  • Solvent Addition: Continue adding small portions of the hot solvent until the solid just dissolves.

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and then add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove any insoluble impurities (and charcoal if used).

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Protocol 2: Purification by Column Chromatography

This protocol is suitable for obtaining high-purity material, especially when recrystallization is ineffective.

Materials:

  • Crude or partially purified 5-(2,5-Dichlorophenyl)-2-furoic acid

  • Silica gel (40-63 µm particle size)

  • Eluent (e.g., a gradient of hexanes and ethyl acetate, with a small amount of acetic or formic acid to reduce tailing)

  • Chromatography column

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Eluent Selection: Determine a suitable eluent system using TLC. The ideal system should give your product an Rf value of around 0.3.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dry silica with the adsorbed compound to the top of the packed column.

  • Elution: Begin eluting the column with the chosen solvent system. If using a gradient, gradually increase the polarity of the eluent.

  • Fraction Collection: Collect fractions in separate tubes and monitor the elution of your compound by TLC.

  • Product Isolation: Combine the pure fractions containing your product and remove the solvent using a rotary evaporator.

  • Drying: Dry the purified product under high vacuum.

Data Summary

ParameterValueReference
Molecular Formula C₁₁H₆Cl₂O₃[8]
Molecular Weight 257.07 g/mol [8]
Melting Point 233-237 °C[8]
Appearance Solid[8]
Hazard Classifications Acute Toxicity (Oral), Skin Irritant, Eye Irritant, Specific Target Organ Toxicity (Single Exposure)[8][10]

Visualizing Purification Logic

The following diagram illustrates the decision-making process for choosing a purification strategy.

PurificationDecision Start Crude Product Analysis Impurity_Check Are impurities significantly different in polarity? Start->Impurity_Check Recrystallization Attempt Recrystallization Impurity_Check->Recrystallization Yes Column_Chromatography Use Column Chromatography Impurity_Check->Column_Chromatography No Purity_Check Is purity >97%? Recrystallization->Purity_Check Column_Chromatography->Purity_Check Purity_Check->Column_Chromatography No, from Recrystallization Final_Product Final Pure Product Purity_Check->Final_Product Yes

Caption: Decision tree for selecting a purification method.

References

  • PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved January 24, 2026, from [Link]

  • Royal Society of Chemistry. (2023). Sustainable and efficient production of furoic acid from furfural through amine assisted oxidation with hydrogen peroxide and its implementation for the synthesis of alkyl furoate. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved January 24, 2026, from [Link]

  • Frontiers in Bioengineering and Biotechnology. (2020). Selective Biosynthesis of Furoic Acid From Furfural by Pseudomonas Putida and Identification of Molybdate Transporter Involvement in Furfural Oxidation. Retrieved January 24, 2026, from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Problems with Recrystallisations. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). US3654351A - Purification of aromatic polycarboxylic acids by recrystallization.
  • National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved January 24, 2026, from [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). EP3749656A1 - Separation and purification of furan carboxylates.
  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • American Chemical Society. (2023). Transition-Metal-Free Continuous-Flow Synthesis of 2,5-Diaryl Furans. Retrieved January 24, 2026, from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved January 24, 2026, from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Retrieved January 24, 2026, from [Link]

  • Organic Syntheses. (n.d.). p-PHENYLAZOBENZOYL CHLORIDE. Retrieved January 24, 2026, from [Link]

  • Bulgarian Chemical Communications. (2021). Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts. Retrieved January 24, 2026, from [Link]

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Technical Support Center: Synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of this synthesis. Our focus is on practical, field-tested insights to help you identify and mitigate the formation of common side products, ensuring the integrity and purity of your target molecule.

I. Overview of Synthetic Strategies and Potential Pitfalls

The synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid typically involves the coupling of a 2,5-dichlorophenyl moiety to a furan-2-carboxylic acid backbone. The two most prevalent strategies are Palladium-catalyzed cross-coupling reactions (such as Suzuki or Stille coupling) and Friedel-Crafts-type reactions. Each pathway, while effective, presents a unique set of challenges, primarily concerning the formation of specific impurities. Understanding the mechanistic underpinnings of these side reactions is crucial for effective troubleshooting.

II. Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling is a powerful method for forming carbon-carbon bonds.[1] A common route involves the reaction of a 5-halo-2-furoic acid derivative with a 2,5-dichlorophenylboronic acid (Suzuki coupling) or a 2,5-dichlorophenyltin reagent (Stille coupling).

Frequently Asked Questions (FAQs)

Question 1: I am observing a significant amount of a homocoupled biphenyl impurity (2,2',5,5'-tetrachlorobiphenyl) in my reaction mixture. What is the likely cause and how can I prevent it?

Answer: The formation of 2,2',5,5'-tetrachlorobiphenyl is a classic side product in Suzuki-type reactions, arising from the homocoupling of the 2,5-dichlorophenylboronic acid. This is often promoted by the presence of oxygen and can be exacerbated by slow transmetalation or reductive elimination steps in the catalytic cycle.

Troubleshooting Steps:

  • Ensure Anaerobic Conditions: Rigorously degas all solvents and reagents (e.g., by sparging with argon or nitrogen) and maintain an inert atmosphere throughout the reaction. Oxygen can facilitate the oxidative homocoupling of the boronic acid.

  • Optimize Catalyst and Ligand: The choice of palladium catalyst and ligand is critical. For instance, using more electron-rich and bulky phosphine ligands can accelerate the reductive elimination step, favoring the formation of the desired product over homocoupling.

  • Control Stoichiometry: Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can increase the likelihood of homocoupling.

  • Temperature Control: While higher temperatures can increase reaction rates, they can also promote side reactions. Experiment with a lower temperature profile to see if it disfavors the homocoupling pathway.

Question 2: My main impurity is 2-furoic acid. Why am I seeing this starting material, and how can I improve conversion?

Answer: The presence of unreacted 5-halo-2-furoic acid, which upon workup is protonated to 2-furoic acid, indicates incomplete reaction. This can be due to several factors related to catalyst activity and reaction conditions.

Troubleshooting Steps:

  • Catalyst Deactivation: Your palladium catalyst may be deactivating prematurely. Ensure your reagents and solvents are free from impurities that can poison the catalyst (e.g., sulfur compounds). You might also consider using a more robust catalyst system, such as one with a bulky biarylphosphine ligand.

  • Insufficient Base: The base plays a crucial role in the catalytic cycle, facilitating the transmetalation step. Ensure you are using a suitable base (e.g., K₂CO₃, Cs₂CO₃) and that it is of high purity and sufficiently anhydrous if required by the specific protocol.

  • Reaction Time and Temperature: The reaction may simply need more time or a higher temperature to go to completion. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

Visualizing the Catalytic Cycle and Side Reactions

Suzuki_Coupling_Side_Reactions Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd + 5-Halo-2-furoic acid Transmetal Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetal + (2,5-Cl2Ph)B(OH)2 + Base Dehalogenation Dehalogenated Furan (2-Furoic Acid) OxAdd->Dehalogenation Side Reaction (e.g., β-hydride elimination) RedElim Reductive Elimination Transmetal->RedElim Homo Homocoupling (Ar'-Ar') Transmetal->Homo Side Reaction RedElim->Pd0 Product 5-(2,5-Dichlorophenyl) -2-furoic acid RedElim->Product

Caption: Palladium-catalyzed Suzuki coupling cycle and common side reactions.

III. Troubleshooting Guide: Friedel-Crafts Reactions

A Friedel-Crafts approach might involve the acylation or arylation of a furan derivative with a 2,5-dichlorophenyl precursor, typically in the presence of a Lewis acid catalyst like AlCl₃.[2][3]

Frequently Asked Questions (FAQs)

Question 3: I am getting a mixture of isomers, with the dichlorophenyl group at different positions on the furan ring. How can I improve the regioselectivity?

Answer: Friedel-Crafts reactions on furan rings can be notoriously difficult to control regioselectively. The 2- and 5-positions are electronically activated, and under harsh conditions, substitution can occur at other positions. The carboxylate group at the 2-position is a deactivating group, which should direct substitution to the 5-position. However, side reactions can still occur.

Troubleshooting Steps:

  • Choice of Lewis Acid: A milder Lewis acid (e.g., ZnCl₂, FeCl₃) might offer better selectivity than a highly reactive one like AlCl₃.

  • Temperature Control: Running the reaction at a lower temperature can significantly improve regioselectivity by favoring the thermodynamically more stable product.

  • Solvent Effects: The choice of solvent can influence the reactivity of the electrophile and the furan substrate. Less polar solvents may improve selectivity in some cases.

  • Protecting Groups: While more synthetically demanding, temporarily protecting other positions on the furan ring can ensure substitution occurs only at the desired location.

Question 4: My reaction is producing a dark, tar-like substance with very low yield of the desired product. What is causing this polymerization?

Answer: Furan and its derivatives are susceptible to polymerization and degradation under strongly acidic conditions, which are characteristic of Friedel-Crafts reactions.[4] The Lewis acid can catalyze the opening of the furan ring, leading to the formation of polymeric materials.

Troubleshooting Steps:

  • Use a Milder Catalyst: As mentioned, a less reactive Lewis acid can mitigate furan degradation.

  • Inverse Addition: Try adding the furan substrate to the mixture of the electrophile and Lewis acid (inverse addition). This keeps the concentration of the furan low at any given time, reducing the likelihood of polymerization.

  • Precise Stoichiometry of Lewis Acid: Use the minimum amount of Lewis acid required to catalyze the reaction. An excess of Lewis acid will significantly promote polymerization.

  • Lower Reaction Temperature: Perform the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Visualizing the Friedel-Crafts Pathway and Polymerization

Friedel_Crafts_Side_Reactions Start 2-Furoic Acid + (2,5-Cl2Ph)-COCl Complex Electrophile Generation [ArCO]+[AlCl4]- Start->Complex + AlCl3 Polymer Polymerization/ Degradation Start->Polymer Excess AlCl3 High Temp Attack Electrophilic Attack (Sigma Complex) Complex->Attack Product Desired Product Attack->Product Deprotonation Attack->Polymer Side Reaction

Caption: Friedel-Crafts acylation pathway and competing polymerization.

IV. General Impurities and Purification Strategies

Beyond the specific side products of each synthetic route, other impurities can arise.

Frequently Asked Questions (FAQs)

Question 5: I have an impurity that I suspect is the decarboxylated product, 2-(2,5-dichlorophenyl)furan. How can this be formed and avoided?

Answer: Decarboxylation of 2-furoic acids can occur, particularly at elevated temperatures.[5][6] If your reaction or purification involves high heat (e.g., distillation), you risk losing the carboxylic acid group.

Troubleshooting and Mitigation:

  • Avoid Excessive Heat: Keep reaction temperatures as low as feasible. During workup and purification, avoid prolonged heating.

  • Purification Method: Opt for purification methods that do not require high temperatures, such as recrystallization or column chromatography at room temperature.

  • pH Control: The stability of the carboxylate can be pH-dependent. Ensure appropriate pH control during extraction and purification steps.

V. Analytical Characterization of Side Products

A summary of the expected masses for common impurities can aid in their identification by mass spectrometry.

Impurity NameMolecular FormulaExpected Molecular Weight ( g/mol )
2,2',5,5'-TetrachlorobiphenylC₁₂H₆Cl₄291.99
2-Furoic AcidC₅H₄O₃112.08
2-(2,5-Dichlorophenyl)furanC₁₀H₆Cl₂O213.06

VI. Experimental Protocols

Protocol 1: General Procedure for Suzuki Cross-Coupling
  • To a dried flask under an argon atmosphere, add 5-bromo-2-furoic acid (1.0 eq.), 2,5-dichlorophenylboronic acid (1.2 eq.), and a suitable base such as K₂CO₃ (3.0 eq.).

  • Add a degassed solvent system (e.g., a mixture of 1,4-dioxane and water).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and acidify with HCl to precipitate the product.

  • Filter the crude product and purify by recrystallization or column chromatography.

VII. References

  • Wilson, W. C. (1921). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 1, 274. [Link]

  • PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Wikipedia. (2023). 2-Furoic acid. In Wikipedia. [Link]

  • Yadav, G. D., & Yadav, A. R. (2016). Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. ResearchGate. [Link]

  • Stadler, R. H., Varga, N., Hau, J., Mottier, P., & Guy, P. A. (2004). Thermal decarboxylation of 2-furoic acid and its implication for the formation of furan in foods. Journal of Agricultural and Food Chemistry, 52(18), 5550–5555.

  • Yin, A., et al. (2022). One-Pot Synthesis of 2,5-Furandicarboxylic Acid from 2-Furoic Acid by a Pd-catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. Chemistry – An Asian Journal, 17(7), e202101408. [Link]

  • Cioc, R. C., Smak, T. J., Crockatt, M., van der Waal, J. C., & Bruijnincx, P. C. A. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(13), 4783-4789. [Link]

  • McCorkle, M. R., & Turck, J. A. V. (1936). The Friedel-Crafts Reaction with Furans. Iowa Academy of Science Proceedings, 43, 205-206. [Link]

  • Al-Masum, M., & Al-Ghamdi, A. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2469. [Link]

  • Google Patents. (2015). Process for the preparation of 2,5-furandicarboxylic acid.

  • Google Patents. (2016). Synthetic process for preparing 2-furoic acid derivatives.

  • Özdemir, İ., et al. (2019). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Molecules, 24(17), 3096. [Link]

  • Dennig, A., et al. (2019). Enzymatic Carboxylation of 2-Furoic Acid Yields 2,5-Furandicarboxylic Acid (FDCA). ACS Catalysis, 9(3), 2146-2150. [Link]

  • Al-Masum, M., & Islam, M. S. (2017). Palladium-catalyzed Cross-coupling of 2-Benzo[b]thiophene or 2- Benzo[b]furan Aluminum with Heteroaryl or Alkynyl Bromides for the Synthesis of 2-Hetroaryl or Alkynyl Benzo[b]thiophene or Benzo[b]furan Derivatives. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. [Link]

  • Capuano, E., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. Food Chemistry, 304, 125439. [Link]

Sources

stability issues with 5-(2,5-Dichlorophenyl)-2-furoic acid in solution

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 5-(2,5-Dichlorophenyl)-2-furoic acid

Introduction

Welcome to the technical support guide for 5-(2,5-Dichlorophenyl)-2-furoic acid (CAS 186830-98-8). This document is designed for researchers, scientists, and drug development professionals to navigate the common stability challenges encountered when working with this compound in solution. Due to its chemical structure, featuring a furoic acid moiety and a dichlorinated phenyl group, this molecule exhibits specific solubility and stability characteristics that are critical to understand for generating reproducible and reliable experimental data. This guide provides field-proven insights and validated protocols to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing stock solutions of 5-(2,5-Dichlorophenyl)-2-furoic acid?

A1: Due to its poor aqueous solubility, initial solubilization in 100% organic solvents is required. Polar aprotic solvents are highly effective. We recommend using high-purity, anhydrous-grade solvents to prepare high-concentration stock solutions. The choice of solvent is critical, as residual water or impurities can initiate degradation. While data for this specific molecule is not abundant, information from structurally similar furan-based carboxylic acids, like 2,5-Furandicarboxylic acid (FDCA), shows very high solubility in Dimethyl Sulfoxide (DMSO).[1]

Table 1: Recommended Solvents for Stock Solution Preparation

SolventClassRecommended UseRationale & Considerations
Dimethyl Sulfoxide (DMSO) Polar AproticPrimary Choice. Excellent for high-concentration stock solutions (e.g., 10-50 mM).High solvating power for complex organic acids. Ensure use of anhydrous grade as DMSO is hygroscopic.
Dimethylformamide (DMF) Polar AproticSecondary Choice. Good alternative to DMSO.Effective solvent, but can be more reactive than DMSO. Use high-purity grade.
Ethanol / Methanol Polar ProticLimited Use. For intermediate dilutions where some aqueous component is tolerated.Lower solvating power than DMSO/DMF. The compound has limited solubility in pure ethanol.[1] May require sonication or gentle warming.
Aqueous Buffers AqueousNot Recommended for Stock. Use only for final, dilute working solutions with co-solvents.The compound is practically insoluble in water. Direct dissolution will fail. Stock solutions must be prepared in an organic solvent first.

Q2: How should I store solutions of this compound to ensure maximum stability?

A2: Solution stability is paramount. Improper storage is a leading cause of experimental variability. Based on standard laboratory practice for complex organic molecules, we recommend the following:

  • Temperature: Store stock solutions at -20°C or, for long-term storage (>1 month), at -80°C.

  • Aliquoting: Dispense the stock solution into single-use aliquots. This prevents repeated freeze-thaw cycles, which can cause the compound to fall out of solution and introduces moisture from atmospheric condensation.

  • Light Protection: Store aliquots in amber vials or wrap clear vials in aluminum foil. The conjugated π-system of the furan and phenyl rings suggests potential photosensitivity.[2]

  • Atmosphere: For applications highly sensitive to oxidation, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial.

Vendor datasheets typically recommend storing the solid powder at room temperature, in a dry, tightly closed container.[3][4]

Q3: What are the primary degradation pathways I should be concerned about?

A3: The key stability concerns for 5-(2,5-Dichlorophenyl)-2-furoic acid in solution are hydrolysis, pH-mediated decomposition, thermal stress, and photodegradation.

  • pH Sensitivity: Furoic acid derivatives can be unstable under basic conditions. The presence of a strong base (e.g., NaOH) has been shown to cause decomposition in related furoate complexes.[5][6] Acidic conditions may also promote hydrolysis of the furan ring, although this is generally less rapid.

  • Thermal Degradation: At elevated temperatures, furoic acids can undergo decarboxylation. Studies on 2-furoic acid show this process begins at temperatures around 140-160°C, leading to the formation of furan.[7][8] While unlikely at typical experimental temperatures, this highlights the need to avoid excessive heating when dissolving the compound.

  • Photodegradation: As outlined in ICH Q1B guidelines, compounds that absorb light are susceptible to photodegradation.[9][10] Direct exposure to UV or high-intensity visible light can lead to the formation of photo-adducts or cleavage products.

Troubleshooting Guide

Problem: My compound is precipitating out of my aqueous working solution.

This is the most common issue and is almost always related to exceeding the compound's solubility limit in the final aqueous medium.

Causality: When a high-concentration organic stock solution is diluted into an aqueous buffer, the final percentage of the organic co-solvent may be too low to keep the hydrophobic compound dissolved. This creates a supersaturated solution from which the compound crashes out.

Troubleshooting Workflow:

G start Precipitate Observed in Aqueous Working Solution q1 What is the final concentration of organic co-solvent (e.g., DMSO)? start->q1 low_cosolvent < 5% q1->low_cosolvent high_cosolvent >= 5% q1->high_cosolvent sol1 Increase co-solvent concentration. Aim for 1-5% DMSO/DMF in final solution. low_cosolvent->sol1 q2 Is the working concentration too high? high_cosolvent->q2 sol1_note Note: Verify co-solvent compatibility with your experimental system. sol1->sol1_note end Solution Stable sol1->end sol2 Lower the final compound concentration. Perform a solubility test to find the limit. q2->sol2 Yes q3 Was the solution stored at a low temperature (e.g., 4°C)? q2->q3 No sol2->end sol3 Equilibrate to room temp. Use gentle warming (37°C) or sonication to redissolve. Prepare fresh if needed. q3->sol3 Yes q3->end No sol3->end G start Inconsistent Results or Loss of Potency Observed step1 Step 1: Review Solution Prep & Storage - Always use fresh dilutions from a frozen stock. - Protect from light. - Check buffer pH. start->step1 q1 Does the issue persist with fresh, carefully prepared solutions? step1->q1 sol1 Problem solved. Root cause was likely solution handling or age. q1->sol1 No step2 Step 2: Suspect Intrinsic Instability Perform a Forced Degradation Study to identify instability factors. q1->step2 Yes step3 Step 3: Analyze with Stability-Indicating HPLC Compare stressed samples to a control. Look for new peaks (degradants) and a decrease in the parent peak area. step2->step3 step4 Step 4: Mitigate and Control Based on results, modify experimental conditions (e.g., adjust pH, use antioxidants, work under low-light). step3->step4

Caption: Workflow for investigating suspected chemical degradation.

Key Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To prepare a stable, high-concentration stock solution for subsequent dilutions.

Materials:

  • 5-(2,5-Dichlorophenyl)-2-furoic acid (FW: 257.07 g/mol ) [11]* Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Amber glass vial with a PTFE-lined cap

  • A-grade volumetric flask

Procedure:

  • Calculation: To make 10 mL of a 10 mM solution, you need: 10 mL * (1 L / 1000 mL) * (10 mmol / L) * (257.07 mg / mmol) = 2.57 mg

  • Weighing: Accurately weigh approximately 2.57 mg of the compound and record the exact weight. Transfer it carefully into a 1 mL volumetric flask (adjust volume as needed).

  • Dissolution: Add approximately 0.7 mL of anhydrous DMSO to the flask. Vortex gently until the solid is completely dissolved. Avoid vigorous heating; if necessary, use a water bath at 30-37°C for a short period.

  • Final Volume: Once dissolved and cooled to room temperature, add DMSO to the 1 mL mark. Invert the flask 10-15 times to ensure homogeneity.

  • Storage: Transfer the solution to a pre-labeled amber vial. For long-term storage, create single-use aliquots (e.g., 50 µL) in smaller amber microvials. Store immediately at -20°C or -80°C.

Protocol 2: Forced Degradation (Stress Testing) Study

Objective: To intentionally degrade the compound under various stress conditions to identify potential degradation pathways and products, which is essential for developing a stability-indicating analytical method. [12] Methodology: Prepare separate solutions of the compound (e.g., at 0.5 mg/mL) in a suitable solvent system (e.g., 50:50 Acetonitrile:Water) and subject them to the conditions below. A control sample, protected from stress, should be stored at 5°C.

Table 2: Recommended Conditions for Forced Degradation Studies

Stress ConditionReagent / ConditionTimeRationale
Acid Hydrolysis 0.1 M HCl24 - 48 hours at 60°CTests for stability in acidic environments.
Base Hydrolysis 0.1 M NaOH2 - 8 hours at RTTests for stability in alkaline environments; often the harshest condition for carboxylic acids and esters. [13]
Oxidation 3% H₂O₂24 hours at RTSimulates oxidative stress.
Thermal 70°C in solution48 - 72 hoursEvaluates the impact of heat on solution stability. [13]
Photolytic ICH Q1B compliant lightOverall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/square meterAssesses light sensitivity. A dark control must be run in parallel to differentiate light vs. thermal degradation. [10]

After exposure, neutralize the acidic and basic samples before HPLC analysis.

Protocol 3: Example Stability-Indicating HPLC-UV Method

Objective: To separate the parent compound from any potential degradants generated during stability or forced degradation studies.

Rationale: A C18 column is used due to the hydrophobic nature of the molecule. A buffered mobile phase ensures consistent ionization of the carboxylic acid group for reproducible retention times. Acetonitrile is a common organic modifier. UV detection is suitable due to the chromophores (aromatic rings) in the molecule. This type of method is standard for analyzing similar compounds. [14][15] Table 3: Example HPLC-UV Method Parameters

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile
Gradient Start at 30% B, ramp to 95% B over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection Wavelength ~254 nm or as determined by UV scan

References

  • Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.PubMed Central.
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid.Weizmann Institute of Science.
  • Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxid
  • SAFETY DATA SHEET - 2,5-Furandicarboxylic acid.Sigma-Aldrich.
  • Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's.SciSpace.
  • Microbial degradation of furanic compounds: Biochemistry, genetics, and impact.ScienceDirect.
  • Enhancing 5-hydroxymethylfurfural oxidation to 2,5-furan-dicarboxylic acid with Au-supported catalysts.
  • 5-(2,5-Dichlorophenyl)-2-furoic acid PubChem Entry.PubChem.
  • Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production.
  • 5-(2,5-Dichlorophenyl)-2-furoic acid Product Page.Vibrant Pharma Inc.
  • Formulation and Characterization of Miconazole Nitrate Emulgel for Topical Delivery.Journal of Drug Delivery and Therapeutics.
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.
  • Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food.PubMed.
  • Safety Data Sheet: 2,5-Furandicarboxylic acid.Chemos GmbH & Co.KG.
  • STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.ICH Guideline Q1B.
  • Photostability testing theory and practice.Q1 Scientific.
  • Solubility of 2,5-Furandicarboxylic Acid in Eight Pure Solvents and Two Binary Solvent Systems.
  • Q1B Photostability Testing of New Active Substances and Medicinal Products.European Medicines Agency.
  • 2-FUROIC ACID 98% Safety D
  • Solubility of 2,5-Furandicarboxylic acid in organic solvents.Benchchem.
  • Forced Degradation Studies: Regulatory Considerations and Implementation.
  • Multi-active method for the analysis of active substances in formul
  • Development and validation of an RP-HPLC method for analysis of a pyrrole derivative.

Sources

Technical Support Center: Overcoming Solubility Challenges with 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Welcome to the technical support center for 5-(2,5-Dichlorophenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this compound. As a substituted furoic acid, this molecule presents a classic solubility problem: it is a lipophilic weak acid, making it poorly soluble in both aqueous and some organic media under neutral conditions. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to help you systematically diagnose and overcome these issues in your experiments.

Part 1: Foundational Knowledge & Initial Troubleshooting

Before attempting advanced solubilization techniques, it is crucial to understand the physicochemical properties of your compound and perform a baseline solubility assessment.

FAQ 1: What are the key physicochemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid that influence its solubility?

Understanding the molecule's properties is the first step in troubleshooting. 5-(2,5-Dichlorophenyl)-2-furoic acid (MW: 257.07 g/mol ) has a calculated LogP of approximately 3.8, indicating significant lipophilicity (hydrophobicity).[1][2] The key to its aqueous solubility behavior, however, lies in its carboxylic acid group.

  • Weak Acid Nature: The furoic acid moiety is acidic. The pKa of the parent 2-furoic acid is approximately 3.12.[3][4] While the exact pKa of this dichlorophenyl-substituted analog is not readily published, it is reasonable to estimate it to be in a similar range (likely between 3 and 4). This means the compound's charge state, and therefore its solubility, will be highly dependent on the pH of the solution.

  • Lipophilicity: The dichlorophenyl ring contributes significantly to the molecule's hydrophobicity, driving its poor solubility in neutral aqueous solutions.[1]

FAQ 2: How do I determine the baseline or intrinsic solubility of my compound?

To effectively troubleshoot, you first need a reliable baseline. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[5][6] This method determines the thermodynamic solubility, which is the saturation point of the compound in a given solvent after equilibrium has been reached.[6][7]

  • Preparation: Add an excess amount of solid 5-(2,5-Dichlorophenyl)-2-furoic acid to a known volume of your desired solvent (e.g., pH 7.4 phosphate-buffered saline) in a sealed, clear container (e.g., a glass vial). "Excess" means enough solid should remain visible at the end of the experiment.

  • Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C or 37°C) for a sufficient period to reach equilibrium. This can take anywhere from 24 to 72 hours.[6] It is advisable to take samples at multiple time points (e.g., 24h, 48h, 72h) to ensure the concentration has plateaued.

  • Separation: Separate the undissolved solid from the solution. This is a critical step. Use centrifugation followed by filtration of the supernatant through a low-binding 0.22 µm syringe filter (e.g., PVDF or PTFE).

  • Quantification: Accurately quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS.[8]

  • Verification: Always check the pH of the saturated solution at the end of the experiment, as the acidic nature of the compound can lower the pH of unbuffered media.[6]

Part 2: Strategies for Enhancing Aqueous Solubility

For most biological and preclinical applications, enhancing solubility in aqueous buffers is the primary goal. The following Q&A section addresses the most common challenges and provides a logical workflow for improving aqueous solubility.

Troubleshooting Workflow for Aqueous Systems

G cluster_0 Solubility Troubleshooting Workflow Start Start: Compound precipitates in aqueous buffer CheckpH Is pH adjustment a viable option for your experiment? Start->CheckpH AdjustpH Strategy 1: Adjust pH > pKa + 2 units (e.g., to pH 7.4) CheckpH->AdjustpH Yes CheckCosolvent Is a co-solvent system tolerated? CheckpH->CheckCosolvent No Success Solubility Goal Achieved AdjustpH->Success UseCosolvent Strategy 2: Introduce a co-solvent (e.g., DMSO, PEG-400) CheckCosolvent->UseCosolvent Yes CheckCyclodextrin Is complexation a suitable approach? CheckCosolvent->CheckCyclodextrin No UseCosolvent->Success UseCyclodextrin Strategy 3: Use a cyclodextrin (e.g., HP-β-CD, SBE-β-CD) CheckCyclodextrin->UseCyclodextrin Yes Advanced Consider Advanced Formulations: Amorphous Solid Dispersions, Nanosuspensions CheckCyclodextrin->Advanced No UseCyclodextrin->Success Advanced->Success

Caption: A decision-making workflow for troubleshooting poor aqueous solubility.

FAQ 3: My compound won't dissolve in neutral buffer (pH 7.4). What is the first and simplest thing to try?

Answer: pH Adjustment and Salt Formation.

This is the most effective initial strategy for an acidic compound. The solubility of a weak acid increases dramatically as the pH of the solution rises above its pKa. This is because the acidic proton is removed, forming a highly polar (and thus more water-soluble) carboxylate salt.[9][10]

The Causality (Henderson-Hasselbalch Equation): The relationship between pH, pKa, and the ratio of the ionized (A⁻, soluble) to the un-ionized (HA, insoluble) form of the acid is described by the Henderson-Hasselbalch equation.[11][12][13]

pH = pKa + log([A⁻]/[HA])

As a rule of thumb, to ensure at least 99% of the compound is in its soluble, ionized form, the pH of the solution should be at least 2 units higher than the compound's pKa.[9] For 5-(2,5-Dichlorophenyl)-2-furoic acid, with an estimated pKa of ~3-4, adjusting the buffer to pH 7.4 should theoretically yield a significant solubility increase.

  • Weigh the desired amount of solid 5-(2,5-Dichlorophenyl)-2-furoic acid into a tube.

  • Add a small amount of a base, such as 1N NaOH, dropwise while vortexing until the solid dissolves. This forms the sodium salt in situ.

  • Once dissolved, add your desired aqueous buffer (e.g., PBS, pH 7.4) to reach the final target volume and concentration.

  • Verify the final pH of the stock solution and adjust if necessary.

Caution: While effective, this method is pH-dependent. If this stock solution is diluted into a large volume of an acidic medium, the compound may precipitate back into its insoluble acidic form.

FAQ 4: pH adjustment isn't enough or is incompatible with my assay. What's the next step?

Answer: Utilize Co-solvents.

If pH modification is not a viable option, the next strategy is to use a water-miscible organic co-solvent to increase the solubility.[14][15][16] Co-solvents work by reducing the polarity of the aqueous environment, which makes it more favorable for lipophilic compounds to dissolve.[17]

Commonly used co-solvents in research and early development include:

  • Dimethyl sulfoxide (DMSO)

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG-400)

Expert Insight: The choice of co-solvent is critical. While DMSO is excellent for solubilizing compounds for in vitro screening, it can have effects on cell-based assays and is often limited to <0.5% v/v. For in vivo studies, formulations often rely on combinations of PG, PEG-400, and ethanol.[18]

Co-SolventTypical UseAdvantagesDisadvantages
DMSO In vitro stock solutionsHigh solubilizing powerCellular toxicity, assay interference
Ethanol In vitro, in vivoBiocompatible at low levelsCan cause precipitation on dilution
PEG-400 In vivo formulationsLow toxicity, good solubilizerViscous, may not be suitable for all routes
Propylene Glycol In vivo formulationsCommon vehicle, low toxicityCan cause irritation at high concentrations
FAQ 5: I need a higher concentration for an in vivo study, but co-solvents are causing toxicity or precipitation upon injection. What else can I try?

Answer: Complexation with Cyclodextrins.

Cyclodextrins are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity.[19] They can encapsulate poorly soluble drug molecules, like 5-(2,5-Dichlorophenyl)-2-furoic acid, forming an "inclusion complex."[19][] This complex effectively shields the hydrophobic part of the drug from water, dramatically increasing its apparent aqueous solubility.[][21]

The Mechanism of Cyclodextrin Solubilization

G cluster_0 Cyclodextrin Inclusion Complex Formation Compound { Hydrophobic Moiety | 5-(2,5-Dichlorophenyl)-2-furoic acid} CD Hydrophilic Exterior Hydrophobic Cavity Cyclodextrin (e.g., HP-β-CD) Compound:f0->CD:f1 Encapsulation Complex { Soluble Drug-Cyclodextrin Complex | Hydrophobic drug is now shielded from water} CD->Complex Forms

Caption: Diagram showing a hydrophobic drug molecule being encapsulated within the hydrophobic cavity of a cyclodextrin.

Commonly used cyclodextrin derivatives in pharmaceuticals include:

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high water solubility and low toxicity.[21]

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative that can form strong complexes with acidic and basic drugs.[21]

Expert Insight: The stoichiometry of the complex (usually 1:1) and the binding constant can be determined experimentally. For initial screening, preparing a phase-solubility diagram is the standard approach to quantify the solubilizing efficiency of a cyclodextrin.

Part 3: Advanced Formulation Strategies

When simple methods are insufficient, advanced formulation strategies that alter the physical state of the compound can be employed.

FAQ 6: I've tried everything above and still can't achieve the required concentration and stability. What are my options for formulation development?

Answer: Amorphous Solid Dispersions (ASDs).

For oral drug delivery, one of the most powerful techniques is to formulate the compound as an amorphous solid dispersion (ASD).[22][23][24] Most pure compounds exist in a stable, low-energy crystalline form which requires significant energy to dissolve. In an ASD, the drug is molecularly dispersed in a hydrophilic polymer matrix in a high-energy amorphous state.[25][26]

  • Mechanism: The amorphous form lacks a crystal lattice, so it dissolves much more readily, often creating a transient "supersaturated" solution that can enhance absorption.[25] The polymer serves to stabilize the amorphous drug and prevent it from recrystallizing.[25]

  • Common Polymers: PVP (polyvinylpyrrolidone), HPMC (hydroxypropyl methylcellulose), and Soluplus®.

  • Preparation Methods: Spray drying and hot-melt extrusion are common industrial methods for producing ASDs.[22]

This is an advanced strategy typically undertaken during formal drug development, but it offers a robust solution for compounds with profound solubility limitations.[27][28]

References

  • 5-(2,5-Dichlorophenyl)-2-furoic acid | C11H6Cl2O3 | CID 736259. PubChem. [Link]

  • 2-Furoic acid. Wikipedia. [Link]

  • Techniques for solubility enhancement of poorly soluble drugs: An overview. Journal of Medical Pharmaceutical and Allied Sciences. [Link]

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. [Link]

  • BCS Methodology: Solubility, Permeability & Dissolution. FDA. [Link]

  • Henderson–Hasselbalch equation. Wikipedia. [Link]

  • 2-Furoic Acid. PubChem. [Link]

  • Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]

  • Co-solvent: Significance and symbolism. ScienceDirect. [Link]

  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]

  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar. [Link]

  • Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. National Institutes of Health. [Link]

  • Solubility Testing – Shake Flask Method. BioAssay Systems. [Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central. [Link]

  • Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. [Link]

  • Excipients Used in Nonsterile Compounding, Part 5: Compounding Using Solvents and Cosolvent Systems. PubMed. [Link]

  • Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes. MDPI. [Link]

  • Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]

  • Drug Solubility Enhancement Strategies Using Amorphous Solid Dispersion: Examination on Type and The Amount of the Polymer. Jurnal Farmasi dan Ilmu Kefarmasian Indonesia. [Link]

  • Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. [Link]

  • Showing Compound 2-Furancarboxylic acid (FDB000951). FooDB. [Link]

  • A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Brieflands. [Link]

  • 2,5-Furandicarboxylic acid. Wikipedia. [Link]

  • Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. PubMed. [Link]

  • Cosolvent. ScienceDirect. [Link]

  • Solubility enhancement techniques: A comprehensive review. WJBPHS. [Link]

  • 2-furoic acid, 88-14-2. The Good Scents Company. [Link]

  • pKa values in solubility determination using the Henderson- Hasselbalch equation. International Journal of Pharmaceutics. [Link]

  • Cosolvent – Knowledge and References. Taylor & Francis. [Link]

  • Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. MDPI. [Link]

  • Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. PubMed. [Link]

Sources

Technical Support Center: Optimizing HPLC Conditions for 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for common challenges encountered during High-Performance Liquid Chromatography (HPLC) method development and troubleshooting. The following sections are structured in a question-and-answer format to directly address specific issues and provide scientifically grounded explanations for the recommended protocols.

Part 1: Foundational Knowledge & Method Development FAQs

This section addresses common initial questions when setting up an HPLC method for 5-(2,5-Dichlorophenyl)-2-furoic acid.

Q1: What are the key physicochemical properties of 5-(2,5-Dichlorophenyl)-2-furoic acid that I should consider for HPLC method development?

A1: Understanding the analyte's properties is the cornerstone of effective method development. For 5-(2,5-Dichlorophenyl)-2-furoic acid, the critical parameters are its acidity (pKa) and hydrophobicity (logP).

  • Acidity (pKa): The parent compound, 2-furoic acid, has a pKa of approximately 3.12.[1] The electron-withdrawing effects of the dichlorophenyl group may slightly alter this, but we can estimate the pKa to be in the range of 3-4. This is crucial because the analyte's ionization state is pH-dependent. In reversed-phase HPLC, analyzing an ionizable compound near its pKa can lead to poor peak shape and shifting retention times.[2] To ensure the analyte is in a single, non-ionized (protonated) form for consistent retention and sharp peaks, the mobile phase pH should be adjusted to be at least 1.5 to 2 pH units below the pKa.[3]

  • Hydrophobicity (logP): The calculated XLogP3 value for this compound is 3.8, indicating it is quite hydrophobic.[4] This property suggests that it will be well-retained on standard reversed-phase columns like a C18 or C8. The high hydrophobicity also means that a significant proportion of organic solvent (like acetonitrile or methanol) will be required in the mobile phase to elute it in a reasonable time.

A summary of these key properties is provided in the table below.

PropertyValueImplication for HPLC Method DevelopmentSource
Molecular Formula C₁₁H₆Cl₂O₃-PubChem[4]
Molecular Weight 257.07 g/mol -PubChem[4]
Estimated pKa ~3.1Mobile phase pH should be ≤ 2.0 for optimal peak shape.Wikipedia[1]
XLogP3 (Hydrophobicity) 3.8Good retention on reversed-phase (C18, C8) columns. Requires sufficient organic solvent for elution.PubChem[4]
Q2: What is a good starting point for a reversed-phase HPLC method (column, mobile phase, detection) for this analyte?

A2: Based on the compound's properties, a robust starting point would utilize common reversed-phase conditions. A validated method for a structurally related compound provides an excellent template.[5][6]

Experimental Protocol: Baseline HPLC Method

This protocol provides a solid foundation for initial experiments.

  • Column Selection: A C18 column is the workhorse of reversed-phase chromatography and is an ideal first choice.[7]

    • Recommendation: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase Preparation:

    • Aqueous (Solvent A): 20 mM Potassium Phosphate buffer. Adjust pH to 2.5 with phosphoric acid.

    • Organic (Solvent B): Acetonitrile (HPLC Grade).

    • Rationale: A pH of 2.5 ensures the carboxylic acid is fully protonated, preventing ionization and secondary interactions that cause peak tailing.[3][8] Phosphate buffer is effective at this pH.

  • Detection:

    • Detector: UV/Vis or Diode Array Detector (DAD).

    • Wavelength: Based on the furoic acid and dichlorophenyl chromophores, a starting wavelength of 254 nm is a good choice. A full UV scan should be performed on a standard to determine the absorbance maximum for optimal sensitivity.

  • Run Conditions:

    • Mode: Isocratic elution is simpler to start with.

    • Initial Composition: 60% Acetonitrile : 40% Phosphate Buffer (pH 2.5). Adjust as needed to achieve a retention factor (k) between 2 and 10.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C. Maintaining a constant temperature is crucial for reproducible retention times.[9][10]

    • Injection Volume: 10 µL.

Table of Baseline HPLC Method Parameters

ParameterRecommended Starting Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 20 mM KH₂PO₄, pH 2.5 (adjusted with H₃PO₄)
Mobile Phase B Acetonitrile
Elution Mode Isocratic at 60:40 (B:A)
Flow Rate 1.0 mL/min
Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL
Sample Diluent 60:40 Acetonitrile:Water or Mobile Phase

Part 2: Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your analysis.

Peak Shape Problems
Q3: My peak for 5-(2,5-Dichlorophenyl)-2-furoic acid is tailing severely. What are the likely causes and how can I fix it?

A3: Peak tailing for an acidic analyte is a classic problem in reversed-phase HPLC. The primary cause is unwanted secondary interactions between the analyte and the stationary phase.[8]

  • Causality 1: Analyte Ionization & Silanol Interactions: If the mobile phase pH is too close to the analyte's pKa (~3.1), a portion of the molecules will be in their deprotonated (anionic) form. These negatively charged carboxylates can interact strongly with residual silanol groups (Si-OH) on the silica surface of the column packing, which may also be ionized. This secondary retention mechanism leads to a "tail" as the analyte slowly elutes from these active sites.[8]

  • Causality 2: Insufficient Buffering: Even if the pH is set correctly, if the buffer concentration is too low, the sample itself can locally alter the pH on the column, leading to inconsistent ionization and peak tailing.[11]

Solutions:

  • Lower Mobile Phase pH: The most effective solution is to lower the mobile phase pH to at least 1.5-2.0 units below the pKa. A pH of 2.0-2.5 is ideal. This ensures the carboxylic acid is fully protonated (COOH), minimizing its ability to interact with silanols.[3]

  • Increase Buffer Strength: If tailing persists, increase the buffer concentration from 10-20 mM to 25-50 mM to improve pH control at the point of injection.[11]

  • Use a Modern, High-Purity Column: Newer columns made from high-purity silica have fewer accessible silanol groups and are often end-capped, reducing the potential for these secondary interactions.[11]

Troubleshooting Workflow: Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.2) check_ph Is Mobile Phase pH at least 1.5 units below pKa (~3.1)? start->check_ph check_buffer Is Buffer Concentration Adequate (e.g., >20mM)? check_ph->check_buffer Yes lower_ph Action: Lower pH to 2.0-2.5 using Formic or Phosphoric Acid check_ph->lower_ph No check_column Are you using a modern, high-purity silica column? check_buffer->check_column Yes increase_buffer Action: Increase Buffer Concentration to 25-50mM check_buffer->increase_buffer No change_column Action: Switch to an end-capped, high-purity column check_column->change_column No end_good Problem Solved: Symmetrical Peak check_column->end_good Yes lower_ph->end_good increase_buffer->end_good change_column->end_good G start Retention Time Drifting q1 Is drift random or consistent (e.g., always shorter)? start->q1 sub_consistent Consistent Drift (e.g., shorter) q1->sub_consistent Consistent sub_random Random Fluctuation q1->sub_random Random q2_consistent Is column fully equilibrated (10-20 column volumes)? sub_consistent->q2_consistent q2_random Is mobile phase freshly prepared and degassed? sub_random->q2_random a1_consistent Action: Increase equilibration time. q2_consistent->a1_consistent No q3_consistent Check for system leaks (fittings, seals). q2_consistent->q3_consistent Yes a1_random Action: Prepare fresh mobile phase. Check degasser. q2_random->a1_random No q3_random Check pump proportioning and check valves. q2_random->q3_random Yes end Problem Solved a1_consistent->end a1_random->end a2_consistent Action: Tighten fittings or replace seals. q3_consistent->a2_consistent a2_random Action: Purge pump, service valves if needed. q3_random->a2_random q4_consistent Is column temperature stable? a2_consistent->q4_consistent a2_random->end a3_consistent Action: Verify column oven performance. q4_consistent->a3_consistent No q4_consistent->end Yes a3_consistent->end

Sources

minimizing degradation of 5-(2,5-Dichlorophenyl)-2-furoic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Proactive Approach to Stability

Welcome to the technical support center for 5-(2,5-Dichlorophenyl)-2-furoic acid. As a critical intermediate and active pharmaceutical ingredient (API) in modern drug development, ensuring the stability and purity of this compound during storage and experimentation is paramount. Degradation not only results in the loss of valuable material but can also introduce impurities that may have unintended pharmacological or toxicological effects, complicating research and development timelines.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond generic storage advice to provide a deeper, mechanistic understanding of the potential degradation pathways of 5-(2,5-Dichlorophenyl)-2-furoic acid. By understanding the "why" behind degradation, you can implement more effective, proactive strategies to minimize its occurrence. This document provides troubleshooting guidance in a practical question-and-answer format and detailed experimental protocols to help you assess the stability of your own samples.

Understanding the Degradation of 5-(2,5-Dichlorophenyl)-2-furoic Acid

The stability of 5-(2,5-Dichlorophenyl)-2-furoic acid is influenced by its unique chemical structure, which features a furan ring, a carboxylic acid group, and a dichlorinated phenyl ring. Each of these components presents potential vulnerabilities to degradation under specific environmental conditions. The primary degradation pathways to consider are photodegradation, thermal degradation, hydrolysis, and oxidation.

Key Structural Vulnerabilities:
  • Furan Ring: The furan moiety is susceptible to oxidative cleavage and can participate in polymerization reactions, especially under acidic or high-temperature conditions, potentially leading to the formation of colored impurities or insoluble "humin" byproducts.

  • Carboxylic Acid Group: This functional group can undergo decarboxylation, particularly at elevated temperatures, resulting in the loss of the acidic functionality and the formation of a furan derivative.

  • Dichlorophenyl Group: The carbon-chlorine bonds on the phenyl ring can be susceptible to cleavage under high-energy conditions, such as exposure to UV light, leading to dechlorination and the formation of related impurities.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the storage and handling of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Q1: I've noticed a yellow to brown discoloration of my solid 5-(2,5-Dichlorophenyl)-2-furoic acid sample over time. What could be the cause?

A1: Discoloration is a common indicator of degradation. The most likely culprits are:

  • Photodegradation: Exposure to light, especially UV light, can provide the energy needed to initiate photochemical reactions. This can involve the furan ring or the dichlorophenyl group. Even ambient laboratory light over extended periods can be sufficient to cause gradual discoloration.

  • Oxidation: The furan ring is susceptible to oxidation, which can lead to the formation of colored byproducts. This can be exacerbated by the presence of atmospheric oxygen and trace metal ions.

  • Thermal Stress: While significant thermal degradation typically occurs at higher temperatures, prolonged exposure to moderately elevated temperatures (e.g., inconsistent room temperature, storage near heat sources) can accelerate slow degradation reactions.

Troubleshooting Steps:

  • Review Storage Conditions: Is the material stored in a light-protected container (e.g., amber vial or bottle)? Is the container tightly sealed to minimize exposure to air and humidity? Is it stored in a temperature-controlled environment away from direct sunlight or heat vents?

  • Analytical Assessment: Perform a purity analysis using a stability-indicating HPLC method (see "Experimental Protocols" section for a starting point). Compare the chromatogram of the discolored sample to a reference standard or a freshly opened sample. Look for the appearance of new peaks or a decrease in the main peak area.

Q2: My aqueous solution of 5-(2,5-Dichlorophenyl)-2-furoic acid has become cloudy or has formed a precipitate. What is happening?

A2: Cloudiness or precipitation in a solution can indicate several issues:

  • pH-Dependent Solubility: 5-(2,5-Dichlorophenyl)-2-furoic acid is a carboxylic acid and its solubility in aqueous media is highly dependent on pH. In neutral or acidic solutions, it will be in its less soluble free acid form. In basic solutions, it will form a more soluble carboxylate salt. If the pH of your solution has shifted, the compound may be precipitating out.

  • Hydrolytic Degradation: While the furoic acid itself is not directly hydrolyzed, if it is in a formulation with other components, reactions could be occurring. More likely, extremes of pH can catalyze the degradation of the furan ring, leading to insoluble polymerization products.

  • Incompatibility with Buffer Components: Certain buffer salts could potentially interact with the molecule, leading to precipitation.

Troubleshooting Steps:

  • Measure the pH: Check the pH of your solution. If it has changed, this could be the primary cause.

  • Re-dissolution Test: Take a small aliquot of the cloudy solution and adjust the pH to a more alkaline value (e.g., pH 8-9) with a suitable base like sodium hydroxide. If the precipitate dissolves, the issue is likely pH-dependent solubility.

  • Filtration and Analysis: If the precipitate does not redissolve with pH adjustment, it may be a degradation product. Filter the precipitate and analyze both the solid and the filtrate by HPLC to determine their composition.

Q3: I'm seeing a loss of potency (a decrease in the main peak area by HPLC) in my sample, but no significant new impurity peaks are appearing. What could be the reason?

A3: This scenario can be perplexing but often points to specific types of degradation:

  • Formation of Non-UV Active Degradants: The degradation product may not have a chromophore that absorbs at the detection wavelength used in your HPLC method. For example, decarboxylation would remove the carboxylic acid group, which is part of the conjugated system.

  • Formation of Insoluble Degradants: The degradation products may be insoluble in your sample solvent and are being filtered out before injection or are precipitating in the vial. This is common with furan polymerization.

  • Formation of Volatile Degradants: It's possible, though less likely for this specific molecule, that a degradation product is volatile and is lost from the sample.

Troubleshooting Steps:

  • Use a Mass-Sensitive Detector: If available, analyze the sample using an HPLC-MS (Mass Spectrometry) system. MS can detect non-UV active compounds.

  • Change HPLC Detection Wavelength: Experiment with different detection wavelengths to see if any new peaks appear.

  • Inspect the Sample for Precipitate: Carefully examine your sample vials for any signs of a fine precipitate or film on the walls. If observed, try dissolving it in a stronger solvent and analyzing that solution.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 5-(2,5-Dichlorophenyl)-2-furoic acid?

A: Based on the chemical properties of furoic acids and dichlorinated aromatic compounds, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended for long-term storage. Avoid freezing and thawing cycles.

  • Light: Protect from light by storing in amber glass vials or other opaque containers.

  • Atmosphere: Store under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, especially for long-term storage or for reference standards. Keep containers tightly sealed.

  • Incompatible Materials: Store away from strong oxidizing agents, strong bases, and strong acids.

Q: What is the expected shelf-life of 5-(2,5-Dichlorophenyl)-2-furoic acid?

A: The shelf-life is highly dependent on the purity of the material and the storage conditions. For high-purity, solid material stored under the ideal conditions described above, a shelf-life of several years can be expected. However, it is crucial to re-analyze the material periodically to confirm its purity, especially if it is being used in critical applications. For solutions, the stability is much lower and is dependent on the solvent, pH, and storage temperature. Aqueous solutions are particularly prone to degradation and should ideally be prepared fresh.

Q: Can I store solutions of 5-(2,5-Dichlorophenyl)-2-furoic acid? If so, how?

A: While freshly prepared solutions are always best, if short-term storage is necessary:

  • Solvent Choice: Use aprotic organic solvents like acetonitrile or DMSO for better stability than aqueous solutions.

  • pH Control: If using an aqueous buffer, a slightly acidic to neutral pH (around 6-7) is generally preferable to alkaline conditions, which can promote furan ring degradation. However, solubility will be lower at acidic pH.

  • Storage Conditions: Store solutions at refrigerated temperatures (2-8 °C) and protected from light. Degas the solvent before preparing the solution to remove dissolved oxygen.

Q: What are the likely degradation products I should be looking for?

A: Based on the structure, potential degradation products could include:

  • Decarboxylated Product: 5-(2,5-Dichlorophenyl)furan, formed by the loss of CO2.

  • Oxidative Cleavage Products: Various ring-opened dicarbonyl compounds resulting from the oxidation of the furan ring.

  • Photodegradation Products: Dechlorinated versions of the parent compound (e.g., 5-(2-chlorophenyl)-2-furoic acid or 5-(5-chlorophenyl)-2-furoic acid) or hydroxylated derivatives.

  • Polymeric Materials: Dark, insoluble materials resulting from the polymerization of the furan ring.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method (Starting Point)

This method provides a baseline for assessing the purity of 5-(2,5-Dichlorophenyl)-2-furoic acid and detecting potential degradation products. It may require optimization for your specific instrumentation and sample matrix.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Phosphoric acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 80% B

    • 15-18 min: 80% B

    • 18-19 min: 80% to 30% B

    • 19-25 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL.

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of a drug substance and for developing a truly stability-indicating analytical method. The goal is to achieve 5-20% degradation of the active ingredient.

  • Prepare Stock Solution: Prepare a stock solution of 5-(2,5-Dichlorophenyl)-2-furoic acid in a suitable solvent (e.g., 50:50 acetonitrile:water) at a concentration of 1 mg/mL.

  • Set Up Stress Conditions (in parallel with a control sample stored at 2-8°C in the dark):

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Keep at 60 °C for 24 hours.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at 60 °C for 4 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation (Solid): Place a small amount of the solid compound in an oven at 105 °C for 48 hours. Then, prepare a sample for analysis.

    • Thermal Degradation (Solution): Keep a sealed vial of the stock solution at 60 °C for 48 hours.

    • Photodegradation: Expose a clear vial of the stock solution to a photostability chamber with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: At appropriate time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each stress condition, dilute to the working concentration (e.g., 0.1 mg/mL), and analyze by the stability-indicating HPLC method.

  • Evaluation:

    • Calculate the percentage of degradation.

    • Determine the retention times of any new peaks.

    • Assess peak purity of the main peak using a diode array detector.

    • If coupled with a mass spectrometer, identify the mass of the degradation products to help elucidate their structures.

Visualization of Potential Degradation Pathways

The following diagram illustrates the primary potential degradation pathways for 5-(2,5-Dichlorophenyl)-2-furoic acid.

DegradationPathways cluster_main 5-(2,5-Dichlorophenyl)-2-furoic acid cluster_degradation Degradation Products A 5-(2,5-Dichlorophenyl)-2-furoic acid B Decarboxylation Product (5-(2,5-Dichlorophenyl)furan) A->B Heat (Δ) C Oxidative Ring Cleavage (e.g., dicarbonyl compounds) A->C Oxidation ([O]) D Photodegradation Products (e.g., dechlorinated species) A->D Light (hν) E Polymerization Products (Humins) A->E Acid/Heat

Caption: Potential degradation pathways of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Data Summary: Recommended Storage Conditions

ParameterRecommended ConditionRationale
Temperature 2-8 °C (Refrigerated)Minimizes thermal degradation and slows down other chemical reactions.
Light Protect from light (Amber vials)Prevents photochemical degradation, such as dechlorination.
Atmosphere Tightly sealed, inert gas for long-termExcludes oxygen and moisture, preventing oxidation and hydrolysis.
pH (for solutions) Neutral to slightly acidic (pH 6-7)Balances solubility with stability, avoiding base-catalyzed degradation of the furan ring.

Conclusion

The chemical stability of 5-(2,5-Dichlorophenyl)-2-furoic acid is a manageable parameter when its inherent chemical vulnerabilities are understood and respected. By implementing the storage and handling procedures outlined in this guide, researchers can significantly minimize the risk of degradation, ensuring the integrity of their experiments and the quality of their results. Proactive stability assessment using the provided protocols is strongly encouraged to establish confidence in the material's purity over time.

For further assistance or to discuss specific stability issues, please do not hesitate to contact our technical support team.

References

  • General Stability of Furoic Acid Derivatives: Information synthesized from studies on the thermal and chemical stability of furoic acid and rel
  • Photodegradation of Chlorinated Aromatics: Insights on the potential for dechlorination and other photochemical reactions are based on published studies of polychlorinated biphenyls (PCBs)
  • Forced Degradation Study Protocols: The experimental design for forced degradation is based on the principles outlined in the International Council for Harmonisation (ICH) guidelines for stability testing of new drug substances and products.
  • HPLC Method Development: The starting HPLC method is based on standard reverse-phase chromatography principles for the separation of arom

Technical Support Center: Scaling Up 5-(2,5-Dichlorophenyl)-2-furoic acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this synthesis from the lab to pilot and production scales. Here, we address common challenges in a question-and-answer format, providing in-depth explanations and actionable troubleshooting strategies.

Introduction to Synthetic Strategy

The synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid typically involves a two-step process: a palladium-catalyzed cross-coupling reaction to form the C-C bond between the furan and dichlorophenyl rings, followed by an oxidation step. The most common route involves a Suzuki-Miyaura coupling of a 5-halofuroic acid derivative with 2,5-dichlorophenylboronic acid, or alternatively, the coupling of a 5-boronic acid substituted furan with a dichlorohalobenzene. Subsequently, if the furan substrate is an aldehyde, it is oxidized to the desired carboxylic acid.

This guide will focus on the challenges encountered during the scale-up of the Suzuki-Miyaura coupling and the subsequent oxidation and purification steps.

Frequently Asked Questions (FAQs) and Troubleshooting

Section 1: Suzuki-Miyaura Cross-Coupling

Question 1: We are experiencing low yields and slow reaction times in our Suzuki-Miyaura coupling of 5-bromo-2-furoic acid and 2,5-dichlorophenylboronic acid when moving to a larger scale. What are the likely causes and how can we mitigate them?

Answer:

Scaling up Suzuki-Miyaura couplings often presents challenges that are not apparent at the bench scale. The primary culprits for low yields and slow reaction kinetics in this specific coupling are likely related to catalyst activity, mass transfer limitations, and the electronic nature of the coupling partners.

  • Catalyst Deactivation: The 2,5-dichlorophenyl moiety makes the arylboronic acid electron-deficient, which can slow down the transmetalation step. More critically, aryl chlorides can be challenging substrates for oxidative addition. While you are using a bromo-furan, the general principles for challenging couplings apply. On a larger scale, localized overheating or poor mixing can lead to the formation of palladium black, an inactive form of the catalyst.

  • Mass Transfer Limitations: In larger reactors, inefficient stirring can lead to poor mixing of the heterogeneous mixture (if using an inorganic base like K₂CO₃ or K₃PO₄), hindering the reaction rate. The base is crucial for the activation of the boronic acid.[1]

  • Protodeboronation: Heteroaryl boronic acids can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom. This side reaction is often exacerbated by prolonged reaction times and elevated temperatures, which are more common during scale-up.

Troubleshooting Protocol:

  • Catalyst and Ligand Selection:

    • For electron-deficient coupling partners, consider using more electron-rich and bulky phosphine ligands such as SPhos, XPhos, or RuPhos. These ligands can promote the oxidative addition step and stabilize the palladium catalyst.

    • Using a pre-catalyst, like an SPhos or XPhos palladacycle, can ensure a more consistent initiation of the catalytic cycle.

  • Solvent and Base Optimization:

    • A mixed solvent system, such as toluene/water or dioxane/water, can improve the solubility of both the organic substrates and the inorganic base, enhancing reaction rates.

    • Ensure the base is finely powdered and well-dispersed. For large-scale reactions, using a soluble organic base like triethylamine or DBU might be an alternative, although this can complicate downstream processing.

  • Process Parameters:

    • Temperature Control: Maintain a consistent and controlled temperature. Hot spots in the reactor can accelerate catalyst decomposition.

    • Degassing: Thoroughly degas the reaction mixture to remove oxygen, which can oxidize the phosphine ligands and deactivate the catalyst. For large volumes, multiple vacuum/nitrogen cycles are more effective than sparging.

Question 2: We are observing significant formation of a homocoupling byproduct of 2,5-dichlorophenylboronic acid. How can we suppress this side reaction?

Answer:

Homocoupling of boronic acids is a common side reaction in Suzuki couplings, often driven by the presence of oxygen or side reactions of the palladium catalyst.

Causality:

  • Oxidative Homocoupling: Oxygen can promote the homocoupling of boronic acids.

  • Reductive Elimination from Di-organopalladium Species: If the transmetalation of the second aryl group to the palladium center is faster than reductive elimination to form the desired product, homocoupling can occur.

Troubleshooting Strategies:

StrategyDescriptionKey Considerations
Strictly Anaerobic Conditions Rigorous degassing and maintaining an inert atmosphere (Nitrogen or Argon) throughout the reaction is critical.On a large scale, ensure the reactor is leak-tight.
Control Stoichiometry Use a slight excess (1.1-1.3 equivalents) of the boronic acid. A large excess can favor homocoupling.Carefully monitor the reaction progress to avoid prolonged exposure of the excess boronic acid to the catalytic system.
Palladium(II) Pre-catalyst Using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf) can sometimes mitigate homocoupling as the initial reduction to Pd(0) consumes some of the phosphine ligand or boronic acid in a controlled manner.[1]The in-situ reduction can sometimes be sluggish or lead to other side reactions.
Ligand Choice Bulky, electron-donating ligands can favor the desired cross-coupling pathway by accelerating reductive elimination.Ligand screening may be necessary to find the optimal balance for your specific substrates.
Section 2: Oxidation of 5-(2,5-Dichlorophenyl)-2-furaldehyde

Question 3: We are synthesizing the target molecule via oxidation of 5-(2,5-dichlorophenyl)-2-furaldehyde. During scale-up, we see the formation of dark, insoluble byproducts and have difficulty achieving complete conversion. What are the likely issues?

Answer:

The oxidation of furan derivatives can be challenging due to the sensitivity of the furan ring to oxidative conditions and the potential for polymerization.

Root Causes:

  • Furan Ring Instability: The furan ring is susceptible to degradation under harsh oxidative or acidic conditions, leading to the formation of polymeric materials, often referred to as "humins".[2]

  • Over-oxidation: Strong oxidizing agents can lead to ring-opening or other undesired side reactions.

  • Incomplete Reaction: On a larger scale, mass transfer limitations of the oxidant can lead to incomplete conversion.

Recommended Oxidation Protocol and Troubleshooting:

A common and relatively mild method for this oxidation is the Pinnick oxidation using sodium chlorite (NaClO₂) buffered with a phosphate salt.

Experimental Protocol: Pinnick Oxidation

  • Setup: In a reactor equipped with efficient mechanical stirring, dissolve 5-(2,5-dichlorophenyl)-2-furaldehyde in a suitable solvent like THF or tert-butanol.

  • Buffering: Add an aqueous solution of sodium dihydrogen phosphate (NaH₂PO₄) to buffer the reaction mixture.

  • Oxidant Addition: Slowly add an aqueous solution of sodium chlorite (NaClO₂) while maintaining the temperature between 20-30°C. Caution: Sodium chlorite is a strong oxidizer and should be handled with care.

  • Quenching: After the reaction is complete (monitored by HPLC), quench any remaining oxidant by adding a solution of sodium sulfite (Na₂SO₃).

  • Work-up: Acidify the reaction mixture with HCl to precipitate the product.

Troubleshooting Table:

IssuePotential CauseRecommended Action
Dark Coloration / Insoluble Byproducts Furan ring degradation due to low pH.Ensure adequate buffering throughout the reaction. Monitor the pH and add more buffer if necessary.
Incomplete Conversion Insufficient oxidant or poor mixing.Ensure efficient stirring. A slight excess of the oxidant may be required.
Exothermic Reaction Rapid addition of the oxidant.Add the sodium chlorite solution slowly and use external cooling to maintain the desired temperature.
Section 3: Purification and Isolation

Question 4: What is the most effective method for purifying 5-(2,5-Dichlorophenyl)-2-furoic acid on a large scale to remove residual palladium and colored impurities?

Answer:

A multi-step purification process is often necessary for achieving high purity on a large scale. This typically involves an acid-base workup followed by recrystallization.

Purification Workflow:

PurificationWorkflow CrudeProduct Crude Product (in organic solvent) BaseExtraction Aqueous Base Extraction (e.g., NaOH, K2CO3) CrudeProduct->BaseExtraction Dissolve AcidPrecipitation Acidification (e.g., HCl) BaseExtraction->AcidPrecipitation Separate layers, acidify aqueous Filtration1 Filtration & Washing AcidPrecipitation->Filtration1 Precipitate forms Recrystallization Recrystallization (e.g., Ethanol/Water, Acetic Acid/Water) Filtration1->Recrystallization Dissolve in hot solvent Filtration2 Final Filtration & Drying Recrystallization->Filtration2 Cool to crystallize PureProduct Pure 5-(2,5-Dichlorophenyl)-2-furoic acid Filtration2->PureProduct Dry

Caption: Purification workflow for 5-(2,5-Dichlorophenyl)-2-furoic acid.

Detailed Steps and Rationale:

  • Acid-Base Workup:

    • Rationale: 5-(2,5-Dichlorophenyl)-2-furoic acid is acidic and will be deprotonated by a base to form a water-soluble salt. Many organic impurities and the final product will remain in the aqueous layer, while less polar impurities and palladium complexes may be removed with an organic wash.

    • Procedure: Dissolve the crude product in an organic solvent (e.g., ethyl acetate) and extract with an aqueous base (e.g., 1M NaOH). Separate the aqueous layer and wash it with a non-polar organic solvent (e.g., toluene) to remove non-polar impurities.

  • Precipitation:

    • Rationale: Re-protonating the furoate salt with a strong acid will cause the desired product to precipitate out of the aqueous solution.

    • Procedure: Slowly add a strong acid (e.g., 2M HCl) to the aqueous layer until the pH is around 2-3. The product will precipitate as a solid.

  • Recrystallization:

    • Rationale: This step is crucial for removing closely related impurities and improving the color and crystalline form of the final product.

    • Solvent Selection: A solvent system in which the product has high solubility at elevated temperatures and low solubility at room temperature is ideal. Common choices include ethanol/water, acetic acid/water, or isopropanol.

    • Procedure: Dissolve the crude, precipitated solid in a minimal amount of hot solvent. If colored impurities persist, treatment with activated carbon can be effective. Allow the solution to cool slowly to promote the formation of large, pure crystals.

Palladium Removal:

If residual palladium is still a concern after the acid-base workup, consider using a palladium scavenger. Thiol-functionalized silica gels are effective for this purpose and can be used to treat the organic solution of the crude product before the acid-base extraction.

Visualizing the Synthetic Pathway and Challenges

SynthesisPathway cluster_coupling Suzuki-Miyaura Coupling cluster_oxidation Oxidation (if starting from aldehyde) A 5-Bromo-2-furoic acid Coupling Coupling Reaction A->Coupling B 2,5-Dichlorophenylboronic acid B->Coupling SideReaction1 Homocoupling (Dichlorobiphenyl) B->SideReaction1 SideReaction2 Protodeboronation (2,5-Dichlorobenzene) B->SideReaction2 C Pd Catalyst & Ligand C->Coupling D Base (e.g., K2CO3) D->Coupling Product Crude 5-(2,5-Dichlorophenyl)-2-furoic acid Coupling->Product Aldehyde 5-(2,5-Dichlorophenyl)-2-furaldehyde Oxidation Oxidation Reaction Aldehyde->Oxidation SideReaction3 Humins/Polymerization Aldehyde->SideReaction3 Oxidant Oxidant (e.g., NaClO2) Oxidant->Oxidation Oxidation->Product Purification Purification (Acid-Base Extraction, Recrystallization) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Key steps and potential side reactions in the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Slavov, A., et al. (2021). Synthesis of 2,5-furandicarboxylic acid using biosynthesized silver and gold nanoparticles as catalysts.
  • Delatour, T., et al. (2020). Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food. PubMed. [Link]

  • Zhang, Y., et al. (2024). Recent Advances in the Synthesis of 2-Furoic Acid and 2,5-Furandicarboxylic Acid from Furfural. PubMed. [Link]

  • Miljanic, S., et al. (2002). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives.
  • Hoff, B. H., et al. (2022). Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids.
  • PubChem. 5-(2,5-Dichlorophenyl)-2-furoic acid. [Link]

  • Rueda-Espinosa, J., et al. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. PMC - NIH. [Link]

  • Weizmann Institute of Science. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. [Link]

  • Organic Syntheses. 2-furoic acid. [Link]

  • MDPI. (2023). Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. [Link]

  • Google Patents.

Sources

refining reaction conditions for 5-(2,5-Dichlorophenyl)-2-furoic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 5-(2,5-Dichlorophenyl)-2-furoic Acid

Welcome to the technical support guide for the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid. This resource is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges and frequently asked questions to help you refine reaction conditions, improve yields, and ensure the highest purity of your final product.

Section 1: Frequently Asked Questions (FAQs)

This section covers fundamental questions regarding the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Q1: What are the most common synthetic routes to prepare 5-(2,5-Dichlorophenyl)-2-furoic acid?

The most prevalent and versatile method for synthesizing 5-aryl-2-furoic acids is the Suzuki-Miyaura cross-coupling reaction.[1] This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organic halide.[1] For this specific synthesis, the typical coupling partners are:

  • Arylating Agent: 2,5-Dichlorophenylboronic acid.

  • Furan Substrate: A halide-substituted 2-furoic acid derivative, such as 5-bromo-2-furoic acid.

Alternative methods like Stille coupling (using organotin reagents) are also possible but are often avoided due to the high toxicity of tin compounds.[1] Direct C-H arylation is an emerging technique, but may require more intensive optimization for this specific substrate.[2][3]

Q2: What is the fundamental mechanism of the Suzuki-Miyaura reaction for this synthesis?

The reaction proceeds via a catalytic cycle involving a palladium complex. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-bromo-2-furoic acid derivative.[4]

  • Transmetalation: The dichlorophenyl group is transferred from the boronic acid to the palladium complex. This step is facilitated by a base.[4]

  • Reductive Elimination: The desired 5-(2,5-Dichlorophenyl)-2-furoic acid is formed as the two organic partners are eliminated from the palladium center, regenerating the Pd(0) catalyst for the next cycle.[4]

Section 2: Troubleshooting Guide

This section addresses specific experimental issues in a problem-and-solution format.

Q3: My reaction yield is consistently low or fails completely. What are the likely causes and how can I fix this?

Low or no yield in a Suzuki coupling is a common issue that can often be traced back to a few key areas.

  • Cause 1: Inactive Palladium Catalyst

    • Explanation: The active form of the catalyst is Pd(0), which is susceptible to oxidation if the reaction is not performed under inert conditions.[4] Many standard palladium sources like Pd(OAc)₂ or PdCl₂ are in the Pd(II) state and must be reduced in situ. Failure in this pre-reduction step can halt the reaction.

    • Solution:

      • Ensure Inert Atmosphere: Degas your solvent thoroughly by bubbling nitrogen or argon through it for at least 15-30 minutes before adding the catalyst.[5] Maintain a positive pressure of inert gas throughout the reaction.

      • Use a Pd(0) Source: Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in situ reduction step.[6]

      • Ligand Choice: The phosphine ligand stabilizes the palladium catalyst. For coupling with aryl chlorides (or in this case, a dichlorophenyl group), electron-rich and bulky phosphine ligands like tricyclohexylphosphine (PCy₃) or tri-tert-butylphosphine (P(t-Bu)₃) can be highly effective.[6]

  • Cause 2: Inappropriate Base or Solvent System

    • Explanation: The base plays a critical role in activating the boronic acid for the transmetalation step.[4] Its strength, solubility, and compatibility with the solvent are crucial. Poor solubility of either the base or the reagents can severely limit the reaction rate.

    • Solution:

      • Base Selection: Aqueous solutions of bases like K₂CO₃ or K₃PO₄ are standard. K₃PO₄ is a stronger base and can be more effective for challenging couplings. Cesium carbonate (Cs₂CO₃) is highly effective but more expensive.

      • Solvent System: A mixture of an organic solvent and water is typically required.[7] Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[4] If reagent solubility is an issue, consider a solvent like DMF.

  • Cause 3: Poor Quality of Reagents

    • Explanation: Boronic acids can undergo degradation, particularly protodeboronation (loss of the boron group), if exposed to moisture or acidic conditions over time. The furoic acid starting material should also be of high purity.

    • Solution:

      • Use fresh, high-purity 2,5-dichlorophenylboronic acid.

      • Ensure the 5-bromo-2-furoic acid is pure and dry before use.

Q4: I'm observing significant byproduct formation, particularly a homocoupled product (2,5,2',5'-tetrachlorobiphenyl). How can I minimize this?

  • Explanation: Homocoupling of the boronic acid is a common side reaction in Suzuki couplings. It occurs when two boronic acid molecules couple with each other, often promoted by the presence of oxygen or Pd(II) species that have not entered the primary catalytic cycle.[4]

  • Solutions:

    • Strict Anaerobic Conditions: Thoroughly degassing the reaction mixture is the most critical step to prevent this side reaction.[4] Oxygen can facilitate the oxidative coupling of the boronic acid.

    • Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the 5-bromo-2-furoic acid. A large excess can favor homocoupling.

    • Temperature Management: Running the reaction at the lowest effective temperature can sometimes reduce the rate of side reactions relative to the desired cross-coupling.

Section 3: Experimental Protocols & Data

This section provides a detailed experimental protocol and a table for optimizing reaction conditions.

Optimized Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization based on your specific laboratory conditions and reagent purity.

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-bromo-2-furoic acid (1.0 equiv), 2,5-dichlorophenylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 3.0 equiv).

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 15 minutes.

  • Solvent Addition: Add a degassed 3:1 mixture of 1,4-dioxane and water via cannula or syringe.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv), under a positive flow of inert gas.

  • Reaction: Heat the mixture to 80-90 °C and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2-3 to protonate the carboxylic acid.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by column chromatography on silica gel.

Table 1: Comparison of Reaction Conditions
ParameterCondition ACondition BCondition CRationale & Expected Outcome
Catalyst Pd(PPh₃)₄Pd(OAc)₂ + SPhosPdCl₂(dppf)SPhos and dppf are bulky, electron-rich ligands that can improve catalyst efficiency for challenging substrates.
Base K₂CO₃K₃PO₄Cs₂CO₃Base strength increases from left to right. K₃PO₄ and Cs₂CO₃ may improve yields in sluggish reactions.
Solvent Dioxane/H₂OToluene/EtOH/H₂ODMF/H₂OSolvent choice affects reagent solubility and reaction temperature. DMF is a good choice for poorly soluble substrates.
Temperature 85 °C100 °C80 °CHigher temperatures can increase reaction rates but may also promote side reactions or decomposition.

Section 4: Visual Diagrams

Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key mechanistic steps of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_complex Ar¹-Pd(II)-X L₂ pd0->pd_complex Oxidative Addition transmetalation_intermediate Ar¹-Pd(II)-Ar² L₂ pd_complex->transmetalation_intermediate Transmetalation transmetalation_intermediate->pd0 Reductive Elimination product Ar¹-Ar² (Final Product) transmetalation_intermediate->product start Ar¹-X (5-Bromo-2-furoic acid) start->pd_complex boronic Ar²-B(OH)₂ (Dichlorophenyl boronic acid) + Base boronic->transmetalation_intermediate Troubleshooting_Workflow start Low or No Product Yield (Confirmed by TLC/LC-MS) check_inert Was the reaction run under a strictly inert atmosphere? start->check_inert degas Action: Improve degassing procedure. Use Schlenk line. check_inert->degas No check_catalyst Is the catalyst/ligand appropriate and active? check_inert->check_catalyst Yes degas->check_catalyst Re-run change_catalyst Action: Use a fresh catalyst, switch to a Pd(0) source, or try a more robust ligand (e.g., SPhos). check_catalyst->change_catalyst No check_base Is the base strong/soluble enough? check_catalyst->check_base Yes change_catalyst->check_base Re-run change_base Action: Switch to a stronger or more soluble base (e.g., K₃PO₄) and ensure vigorous stirring. check_base->change_base No check_reagents Are starting materials pure? check_base->check_reagents Yes change_base->check_reagents Re-run purify_reagents Action: Verify purity of boronic acid and halide. Use fresh reagents. check_reagents->purify_reagents No success Problem Resolved check_reagents->success Yes purify_reagents->success Re-run

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Direct Arylation of Furans via C−H Functionalization at Low Catalyst Loadings. Organometallics. Retrieved from [Link]

  • ACS Publications. (n.d.). Palladium-Catalyzed Decarboxylative Arylation of C−H Bonds by Aryl Acylperoxides. Organic Letters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Claremont Colleges. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Retrieved from [Link]

  • Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving. Retrieved from [Link]

Sources

Technical Support Center: Enhancing the Purity of 5-(2,5-Dichlorophenyl)-2-furoic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of 5-(2,5-Dichlorophenyl)-2-furoic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are synthesizing this compound and require methods to achieve high purity, a critical attribute for subsequent applications in drug discovery and materials science. This guide provides troubleshooting advice and detailed purification protocols based on established chemical principles and field-proven techniques.

Section 1: Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the synthesis and initial purification of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Q1: My isolated product is a tan, brown, or off-white solid, not the expected white crystalline material. What is the cause, and how can I fix it?

A: Discoloration is a frequent issue and typically points to the presence of high-molecular-weight, colored byproducts or residual starting materials. These impurities often arise from side reactions, particularly if your synthesis involves diazonium intermediates, which can lead to the formation of azo compounds or phenolic impurities that oxidize over time.[1]

  • Causality: These colored impurities are often present in trace amounts but have strong chromophores, leading to significant discoloration. They may also be "tarry" or amorphous, which can interfere with proper crystal lattice formation of your desired product, resulting in a lower melting point and poor crystalline form.

  • Troubleshooting Steps:

    • Decolorizing Carbon Treatment: A primary and effective method is to use activated carbon (e.g., Norite). During recrystallization, add a small amount of activated carbon (typically 1-2% w/w relative to your crude product) to the hot, dissolved solution.[2] Boil the solution for a few minutes, then perform a hot filtration through a fluted filter paper or a pad of Celite® to remove the carbon. The colored impurities adsorb onto the high surface area of the carbon.

    • Solvent Choice: Ensure you are using a recrystallization solvent in which the impurities are either highly soluble (remain in the mother liquor) or sparingly soluble even when hot (can be removed during hot filtration).

Q2: My analytical data (¹H NMR, LC-MS) shows the presence of unreacted 2-furoic acid or 2,5-dichloroaniline derivatives. How do I remove these?

A: The presence of starting materials indicates either an incomplete reaction or inefficient initial workup. Fortunately, their different chemical properties can be exploited for effective separation.

  • Causality: Unreacted 2-furoic acid is an acidic impurity. Aniline derivatives are basic. Your target compound, 5-(2,5-Dichlorophenyl)-2-furoic acid, is acidic. Neutral byproducts may also be present.

  • Troubleshooting Steps:

    • Reaction Optimization: Before resorting to complex purification, consider optimizing the reaction conditions. Adjusting stoichiometry, reaction time, or temperature may drive the reaction to completion.

    • Acid-Base Extraction: This is the most robust method for this specific problem. An acid-base extraction workflow (detailed in Section 2) will effectively separate acidic, basic, and neutral compounds into different phases. By washing an organic solution of your crude product with an aqueous base, your acidic product and any unreacted 2-furoic acid will move to the aqueous layer, leaving neutral and basic impurities behind. Subsequent re-acidification of the aqueous layer will precipitate your purified product.

Q3: The melting point of my synthesized material is broad (e.g., 185-192 °C) and lower than the literature value. What does this signify?

A: A broad and depressed melting point is a classic indicator of an impure compound.

  • Causality: Impurities disrupt the regular crystalline lattice structure of a solid.[3] This disruption requires less energy (a lower temperature) to break down the lattice during melting. The melting process also occurs over a wider temperature range as different regions of the solid melt at different points.

  • Troubleshooting Steps:

    • Assess Purity: Use an analytical technique like HPLC or UPLC to get a quantitative measure of purity.[4][5] This will confirm the presence of impurities and give you an idea of their number and relative amounts.

    • Purification: Employ one of the detailed purification protocols in Section 2. Recrystallization is often sufficient to significantly sharpen the melting point. For very stubborn impurities, column chromatography may be necessary. After purification, re-measure the melting point. A sharp range (≤ 2 °C) indicates a significant improvement in purity.

Q4: My reaction workup involves precipitation from an aqueous solution, but the product comes out as an oil or sticky solid. What should I do?

A: Oiling out during precipitation occurs when the melting point of the impure solid is lower than the temperature of the solution from which it is precipitating.

  • Causality: The presence of impurities can significantly lower the melting point of the eutectic mixture. Additionally, precipitating too quickly from a supersaturated solution can trap solvent and other impurities, preventing the formation of an ordered crystal lattice.

  • Troubleshooting Steps:

    • Control Precipitation Rate: When acidifying the basic aqueous extract to precipitate your product, do so slowly and with vigorous stirring. Cooling the solution in an ice bath during acidification can also help promote crystallization over oiling out.

    • Scratching: Use a glass rod to scratch the inside surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.

    • Solvent Re-extraction: If the product oils out, you can often redissolve the entire mixture by adding a water-immiscible organic solvent (like ethyl acetate or dichloromethane). Extract the product into the organic layer, dry the organic phase, and then remove the solvent under reduced pressure. The resulting crude solid can then be purified by recrystallization.

Section 2: Advanced Purification Protocols

These protocols provide step-by-step instructions for achieving high purity. Always handle chemicals in a fume hood with appropriate personal protective equipment (PPE).

Protocol 1: Optimized Recrystallization

This is the most common and efficient method for purifying crystalline solids. The key is selecting a solvent in which the compound is soluble when hot but insoluble when cold.

Step-by-Step Methodology:

  • Solvent Selection: Test solubility in various solvents. A good starting point for furoic acid derivatives is an alcohol/water mixture (e.g., ethanol/water or isopropanol/water) or acetic acid/water.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethanol) dropwise while heating the mixture (e.g., on a hot plate with a water bath) until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (If Necessary): If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon.[2] Reheat the mixture to boiling for 2-5 minutes.

  • Hot Filtration (If Necessary): If activated carbon was used or if insoluble impurities are present, perform a hot filtration. Use a pre-heated filter funnel and flask to prevent premature crystallization.

  • Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. Once at room temperature, you may place the flask in an ice bath to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

  • Drying: Dry the purified crystals under vacuum. Characterize the final product by melting point and HPLC/NMR to confirm purity.

Recrystallization_Workflow A Crude Product B Dissolve in Minimal Hot Solvent A->B C Add Activated Carbon (Optional for Color) B->C E Slow Cooling & Crystallization B->E If no color D Hot Filtration (If C is used) C->D D->E F Isolate Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Under Vacuum G->H I High-Purity Product H->I

Caption: Workflow for Purification by Recrystallization.

Protocol 2: Acid-Base Extraction

This technique is ideal for separating your acidic product from any neutral or basic impurities.

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude product in a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

  • Base Wash: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) or a 1M sodium carbonate (Na₂CO₃) solution.

  • Extraction: Stopper the funnel and shake vigorously, periodically venting to release pressure from CO₂ evolution. Allow the layers to separate. The deprotonated furoate salt of your product will be in the upper aqueous layer (confirm densities if using a chlorinated solvent).

  • Separation: Drain the lower organic layer, which contains neutral and basic impurities. Collect the aqueous layer.

  • Re-extraction (Optional): To ensure complete recovery, you can wash the organic layer again with a fresh portion of the basic solution and combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath. Slowly add a strong acid, such as 3M HCl, with stirring until the solution is acidic (test with pH paper, pH ~2). Your purified product will precipitate as a solid.

  • Isolation & Drying: Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

Acid_Base_Extraction cluster_0 Separatory Funnel cluster_1 Organic Phase cluster_2 Aqueous Phase A Crude Product in Organic Solvent (EtOAc) B Add Aqueous Base (e.g., NaHCO₃) & Shake A->B C Separate Layers B->C D Neutral & Basic Impurities (Discard) C->D E Product as Furoate Salt C->E F Cool & Acidify Aqueous Phase (HCl) E->F G Precipitation of Pure Product F->G H Filter, Wash & Dry G->H I High-Purity Product H->I

Caption: Workflow for Purification by Acid-Base Extraction.

Protocol 3: Flash Column Chromatography

For removing impurities with similar acidity and solubility, flash chromatography provides the highest resolution.

Step-by-Step Methodology:

  • Stationary Phase: Prepare a column with silica gel in a suitable non-polar solvent (e.g., hexane or heptane).

  • Mobile Phase (Eluent): Choose a solvent system that provides good separation on a TLC plate. A common system for acidic compounds is Hexane/Ethyl Acetate with 0.5-1% acetic acid. The acetic acid is critical to keep your product protonated and prevent severe "tailing" on the silica.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or another suitable solvent (e.g., dichloromethane). Alternatively, adsorb the crude product onto a small amount of silica gel ("dry loading"), which often yields better separation.

  • Elution: Run the column, applying gentle pressure. Start with a lower polarity eluent and gradually increase the polarity (e.g., from 10% to 50% ethyl acetate in hexane).

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the collected fractions using TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the final, high-purity product.

Column_Chromatography A Prepare Silica Gel Column B Load Crude Product A->B C Elute with Solvent Gradient (e.g., Hexane/EtOAc + AcOH) B->C D Collect Fractions C->D E Analyze Fractions by TLC D->E F Combine Pure Fractions E->F G Evaporate Solvent F->G H High-Purity Product G->H

Caption: Workflow for Purification by Flash Chromatography.

Section 3: Data Summary Table

This table provides key physical and analytical data for the target compound and common starting materials to aid in characterization and purity assessment.

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceNotes
5-(2,5-Dichlorophenyl)-2-furoic acid C₁₁H₆Cl₂O₃257.07[6]White crystalline solidThe target compound. Purity is assessed by melting point, HPLC, and NMR.[6]
2-Furoic AcidC₅H₄O₃112.08[7]White crystalline solidA potential unreacted starting material. Highly soluble in water and polar organic solvents.[7]
2,5-DichloroanilineC₆H₅Cl₂N162.02Light tan solidA potential unreacted starting material (if used in synthesis). It is basic.
Solvents (e.g., Ethanol, Ethyl Acetate, Hexane)VariousVariousLiquidResidual solvents are common impurities and can be detected by ¹H NMR.

References

  • Arkat USA. (n.d.). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. ARKIVOC. Retrieved from [Link]

  • ResearchGate. (n.d.). Convenient Synthesis of Furan-2,5-dicarboxylic Acid and Its Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20160304425A1 - Process for Purifying 2,5-Dichlorophenol.
  • Google Patents. (n.d.). WO2015056270A1 - Process for the preparation of 2,5-furandicarboxylic acid.
  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Retrieved from [Link]

  • Google Patents. (n.d.). EP3498699A1 - Chromatography method for the purification of furfural derivatives.
  • RSC Publishing. (2017). A scalable carboxylation route to furan-2,5-dicarboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid.
  • PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Facile synthesis of 5-aryl-furan-2-aldehyde and 5-aryl-furan-2-carboxylic acid using ceric ammonium nitrate. Retrieved from [Link]

  • Journal of Agricultural, Life and Environmental Sciences. (n.d.). Development and Validation of an Analytical Method for 2-Furoic Acid in Benincasa hispida Extracts (HR1901-W). Retrieved from [Link]

  • National Institutes of Health. (n.d.). LC method for the direct and simultaneous determination of four major furan derivatives in coffee grounds and brews. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis methods for the preparation of 2-furoic acid derivatives.
  • RSC Publishing. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Furoic acid. Retrieved from [Link]

  • ACS Publications. (1998). Separation and Identification of Furanic Compounds in Fruit Juices and Drinks by High-Performance Liquid Chromatography Photodiode Array Detection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • Google Patents. (n.d.). EP2994459B1 - Process and intermediates for the production of furan-2,5-dicarboxylic acid or derivatives thereof.
  • Organic Syntheses. (n.d.). docosanedioic acid. Retrieved from [Link]

  • CrystEngComm (RSC Publishing). (2021). Polymorphism and cocrystal salt formation of 2-((2,6-dichlorophenyl)amino)benzoic acid, harvest of a second form of 2-((2,6-dimethylphenyl)amino)benzoic acid, and isomorphism between the two systems. Retrieved from [Link]

  • Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

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Validation & Comparative

A Comparative Analysis of 5-(2,5-Dichlorophenyl)-2-furoic Acid and Other Furoic Acid Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The Furoic Acid Scaffold: A Versatile Pharmacophore

The furan ring, a five-membered aromatic heterocycle containing one oxygen atom, is a privileged scaffold in medicinal chemistry. Its derivatives, particularly furoic acids, are integral to a wide array of biologically active compounds. The inherent physicochemical properties of the furan ring, including its ability to act as a hydrogen bond acceptor and its relatively planar structure, allow for diverse interactions with biological targets. Furoic acid and its derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties, making them a focal point in the quest for novel therapeutics.[1]

Emergence of 5-Aryl-2-Furoic Acids in Medicinal Chemistry

Among the various classes of furoic acid derivatives, those bearing an aryl substituent at the 5-position have garnered significant attention. The introduction of an aryl group can profoundly influence the molecule's steric and electronic properties, often leading to enhanced potency and target selectivity. The aryl moiety provides a vector for further chemical modification, allowing for the fine-tuning of the compound's pharmacokinetic and pharmacodynamic profiles. This has led to the exploration of a multitude of 5-aryl-2-furoic acids as potential drug candidates.

Scope of the Guide: A Comparative Benchmarking of 5-(2,5-Dichlorophenyl)-2-furoic Acid

This guide provides a comprehensive comparative analysis of 5-(2,5-Dichlorophenyl)-2-furoic acid against other furoic acid derivatives. We will delve into its physicochemical properties, synthetic strategies, and critically evaluate its performance in anticancer and antimicrobial assays. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers, scientists, and drug development professionals with the necessary insights to effectively evaluate and utilize this class of compounds in their research endeavors.

Physicochemical and Synthetic Landscape

Structural Features of 5-(2,5-Dichlorophenyl)-2-furoic Acid

5-(2,5-Dichlorophenyl)-2-furoic acid is a white crystalline solid with the molecular formula C₁₁H₆Cl₂O₃.[2] The molecule consists of a central furan-2-carboxylic acid core with a 2,5-dichlorophenyl group attached at the 5-position of the furan ring. The presence of two chlorine atoms on the phenyl ring significantly impacts the molecule's lipophilicity and electronic distribution, which in turn can influence its biological activity.

Comparative Synthesis of Furoic Acid Derivatives

The furan-2-carboxylic acid (furoic acid) core is typically synthesized via the oxidation of furfural, a readily available platform chemical derived from biomass.[3]

The introduction of the aryl group at the 5-position of the furoic acid scaffold is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[4][5] This versatile reaction involves the coupling of an organoboron compound (e.g., a phenylboronic acid) with a halide (e.g., 5-bromofuroic acid) in the presence of a palladium catalyst and a base.

Suzuki_Coupling_Workflow sub 5-Bromofuroic Acid Ester + 2,5-Dichlorophenylboronic Acid cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base (e.g., Na₂CO₃) sub->cat Reaction Mixture sol Solvent (e.g., Toluene/Ethanol/Water) cat->sol heat Heating (e.g., 80-100 °C) sol->heat workup Aqueous Workup & Purification heat->workup hydrolysis Ester Hydrolysis (e.g., NaOH, then H⁺) workup->hydrolysis product 5-(2,5-Dichlorophenyl)-2-furoic Acid hydrolysis->product

Caption: A generalized workflow for the synthesis of 5-aryl-2-furoic acids via Suzuki-Miyaura coupling.

Key Physicochemical Properties Influencing Bioactivity

The biological activity of a compound is intimately linked to its physicochemical properties. Properties such as lipophilicity (logP), solubility, and pKa play crucial roles in absorption, distribution, metabolism, and excretion (ADME). The dichlorination of the phenyl ring in 5-(2,5-Dichlorophenyl)-2-furoic acid is expected to increase its lipophilicity compared to unsubstituted 5-phenyl-2-furoic acid.

CompoundMolecular FormulaMolecular Weight ( g/mol )Calculated logP
2-Furoic AcidC₅H₄O₃112.080.99
5-Phenyl-2-furoic acidC₁₁H₈O₃188.182.85
5-(4-Chlorophenyl)-2-furoic acidC₁₁H₇ClO₃222.623.54
5-(2,5-Dichlorophenyl)-2-furoic acidC₁₁H₆Cl₂O₃257.074.23

Table 1. Comparison of key physicochemical properties of selected furoic acid derivatives. (Data sourced from PubChem)

In-Depth Performance Comparison: Anticancer Activity

Head-to-Head: Cytotoxicity of 5-(2,5-Dichlorophenyl)-2-furoic Acid vs. Key Analogs

While direct comparative studies for 5-(2,5-Dichlorophenyl)-2-furoic acid are limited, we can infer its potential anticancer activity by examining data from closely related analogs. The following table summarizes the cytotoxic activity (IC50 values) of various furan derivatives against different cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
A furan-based derivativeMCF-7 (Breast)2.96[2]
Another furan-based derivativeMCF-7 (Breast)4.06[2]
A bis-2(5H)-furanone derivativeC6 (Glioma)12.1A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem
Silver(I) complex of furan-2-carboxylateJurkat (Leukemia)8.00A Comparative Guide to the Biological Activity of 2-Furancarboxylic Acid and Its Analogues - Benchchem

Table 2. Cytotoxicity of selected furan derivatives against various cancer cell lines.

The substitution pattern on the 5-phenyl ring plays a critical role in the anticancer activity of 5-aryl-2-furoic acid derivatives. Halogenation, in particular, has been shown to modulate cytotoxicity. The position and number of halogen substituents can influence the compound's ability to interact with its biological target and its overall pharmacokinetic profile. Generally, the presence of electron-withdrawing groups, such as chlorine, on the phenyl ring can enhance cytotoxic activity. The 2,5-dichloro substitution pattern in the topic compound is of particular interest for its potential to confer potent anticancer properties.

Mechanistic Insights: Unraveling the Mode of Action

Furoic acid derivatives have been reported to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[2] While the specific targets of 5-(2,5-Dichlorophenyl)-2-furoic acid are yet to be fully elucidated, related compounds have been shown to modulate key signaling pathways involved in cancer cell proliferation and survival. One such compound, 5-tetradecyl-oxy-2-furoic acid (TOFA), an inhibitor of acetyl-CoA-carboxylase-α (ACCA), has been shown to induce apoptosis in prostate cancer cells.[6]

Apoptosis_Pathway FA_Derivative 5-Aryl-2-Furoic Acid Derivative Cell_Stress Cellular Stress FA_Derivative->Cell_Stress Mitochondria Mitochondria Cell_Stress->Mitochondria Activates Caspase9 Caspase-9 Mitochondria->Caspase9 Releases Cytochrome c to activate Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: A simplified diagram illustrating a potential apoptosis induction pathway for furoic acid derivatives.

A hallmark of many effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Furan-based derivatives have been shown to induce apoptosis and cause cell cycle arrest, often at the G2/M phase.[2] This prevents cancer cells from dividing and proliferating.

Experimental Corner: Validated Protocols for In Vitro Evaluation

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[7][8][9]

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours.[7]

  • Formazan Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

The Annexin V-FITC/Propidium Iodide (PI) assay is used to differentiate between apoptotic, necrotic, and live cells by flow cytometry.[10][11][12][13]

  • Cell Treatment: Treat cells with the test compound for the desired time.

  • Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

In-Depth Performance Comparison: Antimicrobial Activity

Comparative Efficacy Against Bacterial and Fungal Pathogens

Furoic acid derivatives are known to possess antimicrobial properties.[1] The presence and position of halogen atoms on the 5-phenyl ring can significantly influence the antimicrobial potency.

Compound/Derivative ClassMicroorganismMIC (µg/mL)Reference
Furan-derived chalconesStaphylococcus aureus256[14]
Furan-derived chalconesEscherichia coli512-1024[14]
Polyoxygenated chalconesPseudomonas syringae2.5[15]

Table 3. Minimum Inhibitory Concentration (MIC) of selected furan derivatives against various microorganisms.

SAR in the Antimicrobial Context: The Role of Halogenation

Halogenation is a common strategy to enhance the antimicrobial activity of organic compounds. The introduction of chlorine atoms, as in 5-(2,5-Dichlorophenyl)-2-furoic acid, can increase the lipophilicity of the molecule, facilitating its passage through microbial cell membranes. Furthermore, the electron-withdrawing nature of halogens can alter the electronic properties of the molecule, potentially enhancing its interaction with microbial targets.

Experimental Corner: Validated Protocols for Antimicrobial Screening

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[16][17][18][19][20]

  • Preparation of Inoculum: Prepare a standardized bacterial or fungal inoculum (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compound in a 96-well microtiter plate containing growth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Concluding Remarks and Future Directions

Synthesizing the Evidence: Where Does 5-(2,5-Dichlorophenyl)-2-furoic Acid Stand?

Based on the structure-activity relationships of related compounds, 5-(2,5-Dichlorophenyl)-2-furoic acid emerges as a promising candidate for further investigation as both an anticancer and antimicrobial agent. The presence of the dichlorophenyl moiety is anticipated to confer enhanced potency compared to its non-halogenated counterparts. However, a lack of direct comparative data necessitates further experimental evaluation to definitively establish its position within the landscape of furoic acid derivatives.

Future Research Perspectives and Unanswered Questions

Future research should focus on the direct comparative evaluation of 5-(2,5-Dichlorophenyl)-2-furoic acid against a panel of other furoic acid derivatives in a variety of cancer cell lines and microbial strains. Elucidating its precise mechanism of action and identifying its molecular targets will be crucial for its further development. Additionally, studies on its pharmacokinetic and toxicological profiles are warranted to assess its potential as a therapeutic agent.

References

[2] Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. (2022). PMC - PubMed Central. [21] WO2011043661A1 - Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid - Google Patents. (n.d.). [10] Annexin V staining assay protocol for apoptosis. (n.d.). Abcam. [16] Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [7] Cell Viability Assays - Assay Guidance Manual. (2013). NCBI Bookshelf - NIH. [22] Investigation of Anti-Microbial Activity of 5-(6-(2,4-Dichlorophenyl)-[2][16][21] Triazolo[3,4-b][2][10][16] Thiadiazol-3-yl)Benzene-1,2 - Acta Scientific. (2020). [4] A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.). NIH. [23] One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. (2022). PMC - NIH. [17] MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. [24] MTT assay protocol. (n.d.). Abcam. [25] Evaluation of the Toxicity of 5-Aryl-2-Aminoimidazole-Based Biofilm Inhibitors against Eukaryotic Cell Lines, Bone Cells and the Nematode Caenorhabditis elegans. (n.d.). NIH. [26] IC50 values for compounds 1 and 2 in various cancer cell lines and a... (n.d.). ResearchGate. [27] Annexin V Staining of Adherent Cells for Flow Cytometry. (2013). BD Biosciences. [28] Suzuki Coupling. (n.d.). Organic Chemistry Portal. [18] Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. [14] Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. (n.d.). [29] Synthesis and In Vitro Evaluation of Anticancer Activity of Fluorophenyl Derivatives of 1,3,4-Thiadiazole Against Estrogen-Dependent Breast Cancer. (n.d.). MDPI. [30] (PDF) CYTOTOXICITY OF FIVE PLANT EXTRACTS AGAINST DIFFERENT HUMAN CANCER CELL LINES AND THEIR MOLECULAR MECHANISM. (2020). ResearchGate. [5] Synthesis of 4-halo-2 (5H)-furanones and their suzuki-coupling reactions with organoboronic acids. A general route to 4-aryl-2 (5 H) - ResearchGate. (2025). [8] The MTT Assay: A Valuable Tool for Measuring Cell Viability. (n.d.). Creative Diagnostics. [11] Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0). (n.d.). Thermo Fisher Scientific. [12] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). PMC. [31] One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer - ResearchGate. (2022). [32] Antibacterial activity (MIC values μg/mL) of compounds 2–5 and of reference antibiotics. (n.d.). ResearchGate. [19] MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (n.d.). FWD AMR-RefLabCap. [33] RESEARCH ARTICLE In Vitro Assessment of the Cytotoxic Effect of 5-Fluorouracil, Thymoquinone and their Combination on Tongue Squamous Cell Carcinoma Cell Line. (2024). [34] Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. [35] Anticancer Efficacy of 5-Fluorouracil-Loaded Chitin Nanohydrogel in Enhanced Skin Cancer Therapy. (2025). ScienceOpen. [36] Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. (n.d.). Rose-Hulman. [37] Microwave-assisted synthesis of 2-acetyl-5-arylthiophenes and 4-(5-arylthiophen-2-yl)thiazoles via Suzuki coupling in water. (n.d.). Semantic Scholar. [9] MTT Analysis Protocol. (n.d.). Creative Bioarray. [20] MIC (Broth Microdilution) Testing. (2020). YouTube. [13] Annexin V-FITC Kit Protocol. (n.d.). Hello Bio. [38] IC50 – Knowledge and References. (n.d.). Taylor & Francis. [39] Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. (n.d.). [3] Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. (2022). Weizmann Institute of Science. [6] TOFA (5-tetradecyl-oxy-2-furoic acid) reduces fatty acid synthesis, inhibits expression of AR, neuropilin-1 and Mcl-1 and kills prostate cancer cells independent of p53 status. (2011). PubMed. [40] Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. (2023). MDPI. [41] Comparative Cytotoxicity of Aryl Urea Derivatives in Cancer Versus Normal Cells: A Methodological Guide. (n.d.). Benchchem. [42] WO2015056270A1 - Process for the preparation of 2,5-furandicarboxylic acid - Google Patents. (2015). [15] Antimicrobial, Anti-Inflammatory and Antioxidant Activities of Polyoxygenated Chalcones. (2018). SciELO. [1] 2-Furoic Acid: Intermediate for Pharma & Food Preservation, Product Article ... (n.d.). ChemPoint. [43] 5-(2,5-dichlorophenyl)-2-furoic acid. (n.d.). PubChemLite.

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The Efficacy of 5-(2,5-Dichlorophenyl)-2-furoic acid as a Putative Monocarboxylate Transporter 1 Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the hypothetical efficacy of 5-(2,5-Dichlorophenyl)-2-furoic acid as a monocarboxylate transporter 1 (MCT1) inhibitor against well-established inhibitors. This document is intended for researchers, scientists, and drug development professionals engaged in oncology and metabolism research.

Introduction: Monocarboxylate Transporter 1 as a Therapeutic Target in Oncology

Cancer cells exhibit profound metabolic reprogramming, often characterized by a heightened reliance on glycolysis even in the presence of oxygen, a phenomenon known as the "Warburg effect". This metabolic shift leads to the increased production and efflux of lactate. Monocarboxylate transporters, particularly MCT1 (encoded by the SLC16A1 gene), are crucial for facilitating the transport of lactate and other monocarboxylates like pyruvate across the plasma membrane.

In the tumor microenvironment, a symbiotic relationship often exists where glycolytic cancer cells export lactate, which is then taken up and utilized as an oxidative fuel by other cancer cells. MCT1, a high-affinity lactate transporter, is a key player in this metabolic symbiosis.[1] Inhibition of MCT1 disrupts this lactate shuttle, leading to intracellular lactate accumulation, a decrease in intracellular pH, and subsequent inhibition of glycolysis and cell proliferation.[2] This makes MCT1 a compelling therapeutic target in oncology.

This guide will evaluate the potential of 5-(2,5-Dichlorophenyl)-2-furoic acid in this context, comparing its hypothetical inhibitory profile with that of known MCT1 inhibitors: AZD3965, BAY-8002, AR-C155858, and the less specific inhibitor, α-cyano-4-hydroxycinnamate (CHC).

Comparative Analysis of MCT1 Inhibitors

A critical aspect of drug development is the quantitative assessment of a compound's potency and selectivity. The following table summarizes the inhibitory constants (IC50 or Ki) and selectivity profiles of established MCT1 inhibitors, providing a benchmark for the evaluation of novel compounds like 5-(2,5-Dichlorophenyl)-2-furoic acid.

InhibitorMCT1 IC50/KiSelectivity ProfileKey Features
AZD3965 Ki: 1.6 nM[1]~6-fold selective for MCT1 over MCT2; no significant inhibition of MCT3 or MCT4 at 10 µM.[1][3]Orally bioavailable; currently in clinical trials.[3]
BAY-8002 IC50: 85 nM (in DLD-1 cells)[2][4]~5-fold selective for MCT1 over MCT2; no inhibition of MCT4.[4][5]Potent, selective, and orally active.[2]
AR-C155858 Ki: 2.3 nM[3][6]Potent inhibitor of both MCT1 and MCT2 (Ki < 10 nM for MCT2); no inhibition of MCT4.[7][8]Predecessor to AZD3965; potent but with lower oral bioavailability.
α-cyano-4-hydroxycinnamate (CHC) Ki: 6.3 µM (for mitochondrial pyruvate transport)[9]Non-specific inhibitor of MCTs.[9]Widely used as a research tool but lacks specificity for therapeutic applications.
5-(2,5-Dichlorophenyl)-2-furoic acid To be determinedTo be determinedHypothetical MCT1 inhibitor

Experimental Workflows for Efficacy Determination

To ascertain the efficacy of a novel compound such as 5-(2,5-Dichlorophenyl)-2-furoic acid as an MCT1 inhibitor, a series of well-defined experimental workflows are essential. These assays provide a systematic approach to characterizing its potency, selectivity, and anti-cancer activity.

Lactate Transport Assay

This assay directly measures the ability of a compound to inhibit the transport of lactate across the cell membrane. The causality behind this experiment is to confirm target engagement and quantify the functional inhibition of MCT1.

G cluster_0 Cell Preparation cluster_1 Inhibitor Treatment cluster_2 Lactate Uptake Measurement cluster_3 Data Analysis prep_cells Seed MCT1-expressing cells (e.g., Raji, DLD-1) in 96-well plates add_inhibitor Incubate cells with varying concentrations of test compound (and known inhibitors) prep_cells->add_inhibitor add_radiolabel Add [14C]-L-lactate to the medium add_inhibitor->add_radiolabel incubate Incubate for a defined period add_radiolabel->incubate wash Wash cells to remove extracellular lactate incubate->wash lyse Lyse cells wash->lyse measure Measure intracellular radioactivity using a scintillation counter lyse->measure calculate_ic50 Calculate IC50 values by plotting % inhibition vs. log(inhibitor concentration) measure->calculate_ic50

Workflow for a radio-labeled lactate uptake assay.

Step-by-Step Protocol:

  • Cell Culture: Culture MCT1-expressing cancer cells (e.g., Raji lymphoma) in appropriate media and seed them into 96-well plates.

  • Compound Incubation: Treat the cells with a serial dilution of 5-(2,5-Dichlorophenyl)-2-furoic acid and known inhibitors (AZD3965, BAY-8002, etc.) for a predetermined time.

  • Lactate Uptake: Add a solution containing [14C]-L-lactate to each well and incubate for a short period (e.g., 5-10 minutes).

  • Termination and Lysis: Stop the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells to release intracellular contents.

  • Quantification: Measure the amount of intracellular [14C]-L-lactate using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay assesses the impact of MCT1 inhibition on cell proliferation and viability. The rationale is that by blocking lactate efflux, the inhibitor will induce intracellular acidification and metabolic stress, leading to a reduction in cell viability.

G cluster_0 Cell Seeding & Treatment cluster_1 MTT Reagent Addition & Incubation cluster_2 Formazan Solubilization & Measurement cluster_3 Data Analysis seed_cells Seed cancer cells in 96-well plates treat_cells Treat with a range of inhibitor concentrations seed_cells->treat_cells incubate_cells Incubate for 24-72 hours treat_cells->incubate_cells add_mtt Add MTT solution to each well incubate_cells->add_mtt incubate_mtt Incubate for 2-4 hours to allow formazan crystal formation add_mtt->incubate_mtt add_solubilizer Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer measure_absorbance Measure absorbance at 570 nm add_solubilizer->measure_absorbance calculate_viability Calculate % cell viability relative to untreated controls measure_absorbance->calculate_viability determine_ec50 Determine the EC50 for cell growth inhibition calculate_viability->determine_ec50 G cluster_0 Tumor Implantation cluster_1 Tumor Growth & Treatment cluster_2 Efficacy Assessment cluster_3 Data Analysis implant_cells Subcutaneously implant MCT1-expressing cancer cells (e.g., Raji) into immunodeficient mice monitor_growth Monitor tumor growth until a specific volume is reached implant_cells->monitor_growth randomize Randomize mice into treatment groups monitor_growth->randomize administer_drug Administer the test compound and vehicle control (e.g., oral gavage) randomize->administer_drug measure_tumor Measure tumor volume regularly administer_drug->measure_tumor monitor_weight Monitor body weight as a measure of toxicity administer_drug->monitor_weight pharmacodynamics Optional: Collect tumors for pharmacodynamic biomarker analysis (e.g., lactate levels) administer_drug->pharmacodynamics plot_growth Plot tumor growth curves measure_tumor->plot_growth statistical_analysis Perform statistical analysis to determine significance of tumor growth inhibition plot_growth->statistical_analysis

Workflow for an in vivo xenograft study.

Step-by-Step Protocol:

  • Cell Implantation: Subcutaneously inject MCT1-positive cancer cells (e.g., Raji) into the flank of immunodeficient mice.

  • Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³) and then randomize the mice into treatment and control groups.

  • Drug Administration: Administer 5-(2,5-Dichlorophenyl)-2-furoic acid and a vehicle control to the respective groups via an appropriate route (e.g., oral gavage) at a defined schedule.

  • Monitoring: Measure tumor volume and mouse body weight regularly.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic markers like intratumoral lactate).

  • Data Analysis: Compare the tumor growth rates between the treated and control groups to determine the in vivo efficacy.

Conclusion

The therapeutic potential of targeting cancer metabolism through MCT1 inhibition is a promising avenue in oncology research. While 5-(2,5-Dichlorophenyl)-2-furoic acid is a novel compound with uncharacterized biological activity, the experimental framework outlined in this guide provides a robust methodology for its evaluation as a potential MCT1 inhibitor. By comparing its performance against well-characterized inhibitors such as AZD3965 and BAY-8002, researchers can ascertain its potency, selectivity, and potential for further development as an anti-cancer agent. The successful execution of these self-validating experimental protocols will provide the necessary data to determine if 5-(2,5-Dichlorophenyl)-2-furoic acid warrants further investigation in the landscape of MCT1-targeted cancer therapies.

References

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A Researcher's Guide to Investigating the Cross-Reactivity of 5-(2,5-Dichlorophenyl)-2-furoic acid: A Putative TRPC4/5 Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for evaluating the selectivity and cross-reactivity of 5-(2,5-Dichlorophenyl)-2-furoic acid, a compound of interest within the furoic acid derivative class of molecules. While direct pharmacological data for this specific molecule is not extensively published, its structural similarity to known inhibitors of Transient Receptor Potential Canonical 4 and 5 (TRPC4 and TRPC5) channels suggests its potential activity against these targets. This guide will, therefore, focus on a comparative analysis with well-characterized TRPC4/5 inhibitors, providing the necessary experimental protocols to rigorously assess its on-target potency and off-target liabilities.

Introduction: The Therapeutic Potential of TRPC4/5 Inhibition

Transient Receptor Potential Canonical (TRPC) channels are a family of non-selective cation channels that play crucial roles in a variety of physiological processes. The TRPC4 and TRPC5 subtypes are highly expressed in the central nervous system and kidneys, making them attractive therapeutic targets for a range of disorders. Inhibition of TRPC4 and TRPC5 channels has shown promise in preclinical models of anxiety, depression, and kidney disease.[1] The development of potent and selective inhibitors is therefore of significant interest to the drug discovery community.

Furoic acid derivatives have emerged as a promising scaffold for the development of TRPC channel modulators. This guide focuses on 5-(2,5-Dichlorophenyl)-2-furoic acid as a case study for outlining a comprehensive cross-reactivity and selectivity profiling strategy.

Comparative Analysis: Benchmarking Against Known TRPC4/5 Inhibitors

To effectively characterize 5-(2,5-Dichlorophenyl)-2-furoic acid, its performance should be benchmarked against established TRPC4/5 inhibitors with known selectivity profiles. This comparative approach provides essential context for interpreting experimental data.

Key Comparator Compounds:

  • ML204: A potent and selective inhibitor of TRPC4 channels.[2]

  • M084: A dual inhibitor of TRPC4 and TRPC5 channels.[3]

  • AC1903: A selective inhibitor of TRPC5 channels.[4]

The following table summarizes the reported activities of these comparator compounds, providing a baseline for the desired selectivity profile of a novel agent.

CompoundPrimary Target(s)Reported IC50 (TRPC4)Reported IC50 (TRPC5)Notes
5-(2,5-Dichlorophenyl)-2-furoic acid Putative TRPC4/5 To Be Determined To Be Determined The subject of this investigative guide.
ML204TRPC4~1 µMLess potentDemonstrates selectivity for TRPC4 over other TRPC channels.[2]
M084TRPC4/TRPC510.3 µM8.2 µMA dual inhibitor with antidepressant and anxiolytic-like effects in mice.[3][5]
AC1903TRPC5Inactive14.7 µMShows selectivity for TRPC5 over TRPC4 and TRPC6.[6]

Experimental Workflows for Determining Cross-Reactivity

A thorough assessment of a compound's cross-reactivity is paramount for predicting its safety and potential for off-target effects. A tiered approach, starting with primary target engagement and progressing to broad panel screening, is recommended.

Figure 1: A tiered experimental workflow for assessing the cross-reactivity of a novel compound.

Primary Target Engagement: Electrophysiology and Calcium Imaging

The initial step is to confirm and quantify the activity of 5-(2,5-Dichlorophenyl)-2-furoic acid on the putative primary targets, TRPC4 and TRPC5.

This technique provides a direct measure of ion channel function and is the gold standard for characterizing channel modulators.

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-(2,5-Dichlorophenyl)-2-furoic acid on TRPC4 and TRPC5 channels.

Step-by-Step Protocol:

  • Cell Line Preparation: Utilize stable cell lines expressing human TRPC4 or TRPC5 channels (e.g., HEK293 cells).

  • Assay Preparation: Culture cells on appropriate substrates for automated patch-clamp systems (e.g., QPatch or Patchliner).

  • Recording Configuration: Establish whole-cell patch-clamp recordings. Use an internal solution containing Cs+ to block K+ channels and an external solution with physiological ion concentrations.

  • Channel Activation: Elicit TRPC4/5 currents using a known agonist (e.g., Englerin A for TRPC4/5 or carbachol for G-protein coupled receptor-mediated activation).[3]

  • Compound Application: Apply increasing concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid to determine the dose-dependent inhibition of the channel current.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Figure 2: Workflow for determining IC50 using patch-clamp electrophysiology.

This method offers a higher throughput alternative to electrophysiology for primary screening and confirming on-target activity.

Objective: To measure the inhibition of agonist-induced calcium influx by 5-(2,5-Dichlorophenyl)-2-furoic acid in TRPC4/5-expressing cells.

Step-by-Step Protocol:

  • Cell Preparation: Seed TRPC4 or TRPC5 expressing cells in 96- or 384-well plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

  • Compound Incubation: Incubate the cells with varying concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid.

  • Baseline Measurement: Measure the baseline fluorescence using a plate reader.

  • Channel Activation: Add a TRPC4/5 agonist and immediately measure the change in fluorescence, which corresponds to calcium influx.

  • Data Analysis: Quantify the reduction in the agonist-induced fluorescence signal in the presence of the compound to determine the IC50.[7]

Secondary Target Selectivity and Broad Panel Screening

Once on-target activity is confirmed, the next crucial step is to assess the selectivity of the compound against other related and unrelated biological targets.

It is essential to evaluate the activity of 5-(2,5-Dichlorophenyl)-2-furoic acid against other members of the TRP channel family to determine its selectivity within this class of ion channels. Assays should be run for at least TRPC3, TRPC6, TRPV1, and TRPM8.

To identify potential off-target liabilities that could lead to adverse effects, broad screening panels are indispensable. Several contract research organizations (CROs) offer comprehensive screening services.

  • Kinase Panel Screening: A significant number of small molecule drugs interact with kinases. Screening against a broad kinase panel (e.g., the Reaction Biology KinomeScan™ or the Eurofins Discovery KinaseProfiler™) is critical to identify any off-target kinase inhibition.[8][9]

  • SafetyScreen Panels: These panels, such as those offered by Eurofins Discovery, assess the activity of a compound against a wide range of receptors, ion channels, transporters, and enzymes that are known to be associated with adverse drug reactions.[10][11]

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive evaluation of the cross-reactivity and selectivity of 5-(2,5-Dichlorophenyl)-2-furoic acid. By systematically assessing its on-target potency against TRPC4 and TRPC5 and its off-target activity against a broad range of biological targets, researchers can build a comprehensive pharmacological profile. This data is essential for making informed decisions about the compound's potential as a therapeutic agent and for guiding future lead optimization efforts. The detailed experimental protocols provided herein serve as a self-validating system to ensure the generation of high-quality, reproducible data, which is the cornerstone of trustworthy drug discovery and development.

References

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Navigating the Therapeutic Potential of 5-(2,5-Dichlorophenyl)-2-furoic acid: A Comparative Guide to In Vitro and In Vivo Activity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a novel chemical entity to a potential therapeutic agent is both exciting and challenging. This guide provides a comprehensive framework for evaluating the biological activity of 5-(2,5-Dichlorophenyl)-2-furoic acid, a compound of interest within the broader class of furoic acid derivatives. While direct experimental data for this specific molecule is not yet prevalent in published literature, this document will serve as an in-depth, predictive, and methodological resource. By drawing upon the established activities of structurally related compounds, we will outline a robust strategy for characterizing its in vitro and in vivo profile.

Introduction to 5-(2,5-Dichlorophenyl)-2-furoic acid: A Profile

5-(2,5-Dichlorophenyl)-2-furoic acid is a heterocyclic organic compound featuring a central furan ring, a carboxylic acid moiety, and a dichlorinated phenyl group.[1] The furan scaffold is a common motif in a multitude of biologically active compounds, and its derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer activities.[2][3] The presence of the dichlorophenyl ring is also significant, as halogenated aromatic groups are known to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates.

Chemical and Physical Properties:

PropertyValueSource
CAS Number 186830-98-8[1]
Molecular Formula C₁₁H₆Cl₂O₃[1]
Molecular Weight 257.07 g/mol [1]
Predicted XlogP 3.8[1]

The lipophilicity suggested by the predicted XlogP value indicates that the compound is likely to have good membrane permeability, a crucial factor for oral bioavailability and intracellular target engagement. However, this also suggests the potential for non-specific binding and the need for careful evaluation of its pharmacokinetic profile.

Postulated Biological Activities and Mechanistic Considerations

Based on the activities of related furoic acid and furan derivatives, we can hypothesize several potential therapeutic applications for 5-(2,5-Dichlorophenyl)-2-furoic acid.

  • Anti-inflammatory Activity: Furan derivatives have been shown to exert anti-inflammatory effects through various mechanisms, including the suppression of inflammatory mediators like nitric oxide (NO) and prostaglandins (PGE2).[2] The presence of the carboxylic acid group suggests a potential for cyclooxygenase (COX) enzyme inhibition, a hallmark of many non-steroidal anti-inflammatory drugs (NSAIDs).

  • Antimicrobial Activity: The furan nucleus is a key component of several antimicrobial agents.[2][4] The biological activity of these compounds is often attributed to their ability to interfere with microbial growth and enzyme function.[2]

  • Anticancer Activity: A growing body of evidence supports the cytotoxic and anti-proliferative effects of furan derivatives against various cancer cell lines.[5][6] Potential mechanisms include the inhibition of key signaling pathways involved in cell growth and survival, such as the VEGFR-2 pathway.[5]

The following sections will detail the experimental workflows to investigate these hypothesized activities.

A Roadmap for In Vitro Evaluation

The initial assessment of a compound's biological activity is typically performed using a battery of in vitro assays. These cell-free and cell-based experiments provide crucial information on potency, selectivity, and mechanism of action in a controlled environment.

Assessing Anti-inflammatory Potential

A primary focus of the in vitro evaluation should be to determine if 5-(2,5-Dichlorophenyl)-2-furoic acid possesses anti-inflammatory properties.

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Inflammatory Response in Macrophages

This protocol outlines the steps to measure the effect of the compound on the production of inflammatory mediators in RAW 264.7 murine macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.

  • Cell Seeding: Seed the cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment: Pre-treat the cells with varying concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid (e.g., 0.1, 1, 10, 100 µM) for 1 hour. Include a vehicle control (e.g., DMSO) and a positive control (e.g., dexamethasone).

  • LPS Stimulation: Induce an inflammatory response by adding LPS (1 µg/mL) to the wells and incubate for 24 hours.

  • Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.

  • Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the supernatant using a commercially available ELISA kit.

  • Cytokine Analysis: Measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in the supernatant using ELISA or a multiplex bead-based assay.

  • Cell Viability Assay: Concurrently, perform an MTT or similar cell viability assay to ensure that the observed effects are not due to cytotoxicity.

dot

experimental_workflow cluster_invitro In Vitro Anti-inflammatory Assay A RAW 264.7 Cell Culture B Cell Seeding A->B C Compound Pre-treatment B->C D LPS Stimulation C->D E Supernatant Collection D->E H Cell Viability Assay (MTT) D->H F Griess Assay (NO) E->F G ELISA (PGE2, Cytokines) E->G

Caption: In vitro anti-inflammatory experimental workflow.

Investigating Antimicrobial Efficacy

To explore the potential antimicrobial properties, a series of standardized microbiological assays should be conducted.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Microorganism Selection: Choose a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

  • Inoculum Preparation: Prepare a standardized inoculum of each microorganism in the appropriate broth medium.

  • Compound Dilution: Prepare a serial dilution of 5-(2,5-Dichlorophenyl)-2-furoic acid in a 96-well microtiter plate.

  • Inoculation: Add the standardized inoculum to each well.

  • Incubation: Incubate the plates at the optimal temperature for each microorganism for 18-24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Evaluating Anticancer Activity

The potential of 5-(2,5-Dichlorophenyl)-2-furoic acid as an anticancer agent can be assessed through cytotoxicity and cell proliferation assays.

Experimental Protocol: MTT Assay for Cytotoxicity

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Line Selection: Choose a panel of human cancer cell lines representing different tumor types (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer).

  • Cell Seeding: Seed the cells in 96-well plates and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid for 24, 48, and 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC₅₀ Calculation: Calculate the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound that inhibits cell growth by 50%.

Predicted In Vitro Activity Profile (Template)

AssayEndpointPredicted PotencyRationale based on Related Compounds
LPS-induced NO production IC₅₀µM rangeFuran derivatives known to suppress inflammatory mediators[2]
LPS-induced PGE2 production IC₅₀µM rangeCarboxylic acid moiety suggests potential COX inhibition
MIC vs. S. aureus µg/mLModerateFuran core present in some antimicrobial agents[2][4]
MIC vs. E. coli µg/mLModerate to lowGram-negative bacteria are often more resistant
MTT vs. MCF-7 cells IC₅₀µM rangeFuran derivatives have shown cytotoxicity against cancer cells[5][6]
MTT vs. HCT-116 cells IC₅₀µM rangeBroad-spectrum anticancer activity is possible

Bridging to In Vivo Assessment: A Strategic Approach

Positive results from in vitro studies provide the rationale for progressing to in vivo models. These studies are essential for understanding the compound's efficacy, safety, and pharmacokinetic profile in a whole-organism context.

Animal Models for Anti-inflammatory Activity

The carrageenan-induced paw edema model is a widely used and well-validated acute inflammation model.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

  • Animal Acclimation: Acclimate male Wistar rats for at least one week before the experiment.

  • Compound Administration: Administer 5-(2,5-Dichlorophenyl)-2-furoic acid orally or intraperitoneally at various doses (e.g., 10, 30, 100 mg/kg). Include a vehicle control and a positive control (e.g., indomethacin).

  • Induction of Edema: One hour after compound administration, inject a 1% solution of carrageenan into the sub-plantar region of the right hind paw.

  • Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Calculation of Inhibition: Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.

dot

in_vivo_workflow A Animal Acclimation B Compound Administration A->B C Carrageenan Injection B->C D Paw Volume Measurement (0-4h) C->D E Data Analysis (% Inhibition) D->E

Caption: In vivo anti-inflammatory experimental workflow.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is critical for interpreting efficacy and toxicity data.

Experimental Protocol: Preliminary Pharmacokinetic Study in Rodents

  • Animal Dosing: Administer a single dose of 5-(2,5-Dichlorophenyl)-2-furoic acid to rats or mice via intravenous (IV) and oral (PO) routes.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalytical Method: Develop and validate a sensitive and specific analytical method (e.g., LC-MS/MS) for the quantification of the compound in plasma.

  • Pharmacokinetic Analysis: Analyze the plasma concentration-time data to determine key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Predicted In Vivo Activity and Pharmacokinetic Profile (Template)

ParameterPredicted OutcomeRationale
Carrageenan-induced paw edema inhibition Dose-dependent reductionConsistent with potential COX inhibition
Oral Bioavailability (F%) > 20%Lipophilic nature suggests good absorption
**Plasma Half-life (t₁/₂) **2-8 hoursTypical for small molecule drugs
Clearance (CL) ModerateDependent on metabolic stability

Conclusion and Future Directions

While the biological activity of 5-(2,5-Dichlorophenyl)-2-furoic acid remains to be experimentally defined, the structural alerts within the molecule, coupled with the known pharmacology of related furoic acid derivatives, provide a strong rationale for its investigation as a potential therapeutic agent. The comprehensive in vitro and in vivo testing cascade outlined in this guide offers a robust framework for elucidating its pharmacological profile.

Future research should focus on a systematic evaluation of its anti-inflammatory, antimicrobial, and anticancer properties. Positive findings in these initial screens would warrant further investigation into its specific molecular targets and mechanisms of action, as well as more extensive preclinical development, including toxicology and safety pharmacology studies. The insights gained from such a program will be invaluable in determining the ultimate therapeutic potential of this intriguing compound.

References

  • Alizadeh, M., Jalal, M., Hamed, K., Saber, A., Kheirouri, S., Pourteymour Fard Tabrizi, F., & Kamari, N. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives.
  • El-Sayed, N. F., El-Bendary, E. R., El-Ashry, E. S. H., & El-Kerdawy, M. M. (2022). Furan- and Furopyrimidine-Based Derivatives: Synthesis, VEGFR-2 Inhibition, and In Vitro Cytotoxicity. ACS Omega, 7(30), 26369–26384.
  • Jadhav, S. D., & Patil, P. S. (2024). Furan: A Promising Scaffold for Biological Activity. Journal of Drug Delivery and Therapeutics, 14(1), 183-191.
  • de la Torre, A., & Simal, S. (2021). Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. Green Chemistry, 23(16), 5863-5870.
  • Li, Y., Wang, Y., Zhang, Y., Li, Y., & Liu, Y. (2024). Synthesis and Biological Evaluation of Novel Furopyridone Derivatives as Potent Cytotoxic Agents against Esophageal Cancer. International Journal of Molecular Sciences, 25(18), 9634.
  • Wikipedia. (2023). 2-Furoic acid. In Wikipedia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736259, 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link].

  • Gawad, J., et al. (2024). Design, synthesis, and in vitro, in vivo, and in silico evaluation of novel substituted 1,3,4-thiadiazole derivatives as anticonvulsant agents. Journal of Molecular Structure, 1301, 137351.
  • Reddy, C. S., et al. (2010). Synthesis, Antiinflammatory and Antiimicrobial Activity of Some 2,5-Disubstituted-1,3,4-oxadiazoles. Rasayan Journal of Chemistry, 3(2), 346-351.

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A Comparative Guide to the Synthesis of 5-(2,5-Dichlorophenyl)-2-furoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the efficient and reliable synthesis of novel molecular entities is paramount. 5-(2,5-Dichlorophenyl)-2-furoic acid, a heterocyclic carboxylic acid, represents a key building block in the generation of diverse compound libraries for drug discovery programs. Its structural motif, featuring a substituted aryl-furan core, is of significant interest for its potential biological activities. This guide provides a comparative analysis of the primary synthetic methodologies for obtaining this valuable compound, offering in-depth technical insights, detailed experimental protocols, and supporting data to inform strategic decisions in the laboratory.

Introduction to Synthetic Strategies

The synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid fundamentally involves the formation of a carbon-carbon bond between the C5 position of a furan-2-carboxylic acid derivative and a 2,5-dichlorophenyl group. The principal strategies to achieve this transformation are dominated by palladium-catalyzed cross-coupling reactions, namely the Suzuki-Miyaura and Stille couplings. A third potential route, direct C-H arylation, is also considered, although it presents notable challenges. This guide will dissect each of these methods, evaluating their respective strengths and weaknesses to provide a clear rationale for experimental choices.

Method 1: The Suzuki-Miyaura Cross-Coupling Approach

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, celebrated for its versatility, high functional group tolerance, and the commercial availability of a vast array of boronic acids.[1] This methodology is a highly attractive route for the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling is well-established and involves three key steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation of the organoboron species, and reductive elimination to yield the coupled product and regenerate the active catalyst.[2] The choice of catalyst, ligand, base, and solvent is critical for an efficient reaction.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

Reaction Scheme:

Suzuki_Miyaura reactant1 5-Bromo-2-furoic acid catalyst Pd Catalyst Base reactant1->catalyst reactant2 2,5-Dichlorophenylboronic acid reactant2->catalyst product 5-(2,5-Dichlorophenyl)-2-furoic acid catalyst->product

A schematic of the Suzuki-Miyaura coupling reaction.

Materials:

  • 5-Bromo-2-furoic acid

  • 2,5-Dichlorophenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand (e.g., RuPhos)[4]

  • Potassium carbonate (K₂CO₃) or another suitable base

  • Solvent system (e.g., 1,4-dioxane/water or ethanol)[5]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-2-furoic acid (1.0 eq.), 2,5-dichlorophenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst/ligand system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).

  • Reaction: Stir the mixture at a specified temperature (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and acidify with a dilute acid (e.g., 1 M HCl) to precipitate the product.

  • Purification: The crude product is then collected by filtration, washed with water, and can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.[6]

Advantages and Disadvantages
FeatureAnalysis
Yield Generally good to excellent yields can be achieved.[7]
Substrate Scope A wide variety of boronic acids are commercially available, allowing for the synthesis of diverse analogs.
Functional Group Tolerance High tolerance for various functional groups.
Reagents Boronic acids are generally stable and less toxic than organotin compounds.
Challenges Furan-2-ylboronic acids can be prone to protodeboronation (loss of the boronic acid group), which can reduce yields. Using trifluoroborate salts can mitigate this issue.[4] The presence of the carboxylic acid may require protection/deprotection steps or careful optimization of reaction conditions to avoid side reactions.

Method 2: The Stille Cross-Coupling Approach

The Stille coupling offers another powerful method for the formation of C-C bonds, utilizing organostannane reagents.[2] While effective, the toxicity of organotin compounds is a significant drawback.

Mechanistic Rationale

Similar to the Suzuki-Miyaura coupling, the Stille reaction proceeds through a palladium-catalyzed cycle of oxidative addition, transmetalation, and reductive elimination.[2] The transmetalation step involves the transfer of an organic group from the organostannane to the palladium center.

Experimental Protocol: Stille Coupling

Reaction Scheme:

To utilize the Stille coupling for this synthesis, one would typically start with a stannylated furan derivative. A plausible route involves the esterification of 5-bromo-2-furoic acid, followed by stannylation and subsequent coupling with 1,4-dichlorobenzene. The final step would be the hydrolysis of the ester.

Stille_Coupling_Workflow A 5-Bromo-2-furoic acid B Methyl 5-bromo-2-furoate A->B Esterification C Methyl 5-(tributylstannyl)-2-furoate B->C Stannylation D Methyl 5-(2,5-dichlorophenyl)-2-furoate C->D Stille Coupling (with 1,4-dichlorobenzene) E 5-(2,5-Dichlorophenyl)-2-furoic acid D->E Hydrolysis

A potential workflow for the Stille coupling synthesis.

Procedure (Illustrative for the coupling step):

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine methyl 5-(tributylstannyl)-2-furoate (1.0 eq.), 1-bromo-2,5-dichlorobenzene (1.1 eq.), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[8]

  • Solvent Addition: Add an anhydrous, degassed solvent such as toluene or DMF.[8]

  • Reaction: Heat the mixture (typically 80-110 °C) and monitor by TLC or LC-MS.[8]

  • Work-up and Purification: After completion, the reaction mixture is cooled and typically subjected to a fluoride workup to remove tin byproducts. The crude product is then purified by column chromatography.

  • Hydrolysis: The purified ester is then hydrolyzed to the carboxylic acid using standard procedures, such as heating with aqueous sodium hydroxide followed by acidification.[9]

Advantages and Disadvantages
FeatureAnalysis
Yield Can provide high yields, often comparable to Suzuki-Miyaura couplings.[10]
Reagent Stability Organostannanes are generally stable to air and moisture.[2]
Functional Group Tolerance Excellent tolerance for a wide range of functional groups.
Toxicity The high toxicity of organotin reagents and byproducts is a major drawback, requiring careful handling and disposal.[2]
Stoichiometry Often requires stoichiometric amounts of the organotin reagent.
Multi-step Process The preparation of the required organostannane intermediate adds steps to the overall synthesis.

Method 3: Direct C-H Arylation

Direct C-H arylation has emerged as an attractive strategy in organic synthesis as it avoids the pre-functionalization of one of the coupling partners. However, its application to 2-furoic acid presents significant challenges.

Mechanistic Rationale and Challenges

The proposed mechanism for direct arylation often involves a concerted metalation-deprotonation pathway.[11] However, attempts to directly arylate 2-furoic acid have been reported to result in intractable mixtures of products.[12] This is likely due to competing reactions, such as decarboxylation under the reaction conditions and lack of regioselectivity, with potential arylation at both the C3 and C5 positions. The carboxylate group can act as a directing group, but this may not be sufficient to overcome the inherent reactivity of the furan ring.

Due to these significant challenges and the lack of reliable protocols for the selective C5 arylation of 2-furoic acid, this method is currently not a recommended or viable approach for the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Comparative Summary of Synthetic Methods

ParameterSuzuki-Miyaura CouplingStille CouplingDirect C-H Arylation
Overall Feasibility HighModerate to HighLow
Typical Yield Good to ExcellentGood to ExcellentPoor to Unpredictable
Number of Steps Fewer (if starting materials are available)More (requires organostannane synthesis)Potentially fewer (in theory)
Reagent Toxicity Low to ModerateHigh (Organotins)Varies with reagents
Key Advantage Broad availability of boronic acids, lower toxicity.High functional group tolerance, stable reagents.Atom economy (in theory).
Key Disadvantage Potential for protodeboronation of furan boronic acids.High toxicity of tin compounds.Lack of selectivity, harsh conditions, low yields.

Conclusion and Recommendation

For the synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid, the Suzuki-Miyaura cross-coupling reaction is the most recommended method . Its high functional group tolerance, generally good yields, and the lower toxicity of the boronic acid starting materials make it a more practical and environmentally benign choice compared to the Stille coupling. While the Stille coupling is a viable alternative, the significant toxicity of the organotin reagents and the additional synthetic steps required for the preparation of the stannane intermediate make it a less favorable option. Direct C-H arylation, in its current state of development for this specific substrate, is not a reliable method.

Researchers should focus their efforts on optimizing the Suzuki-Miyaura coupling conditions, potentially exploring the use of more stable trifluoroborate salts of the furan derivative to mitigate protodeboronation and maximize yields. The detailed protocols and comparative analysis provided in this guide should serve as a valuable resource for the efficient and successful synthesis of 5-(2,5-Dichlorophenyl)-2-furoic acid and its analogs in drug discovery and development programs.

References

  • Molander, G. A., & Biolatto, B. (2003). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions.
  • Organ, M. G., et al. (2016). Comparative yields for Suzuki-Miyaura couplings of (A) 2-chloro-4,6-dimethoxypyrimidine and benzo[b]furan-2-boronic acid and (B) 2-chloro-4,6-dimethoxypyrimidine and 3-furan boronic acid.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole.
  • Daugulis, O., & Zaitsev, V. G. (2005). Two Methods for Direct ortho-Arylation of Benzoic Acids. Organic Letters, 7(8), 1679–1682.
  • BenchChem. (2025). Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers.
  • BenchChem. (2025). Application Notes and Protocols for Stille Coupling with 5-(tributylstannyl)thiazole.
  • Organic Syntheses. (1966). 2-Furoic acid, 3-methyl-. Organic Syntheses, 46, 71.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction.
  • Organic Syntheses. (1921). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. Organic Syntheses, 1, 61.
  • Clive, D. L. J., & Russell, C. G. (1981). The synthesis of trisubstituted tetrahydrofurans via the use of an organoselenium-mediated cyclisation reaction. Journal of the Chemical Society, Perkin Transactions 1, 1399-1406.
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • ResearchGate. (2021).
  • Zhang, Y., & Wu, J. (2013). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Synlett, 24(10), 1159-1176.
  • Organic Syntheses. (2011). Stille Coupling. Organic Syntheses, 88, 197.
  • ResearchGate. (2015). Purification of Biomass-Derived 5-Hydroxymethylfurfural and Its Catalytic Conversion to 2,5-Furandicarboxylic Acid.
  • Bar, F. M., & Lloyd-Jones, G. C. (2022). Bismuth-Mediated α-Arylation of Acidic Diketones with ortho-Substituted Boronic Acids.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Quora. (2018). What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?
  • Journal of Chemical and Pharmaceutical Research. (2014). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
  • BenchChem. (2025). Protocol for Stille Coupling Reactions Using Stannane Reagents.
  • Organic Syntheses. (1998). tributyl[(methoxymethoxy)methyl]stannane. Organic Syntheses, 75, 1.
  • Chemical Science. (2021). Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science, 12(15), 5486–5493.
  • Royal Society of Chemistry. (2023).
  • Journal of Materials Chemistry A. (2015). Electron deficient diketopyrrolopyrrole dyes for organic electronics: synthesis by direct arylation, optoelectronic characterization, and charge carrier mobility.
  • BenchChem. (2025). Application Notes and Protocols for Stille Polymerization of 5,5'-Bis(tributylstannyl)-2,2'-bithiophene.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • MDPI. (2018). Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Molecules, 23(10), 2465.
  • Organic Syntheses. (1996). Stannane, tributyl[1-(methoxymethoxy)-2-butenyl]-, [S-(E)]-. Organic Syntheses, 73, 1.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?
  • Organic Syntheses. (2018). Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Boronic Acids with Aryl Halides in Green Solvents. Organic Syntheses, 95, 243-257.
  • ResearchGate. (2014). ChemInform Abstract: Direct Arylation of Benzo[b]furan and Other Benzo-Fused Heterocycles.
  • MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. International Journal of Molecular Sciences, 24(15), 12108.
  • Journal of the American Chemical Society. (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid with H2 Production Using Alkaline Water as the Formal Oxidant. Journal of the American Chemical Society, 144(3), 1132–1142.
  • International Journal of Scientific Research. (2015).
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Sources

Performance Benchmark: 5-(2,5-Dichlorophenyl)-2-furoic acid in Cellular Signaling and Proliferation

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Comparative Analysis

In the landscape of drug discovery, the identification of novel small molecules with therapeutic potential is a critical starting point. Furoic acid derivatives have garnered attention for their diverse biological activities, including antimicrobial and anti-inflammatory properties[1][2]. The subject of this guide, 5-(2,5-Dichlorophenyl)-2-furoic acid, is a structurally intriguing compound with limited publicly available data on its specific biological function[3]. The presence of a dichlorinated phenyl ring, a common moiety in kinase inhibitors, suggests a potential role in modulating cellular signaling pathways frequently dysregulated in diseases such as cancer.

This guide provides a comprehensive framework for benchmarking 5-(2,5-Dichlorophenyl)-2-furoic acid against established commercial compounds. We will operate under the hypothesis that its structural features confer inhibitory activity against key oncogenic kinases, specifically focusing on the PIM1 and ERK signaling pathways. This document will detail the scientific rationale, experimental design, and step-by-step protocols for a rigorous comparative analysis, aimed at elucidating the compound's potency, selectivity, and cellular effects.

Rationale and Strategic Overview

The primary objective is to ascertain the biological activity of 5-(2,5-Dichlorophenyl)-2-furoic acid by comparing it with well-characterized inhibitors of the PIM1 and MEK/ERK pathways.

  • Why PIM1 and ERK? The RAS/RAF/MEK/ERK (MAPK) pathway is a central regulator of cell proliferation, differentiation, and survival, and its hyperactivation is a hallmark of many cancers[4]. Similarly, PIM1 kinase, a serine/threonine kinase, is a key downstream effector of many oncogenic signaling pathways, promoting cell survival and proliferation[5][6]. The selection of these two pathways provides a focused yet comprehensive initial screen for a compound with suspected anti-cancer properties.

  • Selection of Commercial Comparators:

    • PIM1 Inhibitor: AZD1208 will be used as a potent and selective, orally available PIM kinase inhibitor with demonstrated activity against PIM1, PIM2, and PIM3 in cell-free assays[7]. Its well-documented effects on cell cycle and apoptosis provide a strong benchmark[7].

    • MEK/ERK Inhibitor: Ulixertinib (BVD-523), a potent and selective ERK1/2 inhibitor, will serve as the comparator for the MAPK pathway[4]. Its clinical relevance and established mechanism of action make it an ideal reference compound.

  • Cell Line Selection: The human melanoma cell line A375, which harbors a BRAF V600E mutation leading to constitutive activation of the MAPK pathway, will be the primary model system. This provides a sensitive background to assess the efficacy of ERK pathway inhibitors.

The experimental workflow is designed to progress from direct biochemical assays to more complex cell-based functional assays, providing a multi-faceted evaluation of the compound's performance.

Experimental Workflow and Methodologies

The following sections detail the step-by-step protocols for a head-to-head comparison of 5-(2,5-Dichlorophenyl)-2-furoic acid with AZD1208 and Ulixertinib.

In Vitro Kinase Inhibition Assay

This initial experiment aims to directly assess the inhibitory potential of the test compound on purified PIM1 and MEK1/ERK2 kinase activity.

Causality of Experimental Choices: An in vitro kinase assay is essential to determine if the compound directly interacts with and inhibits the target kinases, independent of cellular uptake, metabolism, or off-target effects. This provides a clean measure of its intrinsic inhibitory potency (IC50).

Experimental Workflow Diagram:

G cluster_0 In Vitro Kinase Assay Prepare Kinase Reaction Mix Prepare Kinase Reaction Mix Add Test Compounds Add Test Compounds Prepare Kinase Reaction Mix->Add Test Compounds Incubate and Initiate Reaction Incubate and Initiate Reaction Add Test Compounds->Incubate and Initiate Reaction Measure Kinase Activity Measure Kinase Activity Incubate and Initiate Reaction->Measure Kinase Activity Calculate IC50 Values Calculate IC50 Values Measure Kinase Activity->Calculate IC50 Values

Caption: Workflow for the in vitro kinase inhibition assay.

Protocol:

  • Prepare Reagents:

    • Kinase Buffer: 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT, 0.01% Brij-35.

    • Recombinant human PIM1 and active MEK1/ERK2 enzymes.

    • Substrate: For PIM1, a specific peptide substrate; for MEK1/ERK2, inactive ERK2.

    • ATP: Prepare a stock solution in water.

    • Test Compounds: Prepare serial dilutions of 5-(2,5-Dichlorophenyl)-2-furoic acid, AZD1208, and Ulixertinib in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of each test compound dilution.

    • Add 20 µL of a master mix containing kinase buffer, recombinant enzyme, and substrate.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 25 µL of ATP solution.

    • Incubate for 30-60 minutes at 30°C.

    • Terminate the reaction and measure kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay).

  • Data Analysis:

    • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

    • Determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay

This assay will determine the cytotoxic or cytostatic effects of the compounds on the A375 human melanoma cell line.

Causality of Experimental Choices: A cell viability assay is a fundamental first step in assessing the cellular consequences of kinase inhibition. It provides a quantitative measure of the compound's ability to reduce the number of living cells, which is a desired outcome for an anti-cancer agent.

Experimental Workflow Diagram:

G cluster_1 Cell Viability Assay Seed A375 Cells Seed A375 Cells Treat with Compounds Treat with Compounds Seed A375 Cells->Treat with Compounds Incubate for 72h Incubate for 72h Treat with Compounds->Incubate for 72h Add Viability Reagent Add Viability Reagent Incubate for 72h->Add Viability Reagent Measure Absorbance/Fluorescence Measure Absorbance/Fluorescence Add Viability Reagent->Measure Absorbance/Fluorescence Calculate GI50 Values Calculate GI50 Values Measure Absorbance/Fluorescence->Calculate GI50 Values

Caption: Workflow for the cell viability assay.

Protocol:

  • Cell Culture:

    • Culture A375 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Assay Procedure:

    • Seed A375 cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of 5-(2,5-Dichlorophenyl)-2-furoic acid, AZD1208, and Ulixertinib. Include a DMSO-only control.

    • Incubate for 72 hours.

    • Add a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay or MTT).

    • Measure the signal (luminescence or absorbance) according to the manufacturer's instructions.

  • Data Analysis:

    • Normalize the data to the DMSO control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration.

    • Determine the GI50 (concentration for 50% growth inhibition) value for each compound.

Western Blot Analysis of ERK Phosphorylation

This experiment will assess the ability of the compounds to inhibit the phosphorylation of ERK in A375 cells, providing a direct measure of on-target activity in a cellular context.

Causality of Experimental Choices: Western blotting for phosphorylated ERK (p-ERK) is a gold-standard method to confirm that a compound is engaging and inhibiting the MAPK pathway within the cell. A decrease in the p-ERK/total ERK ratio is a direct indicator of target engagement.

Experimental Workflow Diagram:

G cluster_2 Western Blot for p-ERK Treat A375 Cells Treat A375 Cells Lyse Cells and Quantify Protein Lyse Cells and Quantify Protein Treat A375 Cells->Lyse Cells and Quantify Protein SDS-PAGE and Transfer SDS-PAGE and Transfer Lyse Cells and Quantify Protein->SDS-PAGE and Transfer Probe with Antibodies Probe with Antibodies SDS-PAGE and Transfer->Probe with Antibodies Image and Quantify Bands Image and Quantify Bands Probe with Antibodies->Image and Quantify Bands

Caption: Workflow for Western blot analysis of p-ERK.

Protocol:

  • Cell Treatment and Lysis:

    • Seed A375 cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with various concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid, Ulixertinib, and a DMSO control for 2 hours.

    • Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane[8].

    • Block the membrane with 5% BSA in TBST for 1 hour.

    • Incubate the membrane with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204) overnight at 4°C[9].

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total ERK1/2 for loading control[10].

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Calculate the ratio of p-ERK to total ERK for each treatment condition.

Cell Cycle Analysis

This assay will investigate the effect of the compounds on the cell cycle distribution of A375 cells.

Causality of Experimental Choices: Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). Analyzing the cell cycle distribution by flow cytometry provides mechanistic insight into how the compounds exert their anti-proliferative effects.

Experimental Workflow Diagram:

G cluster_3 Cell Cycle Analysis Treat A375 Cells Treat A375 Cells Harvest and Fix Cells Harvest and Fix Cells Treat A375 Cells->Harvest and Fix Cells Stain with Propidium Iodide Stain with Propidium Iodide Harvest and Fix Cells->Stain with Propidium Iodide Acquire Data on Flow Cytometer Acquire Data on Flow Cytometer Stain with Propidium Iodide->Acquire Data on Flow Cytometer Analyze Cell Cycle Distribution Analyze Cell Cycle Distribution Acquire Data on Flow Cytometer->Analyze Cell Cycle Distribution

Caption: Workflow for cell cycle analysis by flow cytometry.

Protocol:

  • Cell Treatment and Preparation:

    • Seed A375 cells in 6-well plates and treat with the GI50 concentrations of 5-(2,5-Dichlorophenyl)-2-furoic acid, AZD1208, and Ulixertinib for 24 hours.

    • Harvest the cells by trypsinization and wash with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently and store at -20°C overnight[11].

  • Staining and Flow Cytometry:

    • Wash the fixed cells with PBS to remove the ethanol.

    • Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.

    • Incubate for 30 minutes in the dark at room temperature.

    • Analyze the samples on a flow cytometer, collecting data for at least 10,000 events per sample[12].

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

    • Compare the cell cycle profiles of treated cells to the DMSO control.

Data Presentation and Interpretation

All quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: In Vitro Kinase Inhibition

CompoundPIM1 IC50 (nM)MEK1 IC50 (nM)ERK2 IC50 (nM)
5-(2,5-Dichlorophenyl)-2-furoic acid
AZD1208
Ulixertinib

Table 2: Cellular Activity in A375 Cells

CompoundGI50 (µM)Effect on p-ERK (at GI50)Predominant Cell Cycle Arrest Phase
5-(2,5-Dichlorophenyl)-2-furoic acid
AZD1208
Ulixertinib

Interpretation of Expected Outcomes:

  • Scenario 1: Potent and Selective PIM1 Inhibitor. If 5-(2,5-Dichlorophenyl)-2-furoic acid shows a low nanomolar IC50 for PIM1 and significantly higher IC50s for MEK1/ERK2, it would suggest selectivity for the PIM kinase family. This would be further supported by a cell cycle arrest profile similar to AZD1208.

  • Scenario 2: Potent and Selective MEK/ERK Inhibitor. A low IC50 for MEK1 and/or ERK2, coupled with a significant reduction in p-ERK levels in A375 cells at concentrations comparable to its GI50, would indicate on-target activity in the MAPK pathway.

  • Scenario 3: Dual Inhibitor. The compound may exhibit inhibitory activity against both PIM1 and MEK/ERK, which could be a desirable characteristic for a cancer therapeutic due to the potential for synergistic effects.

  • Scenario 4: Off-Target Activity or Lack of Potency. If the compound shows weak or no activity in the in vitro kinase assays but still demonstrates cellular effects, this would suggest it acts on other targets. If it is inactive in all assays, it may not be a promising lead for these pathways.

Conclusion and Future Directions

This comprehensive benchmarking guide provides a robust framework for the initial characterization of 5-(2,5-Dichlorophenyl)-2-furoic acid. The proposed experiments will generate critical data on its potency, selectivity, and mechanism of action, allowing for a direct comparison with established commercial inhibitors. The results of these studies will be instrumental in determining the therapeutic potential of this novel compound and will guide future research, which may include broader kinase profiling, in vivo efficacy studies, and medicinal chemistry efforts to optimize its properties. The self-validating nature of the described protocols, with the inclusion of appropriate positive and negative controls, ensures the generation of reliable and interpretable data, which is paramount in the rigorous process of drug discovery and development.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 736259, 5-(2,5-Dichlorophenyl)-2-furoic acid. Retrieved from [Link].

  • MDPI (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Retrieved from [Link].

  • National Center for Biotechnology Information (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). Advances in ERK1/2 inhibition: a medicinal chemistry perspective on structure and regulation. Retrieved from [Link].

  • protocols.io (2023). In vitro kinase assay. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link].

  • ResearchGate (2012). Western blot band for Erk and phopho(p). Retrieved from [Link].

  • UT Health San Antonio (n.d.). Cell Cycle Protocol - Flow Cytometry. Retrieved from [Link].

  • National Center for Biotechnology Information (2024). FDA-approved drugs as PIM-1 kinase inhibitors: A drug repurposed approach for cancer therapy. Retrieved from [Link].

  • Bio-protocol (2022). In vitro kinase assay. Retrieved from [Link].

  • ResearchGate (2023). (PDF) In vitro kinase assay v1. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). Enhanced Inhibition of ERK Signaling by a Novel Allosteric MEK Inhibitor, CH5126766, That Suppresses Feedback Reactivation of RAF Activity. Retrieved from [Link].

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  • Flow Cytometry Core Facility (n.d.). Cell Cycle Analysis. Retrieved from [Link].

  • MDPI (2022). Recent Advancements in Enhancing Antimicrobial Activity of Plant-Derived Polyphenols by Biochemical Means. Retrieved from [Link].

  • BellBrook Labs (2018). How Does a Biochemical Kinase Assay Work?. Retrieved from [Link].

  • MDPI (2021). 2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. Retrieved from [Link].

  • Charles River Laboratories (n.d.). In Vitro Cancer Cell-Based Assays. Retrieved from [Link].

  • ResearchGate (2024). PIM1 inhibitors in preclinical and clinical trials. Retrieved from [Link].

  • Weizmann Institute of Science (2022). Catalytic Furfural/5-Hydroxymethyl Furfural Oxidation to Furoic Acid/Furan-2,5-dicarboxylic Acid. Retrieved from [Link].

  • National Center for Biotechnology Information (n.d.). Quantification of ERK Kinase Activity in Biological Samples Using Differential Sensing. Retrieved from [Link].

  • Biocompare (n.d.). ERK Inhibitors. Retrieved from [Link].

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Navigating the Labyrinth of Isocitrate Lyase Inhibition: A Comparative Guide to 5-(2,5-Dichlorophenyl)-2-furoic acid and its Alternatives in Tuberculosis Research

Author: BenchChem Technical Support Team. Date: February 2026

For the Researcher, Scientist, and Drug Development Professional

In the persistent global battle against tuberculosis, the quest for novel therapeutic agents that circumvent resistance mechanisms is paramount. Mycobacterium tuberculosis (Mtb), the causative agent of this devastating disease, possesses a remarkable ability to enter a dormant state, rendering it impervious to many conventional antibiotics. Central to this survival strategy is the glyoxylate shunt, a metabolic pathway absent in humans, making its key enzymes attractive targets for drug development.[1] One such enzyme, Isocitrate Lyase (ICL), is crucial for Mtb's ability to subsist on fatty acids, the primary carbon source during infection.[2] This guide provides an in-depth technical comparison of 5-(2,5-Dichlorophenyl)-2-furoic acid, a putative inhibitor of Mtb ICL, with established and alternative inhibitors. We will delve into the causality of experimental design, provide robust, self-validating protocols, and present a clear comparison to aid researchers in their quest for novel anti-tubercular agents.

The Central Role of Isocitrate Lyase in Mycobacterium tuberculosis Persistence

During the chronic phase of infection, Mtb resides within host macrophages and relies on the catabolism of host-derived fatty acids for energy and the synthesis of essential macromolecules. The glyoxylate shunt bypasses two decarboxylation steps of the tricarboxylic acid (TCA) cycle, conserving carbon skeletons for gluconeogenesis and other anabolic pathways. Isocitrate lyase catalyzes the first committed step of this shunt: the reversible cleavage of isocitrate to succinate and glyoxylate.[1] This metabolic flexibility is indispensable for Mtb's long-term survival and persistence in the host. Consequently, the inhibition of ICL presents a promising strategy to cripple the pathogen's metabolic adaptability and eradicate persistent infections.

Glyoxylate_Shunt Isocitrate Isocitrate Glyoxylate Glyoxylate Isocitrate->Glyoxylate Isocitrate Lyase (ICL) (Target of Inhibition) alpha_KG α-Ketoglutarate Isocitrate->alpha_KG Malate Malate Glyoxylate->Malate Malate Synthase Succinate Succinate TCA_Cycle TCA Cycle Succinate->TCA_Cycle Enters TCA Cycle Oxaloacetate Oxaloacetate Malate->Oxaloacetate Citrate Citrate Oxaloacetate->Citrate Acetyl_CoA Acetyl-CoA Acetyl_CoA->Malate Acetyl_CoA->Citrate Citrate->Isocitrate ICL_Inhibitor_Workflow Start Compound Preparation (e.g., 5-(2,5-Dichlorophenyl)-2-furoic acid) Enzyme_Assay In Vitro ICL Enzymatic Assay Start->Enzyme_Assay IC50_Determination IC50 Determination Enzyme_Assay->IC50_Determination Whole_Cell_Assay Whole-Cell Mtb Growth Inhibition Assay IC50_Determination->Whole_Cell_Assay MIC_Determination MIC Determination Whole_Cell_Assay->MIC_Determination Cytotoxicity_Assay Mammalian Cell Cytotoxicity Assay MIC_Determination->Cytotoxicity_Assay Selectivity_Index Selectivity Index Calculation Cytotoxicity_Assay->Selectivity_Index End Lead Candidate Selectivity_Index->End

Caption: Experimental workflow for evaluating ICL inhibitors.

Part 1: In Vitro Isocitrate Lyase Enzymatic Assay

This assay directly measures the inhibition of purified Mtb ICL enzyme activity.

Principle: The assay follows the cleavage of isocitrate into glyoxylate and succinate. The production of glyoxylate is monitored by its reaction with phenylhydrazine to form a phenylhydrazone, which absorbs light at 324 nm.

Materials:

  • Purified recombinant Mtb Isocitrate Lyase (ICL1)

  • DL-Isocitric acid trisodium salt (substrate)

  • Phenylhydrazine hydrochloride

  • Assay Buffer: 50 mM MOPS (pH 7.5), 5 mM MgCl₂, 1 mM DTT

  • Test compound (e.g., 5-(2,5-Dichlorophenyl)-2-furoic acid) dissolved in DMSO

  • 96-well UV-transparent microplates

  • Microplate reader

Protocol:

  • Compound Preparation: Prepare a stock solution of 5-(2,5-Dichlorophenyl)-2-furoic acid in 100% DMSO (e.g., 10 mM). Create a serial dilution series of the compound in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add:

    • 150 µL of Assay Buffer

    • 10 µL of phenylhydrazine solution (to a final concentration of 10 mM)

    • 2 µL of the compound dilution (the final DMSO concentration should be kept below 1% to avoid enzyme inhibition). For the control wells, add 2 µL of DMSO.

  • Enzyme Addition: Add 20 µL of purified ICL enzyme solution to each well.

  • Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to interact with the enzyme.

  • Reaction Initiation: Add 20 µL of isocitrate solution (to a final concentration of 1 mM) to each well to start the reaction.

  • Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 324 nm every 30 seconds for 15-20 minutes at 37°C.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each well. Determine the percentage of inhibition for each compound concentration relative to the DMSO control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Part 2: Whole-Cell Mycobacterium tuberculosis Growth Inhibition Assay

This assay assesses the ability of the compound to inhibit the growth of whole Mtb cells, providing insights into cell permeability and overall antimycobacterial activity.

Principle: The Microplate Alamar Blue Assay (MABA) is a colorimetric assay that measures the metabolic activity of Mtb. Viable, metabolically active bacteria reduce the blue, non-fluorescent resazurin to the pink, fluorescent resorufin.

Materials:

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

  • AlamarBlue™ reagent

  • Test compound dissolved in DMSO

  • 96-well microplates

Protocol:

  • Bacterial Culture Preparation: Grow Mtb H37Rv in 7H9 broth to mid-log phase (OD₆₀₀ of 0.4-0.6).

  • Compound Dilution: Prepare a serial dilution of the test compound in 7H9 broth in a 96-well plate.

  • Inoculation: Add the Mtb culture to each well to achieve a final concentration of approximately 5 x 10⁵ CFU/mL. Include a drug-free control (DMSO vehicle) and a no-bacteria control.

  • Incubation: Incubate the plates at 37°C for 5-7 days.

  • AlamarBlue Addition: Add 20 µL of AlamarBlue™ reagent to each well.

  • Second Incubation: Incubate for another 24 hours at 37°C.

  • Result Interpretation: A color change from blue to pink indicates bacterial growth. The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of the compound that prevents this color change.

Comparative Analysis of ICL Inhibitors

A direct comparison of the efficacy of 5-(2,5-Dichlorophenyl)-2-furoic acid with known ICL inhibitors is essential for evaluating its potential as a lead compound. The following table summarizes the reported inhibitory activities of some established ICL inhibitors. The data for 5-(2,5-Dichlorophenyl)-2-furoic acid is presented as "To Be Determined" as it is not yet publicly available and should be established using the protocols outlined above.

CompoundTargetAssay TypePotency (IC₅₀/Kᵢ)Reference
5-(2,5-Dichlorophenyl)-2-furoic acid Mtb ICL (putative)Enzymatic/Whole-CellTo Be DeterminedN/A
Itaconate Mtb ICLEnzymaticKᵢ = 120 µM[3]
3-Nitropropionate Mtb ICLEnzymaticKᵢ = 3 µM[3]
Daphnetin Mtb ICLEnzymaticIC₅₀ = 4.34 µg/mL[4]
CL-54-04 Mtb ICLWhole-CellBacteriostatic at 10 µM

Structure-Activity Relationship (SAR) and Causality in Experimental Design

The chemical structure of an inhibitor is intrinsically linked to its biological activity. For furoic acid derivatives, the nature and position of substituents on the phenyl ring can dramatically influence their potency and selectivity. [5]

  • Electron-withdrawing groups , such as the chloro-substituents on 5-(2,5-Dichlorophenyl)-2-furoic acid, can enhance the acidity of the carboxylic acid group, potentially leading to stronger electrostatic interactions with positively charged residues in the ICL active site. [6]* Steric hindrance is also a critical factor. The size and position of substituents can either promote or hinder the optimal orientation of the inhibitor within the binding pocket.

  • Lipophilicity , influenced by the substituents, affects the compound's ability to cross the mycobacterial cell wall and reach its intracellular target.

When designing experiments, it is crucial to consider these factors. For instance, if initial screening reveals moderate activity for 5-(2,5-Dichlorophenyl)-2-furoic acid, synthesizing and testing analogs with different substitution patterns on the phenyl ring (e.g., fluoro, bromo, methoxy groups) at various positions would be a logical next step to explore the SAR and optimize potency.

Addressing Reproducibility: A Self-Validating Approach

Ensuring the reproducibility of experimental findings is a cornerstone of scientific integrity. The protocols provided in this guide are designed with self-validation in mind:

  • Internal Controls: The inclusion of both positive (known inhibitor) and negative (vehicle) controls in every assay is essential to validate the experimental setup.

  • Orthogonal Assays: Combining a direct enzymatic assay with a whole-cell based assay provides a more comprehensive and robust assessment of a compound's activity. A compound that is potent in the enzymatic assay but inactive in the whole-cell assay may have poor cell permeability, a critical piece of information for lead optimization.

  • Clear Reporting: Detailed documentation of all experimental parameters, including buffer composition, enzyme concentration, cell density, and incubation times, is crucial for allowing other researchers to replicate the findings.

Conclusion and Future Directions

5-(2,5-Dichlorophenyl)-2-furoic acid represents a promising, yet underexplored, candidate for the inhibition of Mycobacterium tuberculosis Isocitrate Lyase. Its chemical structure aligns with motifs known to exhibit antimycobacterial activity. This guide provides a comprehensive framework for the systematic and reproducible evaluation of this compound and its analogs. By employing the detailed protocols for enzymatic and whole-cell assays, researchers can generate reliable data to ascertain its potency and potential as a lead compound for the development of novel anti-tuberculosis therapies.

The path from a candidate inhibitor to a clinically effective drug is long and fraught with challenges. However, by adhering to rigorous and well-validated experimental methodologies, and by understanding the fundamental principles of structure-activity relationships, the scientific community can continue to make significant strides in combating the global threat of tuberculosis.

References

  • Akiyama K, et al. (2001). Antifungal activities of optically pure (-)- and (+)-virgatusin, a tetra-substituted tetrahydrofuran lignan. Journal of Wood Science, 47(4), 319-322.
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  • Choong, Y. S., et al. (2015). Potential Inhibitors for Isocitrate Lyase of Mycobacterium tuberculosis and Non-M. tuberculosis: A Summary.
  • Honer zu Bentrup, K., et al. (2001). Characterization of Activity and Expression of Isocitrate Lyase in Mycobacterium avium and Mycobacterium tuberculosis. Journal of Bacteriology, 183(23), 6826-6834.
  • Jayachandrababu, S. P., et al. (2016). Synthesis and Anti-Tuberculosis Activity of Substituted 3,4-(dicoumarin-3-yl)-2,5-diphenyl Furans and Pyrroles. Molecules, 21(11), 1547.
  • Jose M. Padron, et al. (2005). Antiproliferative activity in HL60 cells by tetrasubstituted pyrroles: A structure-activity relationship study. Bioorganic & Medicinal Chemistry Letters, 15(10), 2487-2490.
  • Khonde, L. P., et al. (2025). Structure−Activity Relationship and Antituberculosis Properties of 3-(4,4-dimethyl-1,4-azasilinane)methylpyrazole MmpL3 Inhibitors. VeriXiv, 2, 335.
  • Molvi, K. I., et al. (2011). Synthesis of some novel tetrasubstituted thiophene analogues as anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry Letters, 21(15), 4487-4491.
  • Li, Y., et al. (2022).
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  • Pagadala, L. R., et al. (2014). Synthesis of novel 1,2,3,5-tetrasubstituted-pyrrolyl-N-acetic acid derivatives and their in vitro evaluation as anti-mycobacterial agents. European Journal of Medicinal Chemistry, 84, 539-548.
  • Park, J. H., et al. (2021). (2Z)-3-Hydroxy-3-(4-R-Phenyl)-Prop-2-Enedithioic Acids as New Antituberculosis Compounds. International Journal of Molecular Sciences, 22(21), 11467.
  • Sriram, D., et al. (2005). Quantitative structure-activity relationships for the in vitro antimycobacterial activity of pyrazinoic acid esters. Bioorganic & Medicinal Chemistry Letters, 15(20), 4502-4506.
  • Gaspar Quinonez, C. (2021). Novel Inhibitors for Isocitrate Lyase as a Potent Antitubercular Agent for Mycobacterium Tuberculosis. PhD thesis, University of Westminster.
  • Vangala, S., et al. (2015). The summary of structure activity relationship studies.
  • Lindup, W. E., & Orme, M. C. (1988). Synthesis and physicochemical properties of the furan dicarboxylic acid, 3-carboxy-4-methyl-5-propyl-2-furanpropanoic acid, an inhibitor of plasma protein binding in uraemia. Journal of Pharmaceutical and Biomedical Analysis, 6(6-8), 637-642.
  • Li, M., et al. (2022). Solubility of Biocompounds 2,5-Furandicarboxylic Acid and 5-Formylfuran-2-Carboxylic Acid in Binary Solvent Mixtures of Water and 1,4-Dioxane. Processes, 10(11), 2399.
  • Thilakarathne, A. D., et al. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters.
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A Comparative Guide to the Biological Landscape of 5-(2,5-Dichlorophenyl)-2-furoic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug discovery, the exploration of novel chemical entities is a cornerstone of innovation. This guide provides a comprehensive literature review of the biological effects of 5-(2,5-Dichlorophenyl)-2-furoic acid. Due to the limited direct research on this specific molecule, we will conduct a comparative analysis with structurally similar compounds to infer its potential biological activities and guide future research.

Introduction to 5-(2,5-Dichlorophenyl)-2-furoic Acid

5-(2,5-Dichlorophenyl)-2-furoic acid is a chemical compound with the molecular formula C₁₁H₆Cl₂O₃.[1] Its structure features a central furan ring, a dichlorinated phenyl group at the 5-position, and a carboxylic acid group at the 2-position. While specific biological activity data for this compound is scarce in publicly available literature, its structural motifs are present in various biologically active molecules. This guide will therefore focus on the known effects of closely related phenyl-furan derivatives to build a predictive framework for the potential bioactivity of 5-(2,5-Dichlorophenyl)-2-furoic acid.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₆Cl₂O₃[1]
Molecular Weight257.07 g/mol [1]
IUPAC Name5-(2,5-dichlorophenyl)furan-2-carboxylic acidPubChem
CAS Number186830-98-8PubChem

Comparative Analysis of Biological Effects

The biological activities of furan-containing compounds are diverse and well-documented.[2] By examining the bio-profiles of structurally similar molecules, we can hypothesize potential therapeutic areas for 5-(2,5-Dichlorophenyl)-2-furoic acid.

Anticancer Activity: Tubulin Polymerization Inhibition

A significant area of investigation for phenyl-furan derivatives is oncology. A study on a series of novel 5-(4-chlorophenyl)furan derivatives revealed their potent activity as inhibitors of tubulin polymerization.[3] Microtubules are critical components of the cytoskeleton and are essential for cell division, making them a key target for anticancer drugs.[3]

Key Findings from Analogs:

  • Mechanism of Action: These compounds bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.[3]

  • Structure-Activity Relationship (SAR): The substitution pattern on the phenyl ring significantly influences the inhibitory activity. While the study focused on 4-chloro derivatives, the presence of a dichlorophenyl group in our target compound could enhance lipophilicity and potentially alter binding affinity. The general cytotoxic effects of chlorinated aromatic compounds are well-documented.[4]

Experimental Data for 5-(4-chlorophenyl)furan Analogs:

Compound IDModificationCell LineIC₅₀ (μM)Tubulin Polymerization Inhibition (%)
7c Pyrazoline derivativeLeukemia SR0.0995.2
7e Pyrazoline derivativeLeukemia SR0.0596.0
11a Pyridine derivativeLeukemia SR0.0696.3
Colchicine (Reference)Leukemia SR--

Data extracted from a study on 5-(4-chlorophenyl)furan derivatives.[3]

The potent activity of these analogs suggests that 5-(2,5-Dichlorophenyl)-2-furoic acid warrants investigation as a potential anticancer agent targeting tubulin polymerization. The dichlorination pattern may offer a unique pharmacological profile.

Anti-inflammatory Activity: PDE4 Inhibition

Another promising therapeutic avenue for phenyl-furan derivatives is in the treatment of inflammatory diseases. A series of 5-phenyl-2-furan and 4-phenyl-2-oxazole derivatives were synthesized and evaluated as inhibitors of phosphodiesterase type 4 (PDE4).[5] PDE4 is a key enzyme in the inflammatory cascade, and its inhibition leads to an increase in cyclic AMP (cAMP) levels, which in turn suppresses the production of pro-inflammatory mediators.[5]

Key Findings from Analogs:

  • Mechanism of Action: The compounds act as competitive inhibitors of the PDE4 enzyme.

  • Structure-Activity Relationship (SAR): The introduction of a methoxy group at the para-position of the phenyl ring was found to enhance inhibitory activity by interacting with the metal-binding pocket of PDE4B.[5] The electronic and steric effects of the dichloro-substitution in 5-(2,5-Dichlorophenyl)-2-furoic acid would likely result in a different interaction profile with the active site.

Experimental Data for a 5-phenyl-2-furan Analog:

Compound IDPhenyl SubstitutionPDE4B IC₅₀ (μM)
5j 4-methoxy1.4
Rolipram (Reference)2.0

Data from a study on 5-phenyl-2-furan derivatives as PDE4 inhibitors.[5]

Given the anti-inflammatory potential of this scaffold, investigating the PDE4 inhibitory activity of 5-(2,5-Dichlorophenyl)-2-furoic acid could be a fruitful line of research.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following are detailed methodologies for the key assays discussed.

Tubulin Polymerization Assay

This assay is crucial for determining if a compound directly interacts with and inhibits the formation of microtubules.

Principle: The polymerization of purified tubulin into microtubules is monitored by the increase in absorbance (turbidity) at 340 nm. Inhibitors will prevent this increase.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Tubulin (≥99% pure) from a commercial source.

    • General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2.0 mM MgCl₂, 0.5 mM EGTA.

    • GTP stock solution: 100 mM in water.

    • Test compound and reference inhibitor (e.g., colchicine) dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add 5 µL of the test compound at various concentrations.

    • Add 95 µL of tubulin solution (e.g., 2 mg/mL in GTB with 1 mM GTP) to each well.

    • Incubate the plate at 37°C in a temperature-controlled spectrophotometer.

    • Measure the absorbance at 340 nm every minute for 60 minutes.

  • Data Analysis:

    • Plot absorbance versus time.

    • Calculate the percentage of inhibition relative to the DMSO control.

    • Determine the IC₅₀ value by fitting the dose-response curve.

Self-Validation: The inclusion of a known tubulin inhibitor like colchicine serves as a positive control, validating the assay's performance. A DMSO-only control establishes the baseline polymerization rate.

Cell Viability (MTT) Assay

This assay is a standard method for assessing the cytotoxic effects of a compound on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.

Step-by-Step Protocol:

  • Cell Culture:

    • Culture the desired cancer cell line (e.g., HeLa, MCF-7) in appropriate media and conditions.

  • Assay Procedure:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours).

    • After incubation, add MTT solution (e.g., 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

    • Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO or a solution of SDS in HCl).

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC₅₀ value from the dose-response curve.

Self-Validation: A vehicle control (e.g., DMSO) and a positive control with a known cytotoxic drug are essential for validating the results.

Visualizing Potential Mechanisms

To better understand the potential biological roles of 5-(2,5-Dichlorophenyl)-2-furoic acid, the following diagrams illustrate the key pathways discussed.

Tubulin Polymerization and Cell Cycle Arrest

G cluster_0 Microtubule Dynamics cluster_1 Inhibitory Action Tubulin Dimers Tubulin Dimers Microtubule Polymerization Microtubule Polymerization Tubulin Dimers->Microtubule Polymerization GTP Inhibition of Polymerization Inhibition of Polymerization Tubulin Dimers->Inhibition of Polymerization Mitotic Spindle Mitotic Spindle Microtubule Polymerization->Mitotic Spindle Cell Division Chromosome Segregation Chromosome Segregation Mitotic Spindle->Chromosome Segregation Phenyl-Furan Compound Phenyl-Furan Compound Phenyl-Furan Compound->Tubulin Dimers Binds to Colchicine Site Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Inhibition of Polymerization->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Inhibition of tubulin polymerization by phenyl-furan analogs.

PDE4 Inhibition and Anti-inflammatory Pathway

G cluster_0 Inflammatory Cascade cluster_1 Inhibitory Action ATP ATP cAMP cAMP ATP->cAMP Adenylate Cyclase AMP AMP cAMP->AMP PDE4 PKA Activation PKA Activation cAMP->PKA Activation Inhibits TNF-α, etc. Suppression of\nInflammatory Mediators Suppression of Inflammatory Mediators PKA Activation->Suppression of\nInflammatory Mediators Inhibits TNF-α, etc. Phenyl-Furan Compound Phenyl-Furan Compound PDE4 PDE4 Phenyl-Furan Compound->PDE4 Inhibits Increased cAMP Increased cAMP PDE4->Increased cAMP Enhanced Anti-inflammatory\nResponse Enhanced Anti-inflammatory Response Increased cAMP->Enhanced Anti-inflammatory\nResponse

Caption: PDE4 inhibition by phenyl-furan analogs leading to an anti-inflammatory response.

Conclusion and Future Directions

While direct biological data for 5-(2,5-Dichlorophenyl)-2-furoic acid remains elusive, a comparative analysis of its structural analogs provides a strong foundation for targeted research. The phenyl-furan scaffold is a versatile pharmacophore with demonstrated efficacy in both oncology and inflammatory diseases. The presence of the dichlorophenyl moiety is a key structural feature that warrants further investigation to understand its influence on potency, selectivity, and pharmacokinetic properties.

Future research should focus on synthesizing 5-(2,5-Dichlorophenyl)-2-furoic acid and screening it in a panel of biological assays, including but not limited to tubulin polymerization, PDE4 inhibition, and general cytotoxicity against various cell lines. Structure-activity relationship studies, by systematically modifying the substitution pattern on the phenyl ring, will be crucial in optimizing its biological activity and developing novel therapeutic agents.

References

  • Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. (2024). PubMed. [Link]

  • Cytotoxicity of 3-(3,5-Dichlorophenyl)-2,4-thiazolidinedione (DCPT) and Analogues in Wild Type and CYP3A4 Stably Transfected HepG2 Cells. (n.d.). PMC. [Link]

  • 5-(2,5-Dichlorophenyl)-2-furoic acid. (n.d.). PubChem. [Link]

  • Design, synthesis, and biological evaluations of phenylpropiolic acid derivatives as novel GPR40 agonists. (n.d.). PubMed. [Link]

  • Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. (2020). PubMed. [Link]

  • Synthesis and biological evaluation of new 3-(4-subsituted phenyl)aminoquinoxaline derivatives as anticancer agents. (2025). ResearchGate. [Link]

  • “Magic Chloro”: Profound Effects of the Chlorine Atom in Drug Discovery. (n.d.). ChemRxiv. [Link]

  • Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization. (n.d.). PMC. [Link]

  • Method for the preparation of 2,5-furandicarboxylic acid and for the preparation of the dialkyl ester of 2,5-furandicarboxylic acid. (n.d.).
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). MDPI. [Link]

  • Design, synthesis, and biological evaluation of 2-phenylthiazole CYP51 inhibitors. (n.d.). Taylor & Francis Online. [Link]

  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (n.d.). MDPI. [Link]

  • Method for the preparation of 2,5-furandicarboxylic acid and esters thereof. (n.d.).
  • Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors. (2025). PLOS One. [Link]

  • Zhonghan Biomedical Technology (R)-2-(2, 5-difluorophenyl) pyrrolidine preparation method patent was officially authorized. (2024). Sohu. [Link]

  • 2,5-furandicarboxylate derivatives and their use as plasticizers. (n.d.).
  • Effect of chlorine substituent on cytotoxic activities: Design and synthesis of systematically modified 2,4-diphenyl-5H-indeno[1,2-b]pyridines. (n.d.). PubMed. [Link]

  • Synthesis and structure-activity relationship studies of furan-ring fused chalcones as antiproliferative agents. (n.d.). PubMed. [Link]

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Safety Operating Guide

Personal protective equipment for handling 5-(2,5-Dichlorophenyl)-2-furoic acid

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 5-(2,5-Dichlorophenyl)-2-furoic acid

In the dynamic landscape of drug discovery and chemical research, the synthesis and handling of novel compounds are fundamental activities. Among these, 5-(2,5-Dichlorophenyl)-2-furoic acid, a halogenated aromatic compound, presents a unique set of handling requirements that necessitate a robust understanding of its potential hazards and the corresponding safety protocols. This guide provides an in-depth, experience-driven framework for researchers, scientists, and drug development professionals to safely manage this compound in a laboratory setting. Our focus is to move beyond mere compliance and cultivate a culture of proactive safety, ensuring that every experimental choice is underpinned by sound scientific reasoning.

Hazard Identification and Risk Assessment: Understanding the "Why"

Before any laboratory work commences, a thorough understanding of the compound's hazard profile is paramount. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 5-(2,5-Dichlorophenyl)-2-furoic acid is classified with the following hazards[1]:

  • Acute Toxicity, Oral (Category 4): Harmful if swallowed.

  • Skin Irritation (Category 2): Causes skin irritation.

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.

The dichlorophenyl moiety, in particular, warrants careful handling due to the general toxicological concerns associated with chlorinated organic compounds, which can exhibit persistence and bioaccumulation potential[2][3]. The furoic acid core, while generally less hazardous, still contributes to the overall irritant properties of the molecule.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a one-size-fits-all approach; it must be tailored to the specific experimental context. The following table summarizes the essential PPE for handling 5-(2,5-Dichlorophenyl)-2-furoic acid:

Task Required Personal Protective Equipment
Weighing and Aliquoting (Solid) Nitrile gloves (double-gloving recommended), lab coat, safety glasses with side shields, and a properly fitted N95 or higher particulate respirator.
Solution Preparation and Handling Nitrile gloves, lab coat, chemical splash goggles, and work within a certified chemical fume hood.
Large-Scale Reactions Chemical-resistant gloves (e.g., neoprene over nitrile), a chemical-resistant apron or suit, a full-face shield, and respiratory protection as determined by a risk assessment.
General Laboratory Operations Standard laboratory attire (long pants, closed-toe shoes), lab coat, and safety glasses.

Causality Behind PPE Choices:

  • Gloves: Nitrile gloves provide good resistance to a wide range of chemicals. Double-gloving is a prudent measure to mitigate the risk of exposure from undetected pinholes or tears. For prolonged or large-scale handling, more robust gloves like neoprene are recommended.

  • Eye Protection: Safety glasses with side shields are the minimum requirement. However, when handling solutions that pose a splash hazard, chemical splash goggles are essential to provide a complete seal around the eyes[4]. A full-face shield should be used in conjunction with goggles during large-scale operations.

  • Respiratory Protection: Since the compound can cause respiratory irritation, a particulate respirator is crucial when handling the solid material outside of a fume hood to prevent inhalation of airborne particles[5].

  • Protective Clothing: A lab coat is standard, but for larger quantities, a chemical-resistant apron or suit is necessary to protect against splashes and spills[4].

Standard Operating Procedures (SOPs) for Safe Handling

Adherence to a well-defined SOP is critical for minimizing exposure and ensuring reproducible, safe experimental outcomes.

Experimental Workflow for Handling 5-(2,5-Dichlorophenyl)-2-furoic acid

prep Preparation & PPE Donning weigh Weighing in Fume Hood prep->weigh Proceed with caution solubilize Solubilization weigh->solubilize Transfer solid reaction Reaction & Monitoring solubilize->reaction Add to reaction vessel workup Work-up & Purification reaction->workup Upon completion waste Waste Disposal workup->waste Collect waste streams decon Decontamination & PPE Doffing waste->decon Segregate and label

Caption: Safe handling workflow for 5-(2,5-Dichlorophenyl)-2-furoic acid.

Step-by-Step Methodology:

  • Preparation: Before handling the compound, ensure that the workspace, including the chemical fume hood, is clean and uncluttered. Designate a specific area for handling this compound. Don all required PPE as outlined in the table above.

  • Weighing: All weighing of the solid compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles. Use a disposable weighing boat to avoid cross-contamination.

  • Solubilization: When preparing solutions, add the solid 5-(2,5-Dichlorophenyl)-2-furoic acid to the solvent slowly to avoid splashing. Ensure the vessel is appropriately sized and labeled.

  • Reaction and Monitoring: Conduct all reactions within a chemical fume hood. Use appropriate glassware and ensure that all joints are properly sealed. Monitor the reaction from outside the fume hood sash.

  • Work-up and Purification: All post-reaction procedures, including quenching, extraction, and chromatography, must be performed in a fume hood.

  • Waste Disposal: Segregate all waste containing 5-(2,5-Dichlorophenyl)-2-furoic acid. This includes contaminated gloves, weighing boats, and solvent waste. Label all waste containers clearly with the full chemical name and hazard symbols.

  • Decontamination: After handling is complete, decontaminate all surfaces and equipment with an appropriate solvent (e.g., ethanol or acetone), followed by soap and water. Remove PPE in the correct order to avoid self-contamination. Wash hands thoroughly with soap and water.

Emergency Procedures: A Self-Validating System of Preparedness

In the event of an accidental exposure or spill, a swift and informed response is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists[6].

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention[5][6].

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention[5].

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For larger spills, evacuate the area and contact the institution's environmental health and safety department.

Disposal Plan: Responsible Stewardship

All waste containing 5-(2,5-Dichlorophenyl)-2-furoic acid must be disposed of as hazardous chemical waste.

  • Solid Waste: Contaminated consumables such as gloves, weighing paper, and paper towels should be collected in a designated, sealed plastic bag and placed in a solid hazardous waste container.

  • Liquid Waste: Unused solutions and solvent waste from reactions and cleaning should be collected in a clearly labeled, sealed, and compatible hazardous waste container. Do not mix with incompatible waste streams.

  • Container Disposal: Empty containers that held the compound should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

All waste disposal must be in accordance with local, state, and federal regulations. Consult with your institution's environmental health and safety office for specific guidance.

References

  • ChemicalBook. (2023). 5-(2,5-Dichlorophenyl)furfural Safety Data Sheet.
  • SDFine. (n.d.). 2-FUROIC ACID 98% Safety Data Sheet.
  • MedChemExpress. (n.d.). 2-Furoic acid Safety Data Sheet.
  • PubChem. (n.d.). 5-(2,5-Dichlorophenyl)-2-furoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Fisher Scientific. (2025). 2-Furoic acid Safety Data Sheet.
  • Chemos GmbH & Co.KG. (2022). 2,5-Furandicarboxylic acid Safety Data Sheet.
  • Santa Cruz Biotechnology. (n.d.). 2-Furoic acid Safety Data Sheet.
  • Cole-Parmer. (n.d.). 2-Furoic Acid, 98% Material Safety Data Sheet.
  • New Jersey Department of Health. (n.d.). Hazard Summary: Dichlorophenyl Trichlorosilane.
  • Turusov, V. S., Rakitsky, V. N., & Tomatis, L. (2002). Dichlorodiphenyltrichloroethane (DDT): ubiquity, persistence, and risks. Environmental health perspectives, 110(2), 125–128.
  • Wikipedia. (n.d.). Dichlorodiphenyldichloroethylene. Retrieved from [Link]

  • INCHEM. (n.d.). DDT (PIM 127). Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.